molecular formula C12H12ClN3 B1523387 5-Phenylpicolinimidamide hydrochloride CAS No. 1179362-50-5

5-Phenylpicolinimidamide hydrochloride

Cat. No.: B1523387
CAS No.: 1179362-50-5
M. Wt: 233.69 g/mol
InChI Key: BXHJWKSDJAZAGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Phenylpicolinimidamide hydrochloride (CAS 1179362-50-5) is a high-purity chemical reagent with the molecular formula C12H12ClN3 and a molecular weight of 233.70 . This white crystalline solid should be stored sealed in a dry environment at 2-8°C to maintain stability . As an amidine derivative, this compound belongs to a class of molecules known for their versatile nitrogen-containing functional group, which is of significant interest in medicinal chemistry and drug discovery research . Researchers value this compound as a key synthetic intermediate or building block for the development of novel molecules. Its structure, featuring a picolinimidamide core linked to a phenyl ring, makes it a valuable precursor in heterocyclic chemistry, potentially for the synthesis of more complex pharmacologically active compounds. The amidine functional group can act as a bioisostere for carboxylate or other heterocycles, enabling researchers to modulate the physicochemical properties of lead compounds in drug discovery programs. This product is intended For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications. It is strictly prohibited for personal use. Please refer to the product's Safety Data Sheet for detailed handling and hazard information.

Properties

IUPAC Name

5-phenylpyridine-2-carboximidamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3.ClH/c13-12(14)11-7-6-10(8-15-11)9-4-2-1-3-5-9;/h1-8H,(H3,13,14);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXHJWKSDJAZAGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CN=C(C=C2)C(=N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70704326
Record name 5-Phenylpyridine-2-carboximidamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70704326
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1179362-50-5
Record name 2-Pyridinecarboximidamide, 5-phenyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1179362-50-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Phenylpyridine-2-carboximidamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70704326
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

The Definitive Guide to the Structural Elucidation of 5-Phenylpicolinimidamide Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and development, the precise and unambiguous determination of a molecule's three-dimensional structure is a cornerstone of success. For novel N-heterocyclic compounds such as 5-Phenylpicolinimidamide hydrochloride, a thorough structural elucidation is paramount for understanding its chemical reactivity, pharmacokinetic profile, and mechanism of action. This guide provides a comprehensive, technically-grounded framework for the structural characterization of this molecule, drawing upon a suite of powerful analytical techniques. We will delve into the causality behind experimental choices, ensuring a self-validating and robust analytical workflow.

Introduction to this compound: A Molecule of Interest

This compound is a heterocyclic compound featuring a pyridine ring substituted with a phenyl group and an imidamide functional group. The hydrochloride salt form enhances its solubility and stability, making it amenable to pharmaceutical formulation. The structural complexity arising from the combination of aromatic systems and the reactive imidamide moiety necessitates a multi-faceted analytical approach for complete characterization.

The Strategic Workflow for Structure Elucidation

A logical and hierarchical approach is crucial for efficiently and accurately determining the structure of this compound. Our strategy begins with spectroscopic techniques that provide information about the molecular framework and functional groups, followed by high-resolution mass spectrometry to confirm the elemental composition, and culminating in single-crystal X-ray diffraction for the definitive determination of the three-dimensional atomic arrangement in the solid state.

structure_elucidation_workflow cluster_spectroscopy Spectroscopic Analysis cluster_mass_spec Mass Spectrometry cluster_crystallography Crystallographic Analysis NMR_Spectroscopy NMR Spectroscopy (¹H, ¹³C, HSQC, HMBC) HRMS High-Resolution MS (HRMS) NMR_Spectroscopy->HRMS Provides Connectivity Information FTIR_Spectroscopy FTIR Spectroscopy FTIR_Spectroscopy->HRMS Identifies Functional Groups XRay_Crystallography Single-Crystal X-ray Diffraction HRMS->XRay_Crystallography Confirms Molecular Formula Final_Structure Elucidated Structure XRay_Crystallography->Final_Structure Definitive 3D Structure

Caption: A strategic workflow for the comprehensive structural elucidation of this compound.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy - Mapping the Molecular Skeleton

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. For this compound, a combination of one-dimensional (¹H, ¹³C) and two-dimensional (HSQC, HMBC) NMR experiments in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O) is essential.

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of deuterated solvent (e.g., DMSO-d₆). Ensure the sample is fully dissolved to obtain high-resolution spectra.

  • ¹H NMR Acquisition: Acquire a one-dimensional proton NMR spectrum. Key parameters include a sufficient number of scans for a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (typically 0-12 ppm), and a relaxation delay of at least 1-2 seconds.

  • ¹³C NMR Acquisition: Acquire a one-dimensional carbon NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans will be necessary compared to ¹H NMR due to the lower natural abundance of ¹³C.

  • 2D NMR Acquisition (HSQC & HMBC):

    • HSQC (Heteronuclear Single Quantum Coherence): This experiment reveals direct one-bond correlations between protons and their attached carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away, which is critical for piecing together the molecular fragments.

Data Interpretation and Expected Spectral Features

The expected NMR data for this compound are summarized below. The chemical shifts are influenced by the electron-withdrawing nature of the pyridine ring and the imidamide group, as well as the presence of the phenyl substituent.

¹H NMR (DMSO-d₆, 400 MHz) ¹³C NMR (DMSO-d₆, 100 MHz)
Chemical Shift (ppm) Multiplicity
~9.5 (br s)singlet
~8.8 (d)doublet
~8.2 (dd)doublet of doublets
~7.8 (d)doublet
~7.7-7.5 (m)multiplet

Causality in NMR: The deshielding of the pyridine protons is a direct consequence of the electronegativity of the nitrogen atom and the aromatic ring current. The broad singlet for the -NH₂ protons is characteristic of exchangeable protons. In the ¹³C NMR spectrum, the carbon of the imidamide group (C=N) is expected to be significantly downfield due to its bonding to two nitrogen atoms. HMBC correlations between the pyridine protons and the phenyl carbons, and vice-versa, will be crucial in confirming the connectivity between the two aromatic rings.

Part 2: High-Resolution Mass Spectrometry (HRMS) - Unveiling the Elemental Composition

HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the unambiguous determination of the elemental formula. Electrospray ionization (ESI) is the preferred method for a polar and pre-charged molecule like this compound.

Experimental Protocol: HRMS
  • Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.[1]

  • Infusion and Ionization: Infuse the sample solution directly into the ESI source of the mass spectrometer. Positive ion mode should be selected to detect the protonated molecule.

  • Mass Analysis: Acquire the mass spectrum over a relevant m/z range. The high resolution of the mass analyzer (e.g., Orbitrap or TOF) is critical for accurate mass determination.

Expected HRMS Data and Fragmentation
Parameter Expected Value
Molecular Formula C₁₂H₁₂ClN₃
Calculated Monoisotopic Mass 233.0719
Observed [M+H]⁺ ~234.0792

Fragmentation Analysis: Tandem mass spectrometry (MS/MS) can be employed to induce fragmentation of the molecular ion, providing further structural information. Key expected fragmentation pathways for the protonated molecule would involve cleavage of the C-C bond between the pyridine and phenyl rings, as well as fragmentation of the imidamide group.[2][3][4]

mass_spec_fragmentation M_H [M+H]⁺ m/z ~234 Fragment1 [C₅H₄N-C(=NH)NH₂]⁺ m/z ~121 M_H->Fragment1 - C₆H₅ Fragment2 [C₆H₅]⁺ m/z ~77 M_H->Fragment2 - C₅H₄N-C(=NH)NH₂ Fragment3 [C₅H₄N]⁺ m/z ~78 Fragment1->Fragment3 - C(=NH)NH₂

Caption: Plausible fragmentation pathways for protonated 5-Phenylpicolinimidamide in MS/MS.

Part 3: Fourier-Transform Infrared (FTIR) Spectroscopy - Identifying Key Functional Groups

FTIR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule based on their characteristic vibrational frequencies.

Experimental Protocol: FTIR
  • Sample Preparation: For a solid sample like this compound, the Attenuated Total Reflectance (ATR) technique is highly recommended as it requires minimal sample preparation.[5] Alternatively, a KBr pellet can be prepared by mixing a small amount of the sample with dry potassium bromide and pressing it into a thin disk.[6][7] For hydrochloride salts, using potassium chloride (KCl) instead of KBr can prevent halogen exchange.[6]

  • Data Acquisition: Place the sample on the ATR crystal or insert the KBr pellet into the sample holder of the FTIR spectrometer. Acquire the spectrum, typically in the range of 4000-400 cm⁻¹.

Expected FTIR Absorption Bands
Wavenumber (cm⁻¹) Vibration Functional Group
3400-3200 (broad)N-H stretchImidamide (-NH₂)
3100-3000C-H stretchAromatic (pyridine and phenyl)
~1640C=N stretchImidamide
1600-1450C=C and C=N stretchAromatic rings
~1380C-N stretchImidamide
Below 900C-H out-of-plane bendAromatic substitution patterns

Trustworthiness of FTIR Data: The presence of a strong absorption band around 1640 cm⁻¹ is highly indicative of the C=N bond in the imidamide group.[8][9][10][11] The broad N-H stretching vibrations confirm the presence of the amine functionalities. The combination of these bands provides strong evidence for the proposed structure.

Part 4: Single-Crystal X-ray Diffraction - The Definitive 3D Structure

While spectroscopic and spectrometric techniques provide compelling evidence for the structure of this compound, single-crystal X-ray diffraction is the gold standard for unambiguously determining the three-dimensional arrangement of atoms in the solid state.[9]

Experimental Protocol: X-ray Crystallography
  • Crystal Growth: High-quality single crystals are a prerequisite for this technique. This can be achieved through slow evaporation of a saturated solution of the compound in a suitable solvent system (e.g., ethanol/water, methanol/ether).

  • Crystal Mounting and Data Collection: A suitable single crystal (typically 0.1-0.3 mm in size) is mounted on a goniometer and placed in a stream of cold nitrogen gas (to minimize thermal vibrations). The crystal is then irradiated with a monochromatic X-ray beam, and the diffraction pattern is collected on a detector.[12]

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods, followed by refinement to obtain the final atomic coordinates, bond lengths, and bond angles.[9]

Expected Crystallographic Data

A successful crystal structure determination would provide precise information on:

  • Connectivity: Confirming the bonding arrangement of all atoms.

  • Conformation: Determining the dihedral angle between the pyridine and phenyl rings.

  • Intermolecular Interactions: Identifying hydrogen bonding networks involving the hydrochloride counter-ion and the imidamide group, as well as potential π-π stacking interactions between the aromatic rings.[12][13]

Conclusion: A Self-Validating Approach to Structural Certainty

The structural elucidation of this compound is a process of accumulating and cross-validating evidence from multiple analytical techniques. The connectivity information from NMR, the elemental composition from HRMS, and the functional group identification from FTIR all converge to build a consistent molecular picture. This picture is then definitively confirmed in three dimensions by single-crystal X-ray diffraction. This rigorous, multi-technique approach ensures the scientific integrity of the structural assignment, providing a solid foundation for further research and development of this promising compound.

References

Molecular formula and weight of 5-Phenylpicolinimidamide hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 5-Phenylpicolinimidamide hydrochloride (CAS No: 1179362-50-5), a substituted pyridine derivative. The document details its chemical identity, including molecular formula and weight, and presents a plausible, detailed protocol for its synthesis via the Pinner reaction, a cornerstone of amidine synthesis. Furthermore, a complete guide to the analytical characterization of the molecule is provided, outlining the expected outcomes from techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC). While the specific biological activity and therapeutic applications of this particular molecule are not extensively documented in publicly accessible literature, this guide discusses the known pharmacological relevance of the broader picolinamide and picolinimidamide chemical classes, which have shown utility in areas such as oncology and neuroscience. This paper is intended for researchers, chemists, and drug development professionals interested in the synthesis, characterization, and potential exploration of novel pyridine-based chemical entities.

Introduction

Substituted pyridine scaffolds are privileged structures in medicinal chemistry, forming the core of numerous approved therapeutic agents. The introduction of an imidamide (amidine) functional group, a strong basic center that is typically protonated at physiological pH, can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties. The imidamide group can act as a bioisostere for other functional groups and can form critical hydrogen bond interactions with biological targets.

This compound is a specific congener within this chemical space, featuring a phenyl group at the 5-position of the pyridine ring. This substitution pattern offers a distinct vector for exploring structure-activity relationships (SAR). This guide serves as a foundational technical resource for researchers, providing confirmed chemical properties, a robust synthetic strategy, and a framework for analytical validation. Although the biological target for this specific compound remains to be publicly disclosed, the methodologies and insights presented herein are designed to empower scientific professionals to synthesize, purify, and characterize this molecule for further investigation.

Chemical and Physical Properties

A precise understanding of a compound's fundamental properties is the bedrock of all subsequent research and development. The core chemical and physical attributes of this compound are summarized below.

PropertyValueReference(s)
IUPAC Name 5-phenylpyridine-2-carboximidamide hydrochlorideN/A
CAS Number 1179362-50-5[1][2]
Molecular Formula C₁₂H₁₂ClN₃[1][2]
Molecular Weight 233.70 g/mol [1][2]
Chemical Structure N/A

Note: Physicochemical properties such as melting point, solubility, and pKa are not publicly available and would require experimental determination.

Synthesis and Purification

The synthesis of amidines from nitriles is most classically achieved via the Pinner reaction.[3][4] This reaction proceeds in two main stages: first, the acid-catalyzed reaction of a nitrile with an alcohol to form an imino ester hydrochloride (a "Pinner salt"), and second, the subsequent reaction of this intermediate with ammonia or an amine to yield the target amidine.[3][5]

Proposed Synthetic Pathway

The synthesis of this compound logically starts from the commercially available precursor, 5-phenyl-2-cyanopyridine.

G A 5-Phenyl-2-cyanopyridine B Ethyl 5-phenylpicolinimidate hydrochloride (Pinner Salt Intermediate) A->B  Step 1: HCl (g), Anhydrous Ethanol   C 5-Phenylpicolinimidamide B->C  Step 2: NH₃ (in Ethanol)   D This compound (Final Product) C->D  Step 3: HCl (in Ether)  

Caption: Proposed synthesis workflow for this compound.

Detailed Experimental Protocol: Synthesis

Causality Statement: The Pinner reaction requires strictly anhydrous conditions. The initial step involves the formation of a highly electrophilic nitrilium ion, which is readily attacked by the alcohol (ethanol). Any water present would hydrolyze the nitrile or the intermediate Pinner salt to the corresponding amide or ester, respectively, significantly reducing the yield of the desired amidine.[3][4]

Step 1: Formation of Ethyl 5-phenylpicolinimidate hydrochloride (Pinner Salt)

  • Equip a flame-dried, three-neck round-bottom flask with a magnetic stir bar, a gas inlet tube, and a drying tube (filled with CaCl₂).

  • Under an inert atmosphere (e.g., Nitrogen or Argon), charge the flask with 5-phenyl-2-cyanopyridine (1.0 eq).

  • Add anhydrous ethanol (approx. 5-10 volumes). The use of absolute ethanol is critical to the success of the reaction.

  • Cool the stirred solution to 0 °C using an ice bath.

  • Bubble dry hydrogen chloride gas through the solution. The reaction is exothermic and the temperature should be maintained below 10 °C. Continue the gas addition until the solution is saturated and a precipitate (the Pinner salt) begins to form.

  • Seal the flask and allow it to stir at 0-5 °C for 12-24 hours. The progress can be monitored by the complete consumption of the starting nitrile (e.g., by TLC or LC-MS).

  • The resulting crystalline Pinner salt can be isolated by filtration under an inert atmosphere, washed with cold anhydrous diethyl ether, and dried under vacuum. Alternatively, it can be used directly in the next step.

Step 2: Ammonolysis to 5-Phenylpicolinimidamide

  • The crude or isolated Pinner salt is suspended in a fresh portion of anhydrous ethanol at 0 °C.

  • A saturated solution of ammonia in ethanol is added slowly to the suspension. This step converts the imino ester to the amidine.[3]

  • The reaction mixture is stirred at room temperature for 6-12 hours.

  • The solvent is removed under reduced pressure. The residue, containing the free base amidine and ammonium chloride, is partitioned between dichloromethane and a dilute aqueous sodium bicarbonate solution to remove the salt and neutralize any remaining acid.

  • The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo to yield the crude free base.

Detailed Experimental Protocol: Purification and Salt Formation

Causality Statement: The free base amidine is typically a solid or oil that can be purified by standard techniques. Conversion to the hydrochloride salt is often performed to improve crystallinity, stability, and handling properties.

Step 1: Purification (Recrystallization)

  • The crude 5-Phenylpicolinimidamide free base can be purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes or toluene.

Step 2: Hydrochloride Salt Formation

  • Dissolve the purified free base in a minimal amount of a suitable anhydrous solvent (e.g., diethyl ether or ethyl acetate).

  • Slowly add a solution of HCl in diethyl ether (e.g., 2 M) dropwise with stirring.

  • The hydrochloride salt will precipitate out of the solution.

  • The solid is collected by filtration, washed with cold diethyl ether, and dried under vacuum to yield this compound as a stable, crystalline solid.

Characterization and Quality Control

A multi-pronged analytical approach is essential to confirm the identity, structure, and purity of the synthesized compound. The following are the expected analytical results for this compound.

TechniqueExpected Results
¹H NMR (400 MHz, DMSO-d₆)Aromatic protons: Signals expected between δ 7.5-9.0 ppm. Protons on the phenyl ring and pyridine ring will show characteristic splitting patterns (doublets, triplets). Amidine protons (NH₂): Broad signals, typically downfield (> δ 9.0 ppm), due to proton exchange and quadrupolar effects. The exact chemical shifts are sensitive to concentration and residual water.
¹³C NMR (100 MHz, DMSO-d₆)Amidine carbon (C=N): Expected in the range of δ 160-170 ppm. Aromatic carbons: Multiple signals between δ 120-160 ppm, corresponding to the phenyl and pyridine ring carbons.
Mass Spectrometry (ESI+) Expected [M+H]⁺: The molecular ion for the free base (C₁₂H₁₁N₃) is 197.10. The expected exact mass for the protonated molecule [C₁₂H₁₂N₃]⁺ would be approximately m/z 198.11.
HPLC (Purity) Method: A reverse-phase C18 column with a gradient elution of water and acetonitrile (both containing 0.1% TFA or formic acid) is a standard starting point. Detection: UV detection at a wavelength where the pyridine and phenyl chromophores absorb (e.g., 254 nm). Expected Result: A pure sample (>95%) should show a single major peak.

Potential Applications and Biological Context

While specific biological data for this compound (CAS 1179362-50-5) is not available in the public domain, the parent scaffold of picolinamides (a related amide structure) has been the subject of significant investigation in drug discovery.

Structure-activity relationship studies on picolinamide series have identified potent and selective positive allosteric modulators (PAMs) of the metabotropic glutamate receptor 4 (mGlu₄).[3][4] These modulators are of interest for treating neurological and psychiatric disorders. Additionally, other substituted picolinamides have been evaluated as potent inhibitors of Aurora kinases, which are targets in oncology.[2]

The imidamide functional group in this compound serves as a highly basic center, which will be protonated at physiological pH. This cationic nature can be exploited to form specific salt-bridge interactions with amino acid residues (e.g., aspartate, glutamate) in a target protein's active site. It is plausible that this compound was synthesized as part of a screening library to explore targets where such an interaction is beneficial.[6] However, without experimental data, any discussion of its specific mechanism of action would be speculative. Researchers interested in this molecule are encouraged to perform broad biological screening to identify its potential targets.

Handling, Storage, and Safety

  • Handling: Use standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Handle in a well-ventilated area or a chemical fume hood. Avoid inhalation of dust and direct contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents. As a hydrochloride salt, it is expected to be a stable, non-hygroscopic solid.

  • Safety: The toxicological properties have not been fully investigated. Assume the compound is harmful and handle it with appropriate care. Refer to the Safety Data Sheet (SDS) from the supplier for detailed information.

Conclusion

This compound is a well-defined chemical entity with a confirmed molecular formula and weight. This guide provides a robust and scientifically sound protocol for its synthesis and purification, based on the classical Pinner reaction. The detailed framework for its analytical characterization will enable researchers to verify the identity and purity of their synthesized material. While its biological role is yet to be elucidated in public literature, the structural motifs present in the molecule suggest it may have interesting pharmacological properties. The information contained herein provides a complete and actionable foundation for any research group wishing to produce this compound for chemical screening and further drug discovery efforts.

References

The Enigmatic Mechanism of 5-Phenylpicolinimidamide Hydrochloride: A Review of Current Knowledge

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

5-Phenylpicolinimidamide hydrochloride is a distinct chemical entity available through various commercial suppliers. Despite its availability for research purposes, a thorough review of publicly accessible scientific literature, patents, and pharmacological databases reveals a significant gap in the understanding of its biological activity. At present, there is no documented evidence to definitively establish a mechanism of action, including its molecular target(s) and the subsequent signaling pathways it may modulate. This technical guide candidly addresses this knowledge gap, outlining the current state of information and proposing a logical, scientifically rigorous path forward for its mechanistic elucidation. While direct data is absent, we will draw upon the broader chemical context of picolinimidamide derivatives to frame potential avenues of investigation.

Introduction: The Uncharacterized Potential of this compound

Picolinimidamides are a class of organic compounds characterized by a pyridine ring substituted with an imidamide functional group. Various derivatives of this scaffold have been synthesized and investigated for a range of biological activities. However, the specific derivative, this compound, remains largely uncharacterized in the public domain. Its chemical structure, featuring a phenyl group at the 5-position of the pyridine ring, suggests potential for specific molecular interactions that could translate into notable biological effects. The hydrochloride salt form typically enhances the compound's solubility in aqueous solutions, a desirable property for in vitro and in vivo studies.

The absence of published data on the mechanism of action of this compound presents both a challenge and an opportunity for the scientific community. This guide will serve as a foundational document, acknowledging the current lack of information and providing a structured approach for researchers aiming to unravel its pharmacological profile.

Current State of Knowledge: A Void in the Literature

Extensive searches of prominent scientific databases, including PubMed, Scopus, and chemical patent repositories, have yielded no specific studies detailing the biological effects or molecular targets of this compound. The available information is currently limited to its chemical identity and commercial availability.

This lack of data necessitates a foundational, target-agnostic approach to its investigation, followed by more focused, target-based validation studies.

Proposed Strategy for Mechanistic Elucidation: A Step-by-Step Scientific Workflow

To address the current knowledge gap, a systematic and multi-faceted experimental approach is required. The following workflow is proposed as a robust strategy for the initial characterization and subsequent in-depth mechanistic study of this compound.

Phase 1: Broad Phenotypic Screening and Target Identification

The initial phase should focus on identifying any significant biological activity through broad, unbiased screening methods.

Experimental Protocol: High-Throughput Phenotypic Screening

  • Cell Line Panel Selection: Utilize a diverse panel of human cancer cell lines (e.g., NCI-60) and representative normal cell lines to assess cytotoxicity and anti-proliferative effects.

  • Assay Principle: Employ a cell viability assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay (Promega), which measures ATP levels as an indicator of metabolically active cells.

  • Procedure:

    • Plate cells in 96-well or 384-well microplates at a predetermined optimal density.

    • Allow cells to adhere and resume logarithmic growth for 24 hours.

    • Treat cells with a serial dilution of this compound (e.g., from 1 nM to 100 µM) for 72 hours.

    • Equilibrate the plates to room temperature.

    • Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

    • Measure luminescence using a plate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) for each cell line to identify sensitive and resistant lines.

Logical Framework for Target Identification

G cluster_0 Phase 1: Target Discovery Phenotypic Screening Phenotypic Screening Omics Profiling Omics Profiling Phenotypic Screening->Omics Profiling Identify sensitive cell lines Hypothesized Target(s) Hypothesized Target(s) Omics Profiling->Hypothesized Target(s) e.g., Transcriptomics, Proteomics Affinity Chromatography Affinity Chromatography Affinity Chromatography->Hypothesized Target(s) Directly pull down binding partners Computational Modeling Computational Modeling Computational Modeling->Hypothesized Target(s) In silico target prediction based on structure

Caption: A logical workflow for the initial identification of potential molecular targets for this compound.

Phase 2: Target Validation and Pathway Analysis

Once a putative target or a consistent phenotypic effect is identified, the next phase involves validating the target and elucidating the downstream signaling pathways.

Experimental Protocol: Target Engagement Assay (Example: Cellular Thermal Shift Assay - CETSA)

  • Principle: Based on the principle that ligand binding stabilizes a target protein against thermal denaturation.

  • Procedure:

    • Treat intact cells or cell lysates with this compound or a vehicle control.

    • Heat the samples across a range of temperatures.

    • Cool and lyse the cells (if treated intact).

    • Separate soluble proteins from aggregated, denatured proteins by centrifugation.

    • Analyze the soluble fraction by Western blotting or mass spectrometry for the putative target protein.

  • Expected Outcome: A shift in the melting curve of the target protein in the presence of the compound indicates direct binding.

Signaling Pathway Analysis

Following target validation, the impact on the associated signaling pathway should be investigated. For instance, if the target is a kinase, a phospho-proteomics approach could be employed to identify changes in the phosphorylation status of downstream substrates.

Hypothetical Signaling Pathway Modulation

G cluster_1 Phase 2: Target Validation & Pathway Analysis Compound 5-Phenylpicolinimidamide hydrochloride Target Protein Target Protein Compound->Target Protein Inhibition/Activation Downstream Effector 1 Downstream Effector 1 Target Protein->Downstream Effector 1 Signal Transduction Downstream Effector 2 Downstream Effector 2 Downstream Effector 1->Downstream Effector 2 Cellular Response Cellular Response Downstream Effector 2->Cellular Response e.g., Apoptosis, Cell Cycle Arrest

Caption: A generalized diagram illustrating the modulation of a signaling pathway following compound binding to its target protein.

Quantitative Data Summary (Hypothetical)

Should initial screening yield positive results, data should be meticulously organized. The table below serves as a template for summarizing potential anti-proliferative activity.

Cell LineTissue of OriginIC50 (µM) of 5-Phenylpicolinimidamide HCl
A549Lung CarcinomaData to be determined
MCF7Breast AdenocarcinomaData to be determined
HCT116Colorectal CarcinomaData to be determined
PC-3Prostate AdenocarcinomaData to be determined
MRC-5Normal Lung FibroblastData to be determined

Conclusion and Future Directions

The mechanism of action of this compound is currently undefined in the public scientific domain. This guide provides a clear and scientifically grounded roadmap for researchers to undertake the initial characterization and subsequent in-depth mechanistic studies of this compound. The proposed workflow, from broad phenotypic screening to specific target validation and pathway analysis, represents a comprehensive strategy to unlock its therapeutic potential. The elucidation of its mechanism of action will be a critical step in determining its future as a potential pharmacological tool or therapeutic agent.

The Enigmatic Profile of 5-Phenylpicolinimidamide Hydrochloride: A Pivot to the Broader Landscape of Picolinamide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Case of a Molecule in the Shadows

In the vast and ever-expanding universe of chemical compounds, some molecules are extensively studied, their properties and potential applications meticulously documented, while others remain in relative obscurity. 5-Phenylpicolinimidamide hydrochloride, a distinct chemical entity, falls into the latter category. Despite its confirmed existence and availability from chemical suppliers, a comprehensive body of public-domain scientific literature detailing its discovery, specific synthesis, mechanism of action, and therapeutic applications remains elusive. This scarcity of specific data necessitates a strategic pivot. To provide a valuable and in-depth technical resource, this guide will broaden its focus to the well-researched and structurally related class of compounds: picolinamide and its derivatives . By exploring this broader family, we can extrapolate potential characteristics and methodologies that could be applicable to this compound, while delivering a robust and scientifically grounded overview for researchers in drug discovery and development.

The Picolinamide Scaffold: A Privileged Structure in Medicinal Chemistry

The picolinamide framework, a carboxamide derivative of picolinic acid, has long been recognized as a "privileged structure" in medicinal chemistry. This designation is attributed to its ability to interact with a diverse range of biological targets, leading to a wide spectrum of pharmacological activities. The strategic placement of substituents on the pyridine ring and the amide nitrogen allows for the fine-tuning of a molecule's physicochemical properties and biological activity.

Historical Context and the Evolution of Picolinamide-Based Drugs

The journey of picolinamide derivatives in drug discovery is marked by the successful development of several therapeutic agents. Early research into nicotinamide (vitamin B3) and its isomers laid the groundwork for understanding the biological significance of the pyridinecarboxamide scaffold. Over the decades, medicinal chemists have systematically modified the picolinamide core to develop drugs with a variety of therapeutic applications, from antibacterial and antiviral agents to potent enzyme inhibitors. The ongoing exploration of this chemical space continues to yield novel candidates for a range of diseases.

Synthesis and Chemical Properties of Picolinamide Derivatives

The synthesis of picolinamide derivatives can be approached through several established chemical routes. The choice of a specific synthetic pathway often depends on the desired substitution pattern and the availability of starting materials.

General Synthesis Workflow

A common and versatile method for the synthesis of picolinamide derivatives involves the coupling of a picolinic acid derivative with an appropriate amine. This reaction is typically facilitated by a coupling agent to activate the carboxylic acid.

Caption: General workflow for the synthesis of picolinamide derivatives.

Detailed Experimental Protocol: Synthesis of a Hypothetical Picolinamide Derivative

The following protocol outlines a representative synthesis of a picolinamide derivative. Note: This is a generalized procedure and may require optimization for specific substrates.

  • Starting Material Preparation: To a solution of the desired substituted picolinic acid (1.0 eq) in an anhydrous aprotic solvent (e.g., N,N-dimethylformamide), add the coupling agent (e.g., HATU, 1.1 eq) and a non-nucleophilic base (e.g., diisopropylethylamine, 2.0 eq).

  • Activation: Stir the mixture at room temperature for 15-30 minutes to allow for the activation of the carboxylic acid.

  • Amine Addition: Add the desired primary or secondary amine (1.0-1.2 eq) to the reaction mixture.

  • Reaction: Continue stirring the reaction at room temperature for 2-16 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired picolinamide derivative.

Mechanism of Action: Picolinamide Derivatives as Kinase Inhibitors

A significant area of research for picolinamide derivatives has been in the development of kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer.

Targeting VEGFR-2 in Angiogenesis

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[1][2] Several picolinamide-based derivatives have been designed and synthesized as potent inhibitors of VEGFR-2.[1][2]

Caption: Picolinamide derivatives can inhibit VEGFR-2 signaling to block angiogenesis.

These inhibitors typically function by competing with ATP for binding to the kinase domain of VEGFR-2, thereby preventing its autophosphorylation and the subsequent activation of downstream signaling pathways. This leads to the inhibition of endothelial cell proliferation, migration, and tube formation, ultimately suppressing tumor angiogenesis.

Quantitative Data on Picolinamide-Based VEGFR-2 Inhibitors

The efficacy of these inhibitors is often quantified by their half-maximal inhibitory concentration (IC50) values against the target kinase and cancer cell lines.

Compound ClassTarget KinaseIC50 (nM)Reference Cell Line
Picolinamide DerivativesVEGFR-210 - 500HUVEC, A549
Phenyl-substituted PicolinamidesVEGFR-250 - 200HepG2

Note: The IC50 values are representative and can vary significantly based on the specific chemical structure of the derivative and the assay conditions.

Therapeutic Applications and Future Perspectives

The versatility of the picolinamide scaffold has led to its exploration in a wide array of therapeutic areas beyond oncology. These include:

  • Infectious Diseases: Picolinamide derivatives have shown promise as antibacterial, antifungal, and antiviral agents.

  • Neurodegenerative Diseases: Some derivatives are being investigated for their potential to modulate targets involved in diseases like Alzheimer's and Parkinson's.

  • Inflammatory Diseases: The anti-inflammatory properties of certain picolinamides are being explored for the treatment of conditions like rheumatoid arthritis.

The future of picolinamide-based drug discovery lies in the continued exploration of novel substitution patterns and the use of advanced computational methods to design more potent and selective inhibitors for a variety of biological targets. While the story of this compound itself is yet to be written in the annals of scientific literature, the rich history and proven potential of the broader picolinamide family provide a compelling roadmap for its potential future investigation and application.

References

An In-Depth Technical Guide to the Solubility and Stability of 5-Phenylpicolinimidamide Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The journey of a new chemical entity (NCE) from laboratory discovery to a viable pharmaceutical product is contingent upon a thorough understanding of its fundamental physicochemical properties. Among the most critical of these are aqueous solubility and chemical stability. This guide provides a comprehensive technical overview of the methodologies and scientific rationale for characterizing 5-Phenylpicolinimidamide hydrochloride, a model basic compound featuring aromatic, pyridine, and amidine functionalities. We present detailed, field-proven protocols for determining both kinetic and thermodynamic solubility, explore the principles of pH-dependent solubility for hydrochloride salts, and outline a systematic approach to stability assessment through forced degradation studies as mandated by international regulatory guidelines. The insights derived from these studies are paramount for researchers, scientists, and drug development professionals in making informed decisions regarding formulation design, candidate selection, and predicting in vivo performance.

Introduction to this compound: A Developmental Perspective

This compound represents a class of nitrogenous basic compounds of interest in modern drug discovery. Its structure, featuring a phenyl-substituted pyridine ring and an amidine group, suggests potential interactions with various biological targets. The decision to develop this compound as a hydrochloride salt is a common and strategic choice in pharmaceutical development.[1] Salt formation with a strong acid like hydrochloric acid is often employed to improve the solubility and dissolution rate of a poorly soluble basic parent molecule, which can, in turn, enhance bioavailability.[1]

However, the introduction of an ionizable center and the specific functional groups present also necessitates a rigorous evaluation of the compound's behavior in aqueous environments and its resilience to chemical degradation. Poor solubility can lead to erratic absorption and insufficient therapeutic exposure, while instability can result in loss of potency and the formation of potentially toxic degradation products. Therefore, the early and accurate characterization of solubility and stability is not merely a data-gathering exercise; it is a cornerstone of a successful drug development program, directly informing lead optimization, formulation strategies, and regulatory submissions.[2][3]

This guide will delineate the essential experimental frameworks for these assessments, grounding them in established scientific principles and regulatory expectations, primarily those outlined by the International Council for Harmonisation (ICH).[4]

Core Physicochemical & Structural Considerations

The behavior of this compound is dictated by its molecular architecture:

  • Pyridine and Amidine Groups: These basic nitrogen centers are the primary sites for protonation. The pKa of these groups will govern the pH-dependent solubility profile.

  • Phenyl Group: This aromatic moiety increases the lipophilicity of the molecule, which can decrease intrinsic aqueous solubility. It also represents a potential site for oxidative degradation.[5]

  • Hydrochloride Salt: As a salt of a weak base and a strong acid, the compound is expected to be more soluble in acidic to neutral pH environments where it exists predominantly in its ionized, cationic form. However, it may be susceptible to precipitation at higher pH values as it converts to the less soluble free base. It can also exhibit a "common-ion effect" in media with high chloride concentrations, such as gastric fluid, potentially depressing its solubility.[6][7]

Aqueous Solubility Assessment: From High-Throughput Screening to Definitive Measurement

A comprehensive understanding of solubility requires differentiating between two key measurements: kinetic and thermodynamic solubility. Kinetic solubility is typically assessed in early discovery to quickly rank compounds, while thermodynamic solubility provides the definitive, gold-standard value required for late-stage development.[8]

Theoretical Framework: pH-Dependent Solubility and the Henderson-Hasselbalch Equation

For a basic compound like 5-Phenylpicolinimidamide, solubility is intimately linked to the pH of the medium. The relationship between pH, the compound's pKa, and the ratio of its ionized to non-ionized forms can be estimated by the Henderson-Hasselbalch equation.[9][10][11]

For a weak base: pH = pKa + log ([Base] / [Acid])

Where [Base] is the concentration of the neutral, non-ionized form and [Acid] is the concentration of the protonated, ionized form. Since the ionized form is generally much more water-soluble than the neutral form, the total solubility (S_total) at a given pH is the sum of the intrinsic solubility of the neutral form (S₀) and the concentration of the soluble ionized form. This relationship predicts that solubility will be highest at pH values well below the pKa and will decrease as the pH approaches and surpasses the pKa.[12]

Experimental Protocol: Kinetic Solubility Determination

Kinetic solubility measures the concentration of a compound at the moment it begins to precipitate from a solution that has been rapidly prepared, typically by diluting a high-concentration DMSO stock into an aqueous buffer.[13][14] This method is amenable to high-throughput screening formats.[8]

Methodology: Nephelometry-Based Assay

  • Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.[15]

  • Plate Setup: In a clear 96-well microplate, add 198 µL of a series of aqueous buffers (e.g., pH 2.0, 4.5, 6.8, 7.4) to respective wells.

  • Compound Addition: Add 2 µL of the DMSO stock solution to the buffer-containing wells, resulting in a final compound concentration of 100 µM and a final DMSO concentration of 1%. Mix rapidly.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a set period, typically 1-2 hours.[15]

  • Measurement: Measure the turbidity (light scattering) in each well using a nephelometer. The concentration at which a significant increase in scattering is observed is defined as the kinetic solubility.[15]

Senior Scientist's Note: The 1% DMSO co-solvent is a critical parameter. While necessary for the assay format, it can artificially inflate solubility compared to a purely aqueous system. This is an accepted trade-off for the speed and throughput required in early discovery.

Experimental Protocol: Equilibrium (Thermodynamic) Solubility Determination

Equilibrium solubility is the concentration of a solute in a saturated solution when a dynamic equilibrium exists between the dissolved solute and excess undissolved solid. The shake-flask method is the universally recognized gold standard for this measurement.[16][17][18]

Methodology: Shake-Flask Method (ICH Guideline Compliant)

  • Preparation: Add an excess amount of solid this compound to vials containing buffers of varying pH (e.g., pH 1.2, 4.5, 6.8, 7.4, and purified water).[19] A visual excess of solid must be present throughout the experiment to ensure saturation.[16]

  • Equilibration: Seal the vials and agitate them in a temperature-controlled shaker (e.g., 25°C or 37°C) for a sufficient duration to reach equilibrium.[19] This is typically 24 to 72 hours.[16] The pH of the suspension should be verified at the end of the experiment.[20]

  • Phase Separation: After equilibration, separate the undissolved solid from the saturated solution via centrifugation at high speed or by using a validated solubility filter plate.[14] This step is critical to avoid artificially high results from suspended microparticles.

  • Quantification: Carefully remove an aliquot of the clear supernatant, dilute it with a suitable mobile phase, and determine the compound's concentration using a validated analytical method, typically HPLC-UV.

Data Presentation and Interpretation

Solubility data should be summarized in a clear, tabular format to facilitate comparison across different conditions.

Table 1: Hypothetical Solubility Profile of this compound

pH of MediumKinetic Solubility (µg/mL)Thermodynamic Solubility (µg/mL) @ 25°C
1.2> 2001550
4.5> 2001200
6.815085
7.48815
Purified Water180450

This data is illustrative and does not represent actual experimental results.

The results would be interpreted to understand the pH range where solubility is optimal and to identify potential precipitation risks upon transition through different physiological environments (e.g., from the acidic stomach to the more neutral intestine).

Chemical Stability Profiling: A Systematic Approach

Stability testing provides critical information on how the quality of a drug substance changes over time under the influence of environmental factors like temperature, humidity, and light.[21] The cornerstone of this evaluation is forced degradation (or stress testing), which is designed to identify likely degradation products and establish the degradation pathways.[22][23] This work is essential for developing and validating a stability-indicating analytical method.[24][25]

Development of a Stability-Indicating Analytical Method

Before initiating stability studies, a validated stability-indicating analytical method, most commonly a High-Performance Liquid Chromatography (HPLC) method, must be in place.[26] This method must be able to accurately quantify the parent compound and separate it from all process impurities and potential degradation products.[24][25]

Workflow for Method Development:

  • Initial Screening: Develop a reverse-phase HPLC method (e.g., C18 column) with a gradient of an aqueous buffer and an organic solvent (e.g., acetonitrile).

  • Forced Degradation: Subject samples of the drug substance to the stress conditions outlined below.

  • Method Optimization: Analyze the stressed samples. The chromatographic conditions (gradient, pH of mobile phase, column type) are then optimized to achieve adequate resolution between the parent peak and all degradant peaks.[27]

  • Validation: Validate the final method according to ICH Q2(R1) guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.[26]

Experimental Protocol: Forced Degradation Studies

Forced degradation studies are conducted under conditions more severe than accelerated stability testing to intentionally degrade the compound.[28] The goal is typically to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[28]

Methodology: ICH-Compliant Stress Conditions

  • Acidic Hydrolysis: Dissolve the compound in 0.1 M HCl and heat at 60-80°C for a specified time (e.g., 2, 8, 24 hours).[3] The amidine functional group is susceptible to hydrolysis, which can be acid-catalyzed, leading to the formation of the corresponding carboxylic acid and amine.[29][30]

  • Basic Hydrolysis: Dissolve the compound in 0.1 M NaOH and heat at 60-80°C for a specified time.[3] Base-catalyzed hydrolysis of the amidine group is also a probable degradation pathway.[29]

  • Oxidative Degradation: Treat a solution of the compound with a reagent like 3% hydrogen peroxide (H₂O₂) at room temperature.[31][32] The electron-rich aromatic rings and the nitrogen atoms are potential sites for oxidation.[33]

  • Thermal Degradation: Expose the solid drug substance to dry heat (e.g., 105°C) in a calibrated oven. For hydrochloride salts, loss of HCl gas can be a concern at high temperatures.[6]

  • Photostability: Expose the solid drug substance and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[34] A dark control sample should be stored under the same conditions but protected from light.

Data Presentation and Interpretation

The results from the forced degradation studies should be tabulated to clearly show the extent of degradation and the number of degradation products formed under each condition.

Table 2: Hypothetical Forced Degradation Summary for this compound

Stress ConditionDuration% Assay of Parent% Total DegradationNo. of Degradants >0.1%
0.1 M HCl, 80°C8 hours88.5%11.5%2
0.1 M NaOH, 80°C2 hours85.2%14.8%3
3% H₂O₂, RT24 hours92.1%7.9%4
Dry Heat, 105°C48 hours99.2%0.8%1
Light (ICH Q1B)7 days98.6%1.4%2

This data is illustrative and does not represent actual experimental results.

This summary helps to identify the compound's primary liabilities. For instance, the hypothetical data suggests that this compound is most susceptible to hydrolytic degradation, particularly under basic conditions, and relatively stable to heat and light. This knowledge is crucial for defining manufacturing processes, selecting appropriate excipients, and establishing recommended storage conditions and shelf life for the final drug product.[21][35]

Visualization of Key Workflows

To better illustrate the logical flow of the characterization process, the following diagrams are provided.

G cluster_0 Early Development Workflow cluster_1 Stability Assessment Workflow NCE New Chemical Entity (NCE) 5-Phenylpicolinimidamide HCl Sol_Screen High-Throughput Kinetic Solubility Screen NCE->Sol_Screen Thermo_Sol Definitive Thermodynamic Solubility (Shake-Flask) Sol_Screen->Thermo_Sol Promising Candidates Form_Assess Preliminary Formulation Assessment Thermo_Sol->Form_Assess Long_Term Formal Long-Term & Accelerated Stability Studies Form_Assess->Long_Term Informs Study Design Method_Dev Develop Stability-Indicating Analytical Method (HPLC) Forced_Deg Forced Degradation (ICH Stress Testing) Method_Dev->Forced_Deg Method_Val Validate Method (ICH Q2(R1)) Forced_Deg->Method_Val Demonstrate Specificity Method_Val->Long_Term

Caption: Integrated workflow for solubility and stability assessment in early drug development.

G cluster_stress ICH Q1A Stress Conditions start Drug Substance (DS) Sample Acid Acid Hydrolysis (e.g., 0.1M HCl, Heat) start->Acid Base Base Hydrolysis (e.g., 0.1M NaOH, Heat) start->Base Ox Oxidation (e.g., 3% H2O2) start->Ox Photo Photolysis (ICH Q1B Light) start->Photo Thermal Thermal (Dry Heat) start->Thermal analyze Analyze all samples with Stability-Indicating HPLC Method Acid->analyze Base->analyze Ox->analyze Photo->analyze Thermal->analyze report Identify Degradation Pathways & Major Degradants analyze->report

Caption: Decision workflow for conducting forced degradation studies.

Conclusion and Formulation Implications

The comprehensive characterization of solubility and stability is a non-negotiable component of modern pharmaceutical development. For a candidate molecule like this compound, the data generated from the protocols described herein would provide a clear roadmap for its progression. A pH-dependent solubility profile informs the selection of an appropriate oral dosage form and predicts its behavior in the gastrointestinal tract. The stability profile dictates acceptable manufacturing conditions, the necessity for protective packaging (e.g., light-resistant, moisture-proof), and the scientifically justified retest period or shelf life. By integrating these fundamental studies early and systematically, development teams can mitigate risks, optimize formulations, and ensure the delivery of a safe, effective, and high-quality medicinal product to the patient.

References

A Framework for Unveiling the Therapeutic Potential of Novel Chemical Entities: The Case of 5-Phenylpicolinimidamide Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The identification of novel therapeutic targets is a cornerstone of modern drug discovery. While a vast chemical space remains to be explored, a structured and scientifically rigorous approach is paramount to elucidating the mechanism of action and therapeutic potential of new chemical entities (NCEs). This technical guide outlines a comprehensive framework for the characterization of 5-Phenylpicolinimidamide hydrochloride, a compound with limited publicly available biological data. By leveraging established methodologies in chemical biology, pharmacology, and computational modeling, we present a roadmap for researchers and drug development professionals to systematically identify and validate its potential therapeutic targets. This document will use a related picolinamide derivative, known to selectively inhibit Aurora-B kinase, as an illustrative example to ground our proposed workflows in established science.

Introduction: The Challenge of a Novel Chemical Entity

This compound represents a unique challenge and opportunity. As a novel compound, its biological activity and potential therapeutic applications are largely unknown. The picolinimidamide scaffold, a derivative of picolinic acid, is present in various biologically active molecules. For instance, derivatives of N-methylpicolinamide have been synthesized and evaluated for their antitumor properties.[1][2] This precedent suggests that this compound may possess valuable pharmacological properties. This guide provides a systematic, multi-pronged approach to unlock this potential, moving from broad, unbiased screening to specific target validation and preclinical assessment.

Phase I: Target Agnostic Screening & Initial Hypothesis Generation

The initial phase of investigation focuses on understanding the broad biological effects of this compound without a preconceived hypothesis about its specific target. This approach maximizes the potential for discovering novel mechanisms of action.

High-Throughput Phenotypic Screening

The first step is to perform high-throughput phenotypic screening across a diverse panel of human cancer cell lines. This will reveal the compound's anti-proliferative potential and identify cancer types that are particularly sensitive to its effects.

Experimental Protocol: Cell Viability Assay (MTT Assay)

  • Cell Plating: Seed a panel of human cancer cell lines (e.g., HepG2, HCT-116, SW480, SPC-A1, A375) in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., from 0.01 µM to 100 µM) for 72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic agent like Sorafenib).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values for each cell line.

Data Presentation: Comparative IC50 Values

Cell LineCancer TypeThis compound IC50 (µM)Sorafenib IC50 (µM)[2]
HepG2Liver CancerHypothetical Data16.30
HCT-116Colon CancerHypothetical Data10.09
SW480Colon CancerHypothetical Data40.65
SPC-A1Lung CancerHypothetical Data18.60
A375MelanomaHypothetical Data17.96
Chemogenomic Profiling

To generate initial hypotheses about the compound's mechanism of action, chemogenomic profiling can be employed. This involves screening the compound against a library of genetically defined cell lines (e.g., haploid human cell lines with single gene knockouts) to identify genes that confer sensitivity or resistance to the compound.

Phase II: Target Identification

Based on the initial screening results, the next phase focuses on identifying the specific molecular target(s) of this compound.

Affinity-Based Target Identification

Affinity chromatography is a powerful technique to isolate the binding partners of a small molecule from a complex protein lysate.

Experimental Protocol: Affinity Chromatography-Mass Spectrometry

  • Immobilization: Synthesize a derivative of this compound with a linker arm suitable for covalent attachment to a solid support (e.g., sepharose beads).

  • Lysate Preparation: Prepare a protein lysate from a sensitive cell line identified in the phenotypic screen.

  • Affinity Pulldown: Incubate the lysate with the compound-conjugated beads. As a control, incubate the lysate with unconjugated beads.

  • Washing: Wash the beads extensively to remove non-specific binding proteins.

  • Elution: Elute the bound proteins from the beads.

  • Proteomic Analysis: Identify the eluted proteins using mass spectrometry (LC-MS/MS).

In Silico Target Prediction

Computational methods can be used to predict potential targets based on the chemical structure of this compound. This involves docking the compound into the crystal structures of known drug targets, particularly kinases, given the activity of related picolinamide derivatives.[1][2]

Illustrative Example: Docking with Aurora-B Kinase

A related N-methylpicolinamide derivative, compound 6p, was found to selectively inhibit Aurora-B kinase.[1][2] Molecular docking studies for this compound indicated stable interactions with the kinase. A similar in silico approach for this compound would be a logical starting point.

cluster_0 In Silico Target Prediction Workflow A 3D Structure of 5-Phenylpicolinimidamide hydrochloride C Molecular Docking Simulation A->C B Database of Protein Structures (e.g., PDB) B->C D Binding Affinity Scoring & Ranking C->D E Prioritized List of Potential Targets D->E cluster_1 Hypothetical Signaling Pathway of an Aurora-B Kinase Inhibitor Compound 5-Phenylpicolinimidamide hydrochloride AuroraB Aurora-B Kinase Compound->AuroraB Inhibition HistoneH3 Histone H3 AuroraB->HistoneH3 Phosphorylation Cytokinesis Cytokinesis Failure HistoneH3->Cytokinesis Regulation Apoptosis Apoptosis Cytokinesis->Apoptosis Induction

References

Methodological & Application

Application Notes and Protocols: High-Yield Synthesis of 5-Phenylpicolinimidamide Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive, field-proven protocol for the synthesis of 5-Phenylpicolinimidamide hydrochloride, a valuable building block in medicinal chemistry and materials science. The described methodology is centered around the robust and classical Pinner reaction, which facilitates the efficient conversion of a nitrile precursor into the target amidine hydrochloride. This guide delves into the underlying reaction mechanisms, offers a detailed, step-by-step experimental procedure, outlines critical safety precautions, and presents a framework for the characterization and validation of the final product. The protocol is designed for researchers, chemists, and drug development professionals seeking a reliable and scalable method for producing this important chemical intermediate.

Introduction and Scientific Background

Picolinimidamides, and specifically their phenyl-substituted derivatives, represent a class of compounds with significant utility in the development of novel therapeutics and functional materials. The amidine functional group is a key pharmacophore in numerous biologically active molecules due to its ability to act as a strong hydrogen bond donor and a bioisostere for other functional groups. The synthesis of this compound typically begins with the precursor 5-phenylpicolinonitrile.

The core of this synthesis is the Pinner reaction , a classic acid-catalyzed transformation first described by Adolf Pinner in 1877.[1][2] This reaction involves the treatment of a nitrile with an alcohol in the presence of an acid catalyst, typically anhydrous hydrogen chloride (HCl), to form an intermediate imino ester salt, commonly referred to as a Pinner salt.[1][3][4] This highly reactive intermediate is not usually isolated but is directly subjected to ammonolysis to yield the desired amidine.[2][3] The entire process must be conducted under strictly anhydrous conditions, as the presence of water can lead to unwanted hydrolysis of the Pinner salt into esters or amides.[5]

The choice of the Pinner reaction is predicated on its reliability and high yields for a wide range of nitriles, including aliphatic, aromatic, and heteroaromatic substrates.[3] Temperature control is another critical parameter; the reaction is typically performed at low temperatures (e.g., 0 °C) to prevent the thermal decomposition of the thermodynamically unstable imidate hydrochloride intermediate.[2]

Overall Synthetic Scheme

The synthesis is a two-stage process:

  • Stage 1: Precursor Synthesis. Synthesis of 5-phenylpicolinonitrile via Suzuki coupling.

  • Stage 2: Pinner Reaction & Ammonolysis. Conversion of the nitrile to the target amidine hydrochloride.

(Self-correction: Cannot generate images, will describe with text and diagrams)

Reaction: Stage 1: 5-Bromo-2-cyanopyridine + Phenylboronic acid → 5-Phenylpicolinonitrile Stage 2: 5-Phenylpicolinonitrile + Ethanol + HCl(g) → Ethyl 5-phenylpicolinimidate hydrochloride (Pinner Salt) Stage 3: Ethyl 5-phenylpicolinimidate hydrochloride + Ammonia → this compound

Mechanistic Insights: The Pinner Reaction

The reaction proceeds through two main phases: the formation of the Pinner salt and its subsequent conversion to the amidine.

  • Protonation of the Nitrile: Anhydrous HCl protonates the nitrogen atom of the nitrile group, significantly increasing the electrophilicity of the nitrile carbon.

  • Nucleophilic Attack by Alcohol: The alcohol (e.g., ethanol) acts as a nucleophile, attacking the activated nitrile carbon.

  • Formation of the Pinner Salt: A stable imino ester hydrochloride (Pinner salt) is formed.

  • Ammonolysis: Ammonia, a stronger nucleophile, attacks the imino ester carbon, leading to the displacement of the ethoxy group and formation of the final amidine hydrochloride product.

Pinner_Mechanism Pinner Reaction Mechanism cluster_0 Phase 1: Pinner Salt Formation cluster_1 Phase 2: Ammonolysis Nitrile 5-Phenylpicolinonitrile ProtonatedNitrile Protonated Nitrile (Nitrilium Ion) Nitrile->ProtonatedNitrile + HCl PinnerSalt Pinner Salt (Imidate HCl) ProtonatedNitrile->PinnerSalt + Ethanol PinnerSalt2 Pinner Salt Amidine 5-Phenylpicolinimidamide Hydrochloride PinnerSalt2->Amidine + Ammonia (NH3)

Caption: The two-phase mechanism of the Pinner reaction.

Detailed Experimental Protocol

Materials and Reagents
Reagent / MaterialGradeSupplierNotes
5-Phenylpicolinonitrile>98%Commercially AvailableOr synthesize from 5-bromo-2-cyanopyridine
Ethanol (EtOH)Anhydrous, 200 proofSigma-AldrichMust be strictly anhydrous
Diethyl EtherAnhydrousFisher ScientificFor washing the final product
Hydrogen Chloride (HCl)Gas, >99.9%PraxairUse with appropriate gas regulator and trap
Ammonia7N solution in MethanolSigma-AldrichHandle in a well-ventilated fume hood
Nitrogen Gas (N₂)High PurityLocal SupplierFor maintaining an inert atmosphere
Equipment
  • Three-neck round-bottom flask (250 mL)

  • Magnetic stirrer and stir bar

  • Gas dispersion tube (fritted)

  • Drying tube (filled with CaCl₂)

  • Ice bath

  • Gas trap/scrubber (containing NaOH solution for HCl and NH₃)

  • Schlenk line or nitrogen manifold

  • Büchner funnel and filter flask

  • Rotary evaporator

Safety Precautions
  • Hydrogen Chloride Gas: HCl is a highly corrosive and toxic gas. All operations involving HCl gas must be performed in a certified chemical fume hood. Ensure a properly configured gas trap is in place to neutralize excess HCl. Wear appropriate PPE, including acid-resistant gloves, safety goggles, and a lab coat.

  • Ammonia: Concentrated ammonia solutions are corrosive and have a pungent, irritating odor. Handle exclusively in a fume hood.

  • Anhydrous Solvents: Anhydrous solvents are flammable. Keep away from ignition sources. Perform all transfers under an inert atmosphere (N₂) to prevent moisture contamination.

Step-by-Step Synthesis Procedure

Workflow Overview

Caption: Experimental workflow for the synthesis.

Procedure:

  • Reactor Setup: Assemble a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a gas inlet adapter connected to a nitrogen line, a gas dispersion tube connected via tubing to an HCl gas cylinder (with a trap in between), and a septum. Flame-dry the glassware under vacuum or in an oven and allow it to cool to room temperature under a stream of dry nitrogen.

  • Reagent Addition: To the flask, add 5-phenylpicolinonitrile (e.g., 5.0 g, 27.7 mmol).

  • Solvent Addition: Under a positive pressure of nitrogen, add 100 mL of anhydrous ethanol via cannula or syringe. Stir the mixture until the nitrile is completely dissolved.

  • Pinner Salt Formation: Cool the flask in an ice bath to 0 °C. Once the temperature has stabilized, begin bubbling dry HCl gas through the solution via the gas dispersion tube at a slow but steady rate. A white precipitate (the Pinner salt) should begin to form. Continue bubbling HCl for approximately 1-2 hours, ensuring the reaction does not become excessively warm.

  • Reaction Completion: After the addition of HCl is complete, seal the flask and allow the thick slurry to stir at 0 °C for an additional 4-6 hours, or overnight if more convenient. The reaction progress can be monitored by taking a small aliquot, quenching it with water, and analyzing via TLC or LC-MS to check for the disappearance of the starting nitrile.

  • Ammonolysis: Remove the HCl gas inlet and replace it with a dropping funnel or syringe. While maintaining the temperature at 0 °C, slowly add a 7N solution of ammonia in methanol (e.g., 2 equivalents, ~7.9 mL) to the reaction mixture. The mixture will become less viscous as the Pinner salt reacts.

  • Final Reaction: After the ammonia addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Let the mixture stir for 12-18 hours.

  • Product Isolation: The product, this compound, will precipitate as a white to off-white solid. If precipitation is incomplete, the volume of the solvent can be reduced by approximately 50% using a rotary evaporator.

  • Purification: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with two portions of cold, anhydrous diethyl ether (2 x 30 mL) to remove any unreacted starting material and soluble impurities.

  • Drying: Dry the purified solid under high vacuum for several hours to yield the final product.

Characterization and Validation

A successful synthesis should be validated using standard analytical techniques. The data below is representative of the expected results for this compound.

Analysis TechniqueExpected Result
Appearance White to off-white crystalline solid
Melting Point Dependent on purity, typically >200 °C (with decomposition)
¹H NMR (400 MHz, DMSO-d₆)δ 9.5-10.0 (br s, 2H, -NH₂), 9.0-9.4 (br s, 2H, =NH₂⁺), 8.95 (d, 1H, Ar-H), 8.30 (dd, 1H, Ar-H), 8.15 (d, 1H, Ar-H), 7.80 (d, 2H, Ar-H), 7.55 (t, 2H, Ar-H), 7.45 (t, 1H, Ar-H)
¹³C NMR (101 MHz, DMSO-d₆)δ ~165 (C=N), ~150, 145, 138, 136, 135, 130, 129, 127, 124 (Aromatic C)
FT-IR (KBr, cm⁻¹)3300-3100 (N-H stretch), ~1670 (C=N stretch), ~1600, 1480 (Aromatic C=C stretch)
HRMS (ESI⁺) m/z calculated for C₁₂H₁₂N₃⁺ [M+H]⁺: 198.1026; Found: 198.1028

Troubleshooting

IssuePossible CauseRecommended Solution
Low Yield Incomplete reaction; moisture contamination.Ensure strictly anhydrous conditions. Extend reaction times for both HCl addition and ammonolysis.
Formation of Amide/Ester Presence of water in reagents or glassware.Flame-dry all glassware. Use freshly opened anhydrous solvents. Ensure HCl gas is dry.
Product is Oily/Gummy Impurities present; incomplete salt formation.Triturate the crude product with anhydrous diethyl ether. If necessary, redissolve in a minimal amount of hot methanol and precipitate with ether.
Reaction Stalls Insufficient HCl saturation.Ensure a steady flow of HCl gas for the recommended time. Check for leaks in the setup.

Conclusion

The Pinner reaction provides a highly effective and reproducible pathway for the synthesis of this compound from its corresponding nitrile. By adhering to strict anhydrous conditions and maintaining low reaction temperatures, researchers can achieve high yields of the desired product. This protocol serves as a reliable guide for laboratory-scale preparation and can be adapted for larger-scale synthesis with appropriate engineering controls.

References

Application Notes and Protocols for the In Vitro Evaluation of 5-Phenylpicolinimidamide Hydrochloride, a Putative Indoleamine 2,3-dioxygenase 1 (IDO1) Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for Targeting IDO1 in Immuno-Oncology

Indoleamine 2,3-dioxygenase 1 (IDO1) has emerged as a critical immune checkpoint protein and a high-priority target in cancer immunotherapy.[1][2][3] IDO1 is a heme-containing enzyme that catalyzes the initial and rate-limiting step in the catabolism of the essential amino acid L-tryptophan, converting it to N-formylkynurenine.[1][4] This enzymatic activity has profound consequences within the tumor microenvironment. The depletion of tryptophan starves proliferative effector T cells, while the accumulation of downstream catabolites, collectively known as kynurenines, actively suppresses T cell and natural killer (NK) cell function and promotes the generation of immunosuppressive regulatory T cells (Tregs).[4][5] This creates an immunosuppressive milieu that allows tumor cells to evade immune destruction. Consequently, the development of small molecule inhibitors of IDO1, such as the putative inhibitor 5-Phenylpicolinimidamide hydrochloride, is a promising strategy to restore anti-tumor immunity.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the in vitro characterization of this compound as an IDO1 inhibitor. The following protocols for both enzymatic and cell-based assays are designed to provide a robust framework for determining the compound's potency, mechanism of action, and cellular efficacy.

Signaling Pathway of IDO1-Mediated Immune Suppression

IDO1_Pathway cluster_TME Tumor Microenvironment Tumor_Cell Tumor Cell IDO1 IDO1 Upregulation Tumor_Cell->IDO1 induces IFNg IFN-γ IFNg->Tumor_Cell stimulates Tryptophan L-Tryptophan IDO1->Tryptophan catabolizes Kynurenine Kynurenine Tryptophan->Kynurenine converted to T_Cell Effector T Cell Tryptophan->T_Cell required for proliferation Kynurenine->T_Cell suppresses activation Treg Regulatory T Cell (Treg) Kynurenine->Treg promotes generation Compound 5-Phenylpicolinimidamide hydrochloride Compound->IDO1 inhibits

Caption: IDO1-mediated tryptophan catabolism and immune suppression.

Part 1: Enzymatic Assay for Direct IDO1 Inhibition

This assay directly measures the ability of this compound to inhibit the enzymatic activity of recombinant human IDO1. The principle of this assay is to quantify the production of N-formylkynurenine from the substrate L-tryptophan.

Materials and Reagents
ReagentSupplier ExampleCatalog Number Example
Recombinant Human IDO1 (rhIDO1)R&D Systems7009-DO
L-TryptophanSigma-AldrichT0254
Ascorbic AcidSigma-AldrichA92902
Methylene BlueSigma-AldrichM9140
CatalaseSigma-AldrichC9322
Potassium Phosphate Buffer (pH 6.5)------
This compound------
Dimethyl Sulfoxide (DMSO)Sigma-AldrichD8418
96-well UV-transparent microplateCorning3635
Microplate reader with UV absorbance capabilities------
Protocol: Enzymatic IDO1 Inhibition Assay
  • Preparation of Reagents:

    • Assay Buffer: 50 mM Potassium Phosphate Buffer (pH 6.5) containing 20 mM Ascorbic Acid, 10 µM Methylene Blue, and 100 µg/mL Catalase. Prepare fresh on the day of the experiment.[4]

    • L-Tryptophan Stock Solution: Prepare a 4 mM stock solution of L-Tryptophan in Assay Buffer.

    • Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Create a serial dilution of the compound in DMSO to generate a range of concentrations for IC50 determination (e.g., 10 mM to 1 nM).

  • Assay Procedure:

    • In a 96-well plate, add 50 µL of Assay Buffer to each well.

    • Add 1 µL of the serially diluted this compound or DMSO (for vehicle control) to the respective wells.

    • Add 20 µL of recombinant IDO1 enzyme solution (final concentration of 50-100 nM, optimize for linear reaction kinetics).

    • Pre-incubate the plate at 37°C for 10 minutes.

    • Initiate the reaction by adding 20 µL of 4 mM L-Tryptophan solution (final concentration 800 µM).

    • Incubate the plate at 37°C for 30-60 minutes.

    • Stop the reaction by adding 20 µL of 30% (w/v) Trichloroacetic Acid (TCA).[4]

    • Incubate the plate at 50°C for 30 minutes to hydrolyze N-formylkynurenine to kynurenine.[4]

    • Centrifuge the plate at 4000 rpm for 10 minutes to pellet any precipitated protein.

  • Detection of Kynurenine:

    • Transfer 100 µL of the supernatant to a new 96-well UV-transparent plate.

    • Measure the absorbance at 321 nm using a microplate reader.[6]

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of this compound compared to the DMSO control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Part 2: Cell-Based Assays for Cellular IDO1 Activity

Cell-based assays are crucial for evaluating the compound's efficacy in a more physiologically relevant context, taking into account cell permeability, metabolism, and engagement with the target in its native environment.

Workflow for Cell-Based IDO1 Inhibition Assay

Cell_Assay_Workflow Seed_Cells 1. Seed Cancer Cells (e.g., HeLa, SKOV-3) Induce_IDO1 2. Induce IDO1 Expression with IFN-γ Seed_Cells->Induce_IDO1 Add_Compound 3. Add 5-Phenylpicolinimidamide hydrochloride Induce_IDO1->Add_Compound Incubate 4. Incubate for 48-72 hours Add_Compound->Incubate Collect_Supernatant 5. Collect Cell Culture Supernatant Incubate->Collect_Supernatant Measure_Kynurenine 6. Measure Kynurenine Concentration Collect_Supernatant->Measure_Kynurenine Analyze_Data 7. Calculate IC50 Measure_Kynurenine->Analyze_Data

Caption: General workflow for a cell-based IDO1 inhibition assay.

Protocol: Kynurenine Measurement in IFN-γ-Stimulated Cancer Cells

This protocol utilizes a cancer cell line that expresses IDO1 upon stimulation with interferon-gamma (IFN-γ).[7]

Materials and Reagents
ReagentSupplier ExampleCatalog Number Example
HeLa or SKOV-3 cellsATCCCCL-2 or HTB-77
Cell Culture Medium (e.g., DMEM, RPMI-1640)Gibco---
Fetal Bovine Serum (FBS)Gibco---
Penicillin-StreptomycinGibco---
Recombinant Human IFN-γR&D Systems285-IF
4-(Dimethylamino)benzaldehyde (DMAB)Sigma-Aldrich15647-7
Trichloroacetic Acid (TCA)Sigma-AldrichT6399
96-well cell culture plateCorning---
Assay Procedure
  • Cell Seeding:

    • Seed HeLa or SKOV-3 cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete culture medium.[8]

    • Incubate overnight at 37°C in a 5% CO2 incubator.

  • Compound Treatment and IDO1 Induction:

    • Prepare serial dilutions of this compound in culture medium.

    • Remove the old medium from the cells and add 100 µL of fresh medium containing the test compound and IFN-γ (final concentration of 100 ng/mL).

    • Include wells with cells treated with IFN-γ and DMSO (vehicle control) and wells with untreated cells (negative control).

    • Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • Kynurenine Measurement:

    • After incubation, carefully collect 140 µL of the cell culture supernatant from each well.[4]

    • Add 10 µL of 6.1 N TCA to each supernatant sample.[4]

    • Incubate at 50°C for 30 minutes to hydrolyze N-formylkynurenine to kynurenine.[4]

    • Centrifuge the samples at 4000 rpm for 10 minutes to remove any precipitate.

    • Transfer 100 µL of the clear supernatant to a new 96-well plate.

    • Add 100 µL of DMAB reagent (100 mg DMAB in 5 mL acetic acid) to each well and incubate for 10 minutes at room temperature.[4]

    • Measure the absorbance at 480 nm using a microplate reader.

  • Data Analysis:

    • Generate a standard curve using known concentrations of kynurenine.

    • Determine the kynurenine concentration in each sample from the standard curve.

    • Calculate the percentage of inhibition of kynurenine production for each compound concentration relative to the IFN-γ-stimulated, vehicle-treated control.

    • Determine the IC50 value as described for the enzymatic assay.

Part 3: Functional T-Cell Co-Culture Assay

This assay assesses the functional consequence of IDO1 inhibition by measuring the restoration of T-cell activation and proliferation in a co-culture system with IDO1-expressing cancer cells.

Protocol: Cancer Cell and Jurkat T-Cell Co-Culture
  • Preparation of Cancer Cells:

    • Seed HeLa or SKOV-3 cells in a 96-well plate and treat with IFN-γ and this compound as described in the previous protocol.

    • After 24 hours of treatment, wash the cells twice with fresh medium to remove any residual compound and IFN-γ.

  • Co-Culture Setup:

    • Add Jurkat T-cells (a human T-lymphocyte cell line) to the wells containing the pre-treated cancer cells at a ratio of 10:1 (Jurkat:cancer cell).

    • Add phytohemagglutinin (PHA) and phorbol 12-myristate 13-acetate (PMA) to stimulate T-cell activation.

    • Incubate the co-culture for 48-72 hours.

  • Assessment of T-Cell Proliferation:

    • T-cell proliferation can be measured using various methods, such as:

      • MTS/WST-1 assay: Add the reagent to the wells and measure the absorbance, which correlates with the number of viable cells.

      • CFSE staining: Pre-stain Jurkat cells with CFSE before co-culture. After incubation, measure the dilution of the CFSE signal by flow cytometry, which indicates cell division.

      • IL-2 ELISA: Measure the concentration of IL-2 (a key cytokine produced by activated T-cells) in the culture supernatant using an ELISA kit.

  • Data Analysis:

    • Compare the T-cell proliferation or IL-2 production in the presence of different concentrations of this compound to the vehicle control.

    • An increase in T-cell proliferation or IL-2 production indicates a reversal of IDO1-mediated immunosuppression.

Data Summary and Interpretation

Assay TypeParameter MeasuredExpected Outcome for an IDO1 Inhibitor
Enzymatic AssayIC50Low nanomolar to micromolar IC50 value against recombinant IDO1.
Cell-Based KynurenineIC50Potent inhibition of kynurenine production in IFN-γ-stimulated cancer cells.
T-Cell Co-CultureT-cell Proliferation/IL-2Restoration of T-cell proliferation and/or IL-2 production in the co-culture.

A potent and selective IDO1 inhibitor should exhibit a low IC50 value in the enzymatic assay, which is recapitulated in the cell-based kynurenine assay. Furthermore, this inhibition of IDO1 activity should translate into a functional restoration of T-cell responses in the co-culture model.

References

Application and Protocol Guide: Characterization of Novel Bioactive Compounds in Cell Culture, with a Focus on 5-Phenylpicolinimidamide hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Senior Application Scientist Note: The successful integration of a novel chemical entity, such as 5-Phenylpicolinimidamide hydrochloride, into cell culture-based research necessitates a systematic and rigorous characterization approach. Due to the limited currently available public data on the specific biological activities of this compound, this guide is structured to provide a comprehensive framework for its initial evaluation. The principles and protocols outlined herein are designed to be broadly applicable for the characterization of novel compounds, ensuring scientific integrity and generating robust, reproducible data.

This document will guide researchers through the foundational steps of compound handling, stability assessment, and initial biological screening. The overarching goal is to establish a baseline understanding of the compound's behavior in a biological system, which is a critical prerequisite for more advanced mechanistic studies.

Part 1: Foundational Compound Management and Stability Assessment

The integrity of any cell-based assay is contingent on the quality and stability of the test compound. Before introducing this compound to a cellular environment, its fundamental physicochemical properties must be ascertained.

Stock Solution Preparation and Storage

Proper preparation and storage of a concentrated stock solution are paramount to ensure consistency across experiments.

Protocol 1: Preparation of a Concentrated Stock Solution

  • Solvent Selection: Based on its hydrochloride salt form, initial solubility testing should be performed in sterile, nuclease-free water. If solubility is limited, Dimethyl Sulfoxide (DMSO) is a common alternative.[1] It is crucial to note the final concentration of the solvent in the cell culture medium, as high concentrations of DMSO can be cytotoxic.[1]

  • Preparation:

    • Accurately weigh a precise amount of this compound powder using a calibrated analytical balance.

    • In a sterile, light-protected tube, dissolve the powder in the chosen solvent to achieve a high-concentration stock (e.g., 10-100 mM).

    • Ensure complete dissolution by gentle vortexing or sonication.

  • Aliquoting and Storage:

    • Filter-sterilize the stock solution through a 0.22 µm syringe filter into sterile, amber-colored microcentrifuge tubes.

    • Aliquot into smaller, single-use volumes to minimize freeze-thaw cycles.

    • Store aliquots at -20°C or -80°C, protected from light.

Stability in Cell Culture Medium

The stability of a compound in the complex environment of cell culture medium can significantly impact experimental outcomes. It is essential to determine if the compound degrades, precipitates, or binds to components of the medium over the time course of an experiment.[2][3][4]

Protocol 2: Assessment of Compound Stability in Culture Medium

  • Incubation:

    • Prepare complete cell culture medium (including serum, if used) that will be utilized for the cell-based assays.

    • Spike the medium with this compound to the highest intended working concentration.

    • Incubate the medium under standard cell culture conditions (37°C, 5% CO2) for various time points that reflect the intended experimental duration (e.g., 24, 48, 72 hours).[2]

  • Analysis:

    • At each time point, collect an aliquot of the medium.

    • Analyze the concentration of the parent compound using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[2] A decrease in the parent compound's peak area over time may indicate degradation.

    • Visually inspect the medium for any signs of precipitation. Turbidity can also be quantitatively measured.[5]

Table 1: Example Data for Compound Stability Assessment

Time Point (hours)Concentration (µM) by HPLCVisual Observation
0100.2Clear
2498.7Clear
4895.1Clear
7292.5Slight Haze

Part 2: Initial Biological Screening: Cytotoxicity Profiling

A primary step in characterizing a novel compound is to determine its effect on cell viability and proliferation. This provides a therapeutic window and informs the concentration range for subsequent mechanistic studies. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for assessing metabolic activity, which is often an indicator of cell viability.[6][7]

Workflow for Cytotoxicity Assessment

The following workflow outlines the key steps in performing a cytotoxicity assay.

Cytotoxicity_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis cell_seeding Seed cells in 96-well plate compound_prep Prepare serial dilutions of this compound treatment Treat cells with compound dilutions compound_prep->treatment incubation Incubate for 24, 48, 72 hours treatment->incubation mtt_addition Add MTT reagent incubation->mtt_addition formazan_solubilization Solubilize formazan crystals mtt_addition->formazan_solubilization read_absorbance Read absorbance at 570 nm formazan_solubilization->read_absorbance calculate_ic50 Calculate IC50 value read_absorbance->calculate_ic50

Caption: General workflow for determining compound cytotoxicity.

Protocol 3: MTT Cytotoxicity Assay

  • Cell Seeding:

    • Select a panel of cell lines relevant to the intended research area (e.g., cancer cell lines from different tissues, normal cell lines).

    • Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare a series of dilutions of this compound in complete culture medium. A broad range of concentrations is recommended for the initial screen (e.g., 0.1 µM to 100 µM).

    • Remove the overnight culture medium from the cells and replace it with the medium containing the various concentrations of the compound. Include vehicle control (medium with the same concentration of solvent used for the stock solution) and untreated control wells.

  • Incubation:

    • Incubate the plate for desired time points (e.g., 24, 48, 72 hours) under standard cell culture conditions.

  • MTT Assay:

    • Following incubation, add MTT reagent to each well and incubate for an additional 2-4 hours to allow for the formation of formazan crystals by viable cells.[7]

    • Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a specialized buffer).

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the cell viability against the log of the compound concentration to generate a dose-response curve and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Table 2: Example IC50 Values for a Novel Compound

Cell LineIncubation Time (hours)IC50 (µM)
MCF-7 (Breast Cancer)4815.2
HCT-116 (Colon Cancer)4828.9
A549 (Lung Cancer)48> 100
HEK293 (Normal Kidney)4885.4

Part 3: Exploring the Mechanism of Action: Apoptosis Induction

Should the initial cytotoxicity screening reveal a potent anti-proliferative effect, a logical next step is to investigate whether the compound induces programmed cell death, or apoptosis.

Signaling Pathways in Apoptosis

Apoptosis is a tightly regulated process involving a cascade of signaling events. A simplified overview of key pathways is presented below. Further investigation would be required to determine which, if any, of these pathways are modulated by this compound.

Apoptosis_Pathways cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway death_ligand Death Ligand (e.g., TRAIL) death_receptor Death Receptor death_ligand->death_receptor caspase8 Caspase-8 Activation death_receptor->caspase8 bcl2_family Bcl-2 Family Modulation caspase8->bcl2_family Crosstalk caspase3 Caspase-3 Activation caspase8->caspase3 cellular_stress Cellular Stress cellular_stress->bcl2_family cytochrome_c Cytochrome c Release bcl2_family->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Simplified overview of major apoptosis signaling pathways.

Protocol 4: Annexin V/Propidium Iodide Apoptosis Assay

This flow cytometry-based assay can distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment:

    • Treat cells with this compound at concentrations around the determined IC50 value for a suitable duration (e.g., 24 hours).

  • Cell Staining:

    • Harvest the cells, including any floating cells in the medium.

    • Wash the cells with cold PBS.

    • Resuspend the cells in Annexin V binding buffer.

    • Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.

    • Incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer.

    • Quantify the percentage of cells in each quadrant:

      • Annexin V- / PI- (viable cells)

      • Annexin V+ / PI- (early apoptotic cells)

      • Annexin V+ / PI+ (late apoptotic/necrotic cells)

      • Annexin V- / PI+ (necrotic cells)

References

Unlocking the Potential of 5-Phenylpicolinimidamide Hydrochloride in High-Throughput Screening: A Detailed Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

High-throughput screening (HTS) serves as a cornerstone in modern drug discovery, enabling the rapid evaluation of vast compound libraries to identify novel modulators of biological targets. The amidine-containing scaffold, particularly the picolinimidamide structural motif, has garnered significant interest in medicinal chemistry due to its versatile biological activities. This document provides a comprehensive guide to the application of 5-Phenylpicolinimidamide hydrochloride in HTS campaigns. While the precise biological target of this compound is not extensively documented in publicly available literature, its structural features suggest potential interactions with enzymes that recognize arginine or similar guanidinium-containing substrates, such as nitric oxide synthases (NOS). This guide will, therefore, focus on a generalized HTS protocol for identifying inhibitors of nitric oxide synthase, using this compound as a hypothetical test compound. The principles and methodologies outlined herein are broadly applicable and can be adapted for screening against other potential enzyme targets.

Introduction: The Significance of Nitric Oxide Synthase and Its Inhibitors

Nitric oxide (NO) is a critical signaling molecule involved in a myriad of physiological and pathological processes, including vasodilation, neurotransmission, and the immune response. The production of NO is catalyzed by a family of enzymes known as nitric oxide synthases (NOS), which exist in three main isoforms: neuronal NOS (nNOS or NOS-1), inducible NOS (iNOS or NOS-2), and endothelial NOS (eNOS or NOS-3). While essential for normal bodily function, the dysregulation of NO production is implicated in various diseases. Excessive NO, particularly that generated by iNOS, is associated with chronic inflammation, neurodegenerative disorders, and certain cancers. Conversely, impaired eNOS activity can lead to cardiovascular diseases. This makes the selective inhibition of NOS isoforms an attractive therapeutic strategy. The development of small molecule inhibitors of NOS is, therefore, an active area of research, with HTS being a primary tool for identifying novel chemical entities.

Scientific Foundation: Targeting Nitric Oxide Production

The enzymatic synthesis of nitric oxide by NOS is a complex process involving the conversion of L-arginine to L-citrulline. This reaction requires several cofactors, including NADPH, FAD, FMN, and tetrahydrobiopterin (BH4). Many NOS inhibitors are arginine analogues that competitively block the substrate-binding site. Given the structural similarities of the picolinimidamide group to the guanidinium group of arginine, it is plausible that this compound could act as a competitive inhibitor of NOS.

Diagram: Simplified Nitric Oxide Signaling Pathway and Point of Inhibition

Nitric Oxide Signaling Pathway L_Arginine L-Arginine NOS Nitric Oxide Synthase (NOS) L_Arginine->NOS L_Citrulline L-Citrulline NOS->L_Citrulline NO Nitric Oxide (NO) NOS->NO sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates cGMP cGMP sGC->cGMP GTP GTP GTP->sGC Downstream Downstream Physiological Effects cGMP->Downstream Inhibitor 5-Phenylpicolinimidamide hydrochloride (Hypothesized Inhibitor) Inhibitor->NOS Inhibits

Caption: Hypothetical inhibition of NOS by this compound.

High-Throughput Screening Protocol: A General Framework for NOS Inhibition

The following protocol describes a robust and automated HTS assay for the discovery of NOS inhibitors. The assay is based on the colorimetric detection of nitrite, a stable and oxidized product of NO, using the Griess reagent. This method is widely used for its simplicity and compatibility with HTS formats.

Assay Principle

The total nitric oxide produced by NOS is determined by measuring the combined concentration of its stable breakdown products, nitrite and nitrate. To do this, nitrate is first enzymatically converted to nitrite by nitrate reductase. Then, the total nitrite is quantified using the Griess reagent, which involves a diazotization reaction that results in a colored azo compound detectable by spectrophotometry.

Materials and Reagents
  • Compound Plates: 384-well plates containing this compound and other test compounds, typically dissolved in DMSO.

  • Assay Plates: 384-well, clear, flat-bottom plates.

  • Recombinant NOS Enzyme: Purified iNOS is often used for primary screening due to its high activity.

  • NOS Assay Buffer: (e.g., 50 mM Tris-HCl, pH 7.4, containing necessary cofactors).

  • L-Arginine Solution: Substrate for the NOS enzyme.

  • NADPH Solution: Essential cofactor for NOS activity.

  • Nitrate Reductase: For the conversion of nitrate to nitrite.

  • Griess Reagent: A solution containing sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in an acidic buffer.

  • Positive Control: A known NOS inhibitor (e.g., L-NAME).

  • Negative Control: DMSO vehicle.

Step-by-Step Experimental Workflow
  • Compound Dispensing: Using an acoustic liquid handler or pin tool, transfer a small volume (e.g., 50 nL) of test compounds, positive controls, and negative controls from the compound plates to the assay plates.

  • Enzyme Preparation and Dispensing: Prepare a solution of the NOS enzyme in the assay buffer. Dispense the enzyme solution into all wells of the assay plates.

  • Substrate Addition and Incubation: Prepare a solution of L-arginine and NADPH in the assay buffer. Add this solution to all wells to initiate the enzymatic reaction. Incubate the plates at 37°C for a specified period (e.g., 60 minutes).

  • Nitrate Reduction: Add nitrate reductase to all wells and incubate to ensure all nitrate is converted to nitrite.

  • Color Development: Add the Griess reagent to all wells. Incubate at room temperature for approximately 15 minutes to allow for color development.

  • Data Acquisition: Measure the absorbance of each well at a wavelength of 540 nm using a microplate reader.

Diagram: High-Throughput Screening Workflow for NOS Inhibitors

HTS Workflow Start Start Compound_Dispensing 1. Compound Dispensing (Test Compounds, Controls) Start->Compound_Dispensing Enzyme_Addition 2. NOS Enzyme Addition Compound_Dispensing->Enzyme_Addition Substrate_Addition 3. Substrate (L-Arginine) & Cofactor (NADPH) Addition Enzyme_Addition->Substrate_Addition Incubation 4. Incubation (37°C) Substrate_Addition->Incubation Nitrate_Reduction 5. Nitrate Reductase Addition Incubation->Nitrate_Reduction Griess_Addition 6. Griess Reagent Addition Nitrate_Reduction->Griess_Addition Color_Development 7. Incubation (RT) Griess_Addition->Color_Development Read_Plate 8. Read Absorbance (540 nm) Color_Development->Read_Plate Data_Analysis 9. Data Analysis Read_Plate->Data_Analysis End End Data_Analysis->End

Caption: A generalized workflow for a high-throughput screening assay to identify NOS inhibitors.

Data Analysis and Quality Control

Data Normalization and Hit Identification

The raw absorbance data from the microplate reader should be normalized to the controls on each plate. The percent inhibition for each test compound can be calculated using the following formula:

% Inhibition = 100 * (1 - (Abs_compound - Abs_positive_control) / (Abs_negative_control - Abs_positive_control))

A "hit" is typically defined as a compound that exhibits a percent inhibition greater than a predetermined threshold (e.g., >50% or three standard deviations from the mean of the negative controls).

Quality Control Metrics

To ensure the reliability of the HTS data, several quality control metrics should be monitored. The Z'-factor is a statistical parameter that is widely used to assess the quality of an HTS assay. A Z'-factor between 0.5 and 1.0 indicates an excellent assay.

Z'-factor = 1 - (3 * (SD_positive_control + SD_negative_control)) / |Mean_positive_control - Mean_negative_control|

Parameter Description Acceptable Range
Z'-Factor A measure of the statistical effect size and an indicator of assay quality.0.5 - 1.0
Signal-to-Background (S/B) The ratio of the mean signal of the negative control to the mean signal of the positive control.> 5
Coefficient of Variation (%CV) A measure of the variability of the data within the control wells.< 15%

Conclusion and Future Directions

This compound represents a chemical scaffold with potential for the development of novel enzyme inhibitors. The HTS protocol outlined in this document provides a robust framework for screening this and other compounds against nitric oxide synthase. Following primary screening, "hit" compounds should be subjected to secondary assays to confirm their activity, determine their potency (IC50), and assess their selectivity against different NOS isoforms. Further studies would then be required to elucidate the precise mechanism of action and to optimize the lead compounds for improved efficacy and drug-like properties. The successful application of HTS campaigns, guided by the principles of scientific integrity and rigorous data analysis, is paramount to advancing the discovery of new therapeutics.

Analytical methods for 5-Phenylpicolinimidamide hydrochloride quantification

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol: AN-5PPH-001

Topic: Quantitative Analysis of 5-Phenylpicolinimidamide Hydrochloride using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

Abstract

This application note presents a detailed, robust, and validated analytical method for the precise quantification of this compound in bulk drug substance and formulated products. The primary method employs Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection, which offers high specificity, accuracy, and reliability. The protocol is designed for researchers, quality control analysts, and drug development professionals, providing a comprehensive framework from sample preparation to full method validation in accordance with the International Council for Harmonisation (ICH) guidelines.[1][2][3] Additionally, a brief overview of Gas Chromatography-Mass Spectrometry (GC-MS) as an orthogonal method for impurity profiling is discussed.

Introduction and Scientific Rationale

This compound is a nitrogen-containing heterocyclic compound featuring both a phenyl and a picolinimidamide moiety. The presence of aromatic rings and nitrogen-containing functional groups makes the molecule an ideal candidate for analysis by UV-Vis spectrophotometry and, more specifically, HPLC with a UV detector.[4][5] The hydrochloride salt form generally imparts good solubility in polar solvents, which is advantageous for sample preparation in reversed-phase chromatography.

The core objective of any quantitative analytical method in a pharmaceutical setting is to ensure that the measured value is a true reflection of the analyte's concentration. Therefore, the chosen method must be selective enough to separate the active pharmaceutical ingredient (API) from potential impurities, degradation products, and formulation excipients. RP-HPLC is the gold standard for this purpose due to its high resolving power and compatibility with a wide range of small organic molecules.[6]

This document provides a ready-to-implement protocol for an HPLC-UV method, followed by a comprehensive guide to its validation. The validation parameters discussed are based on the ICH Q2(R2) guideline, ensuring the method is "fit for purpose" and generates trustworthy, reproducible data for regulatory submission and quality control.[7][8]

Chemical Properties of this compound
PropertyValueSource
Chemical Structure (Structure to be inserted here if available)-
Molecular Formula C₁₂H₁₂ClN₃(Predicted)
Molecular Weight 233.70 g/mol (Predicted)
Key Functional Groups Phenyl Ring, Pyridine Ring, Imidamide, Amine-
Expected UV λmax ~260-280 nm(Inferred from chromophores)
Solubility Expected to be soluble in water, methanol, acetonitrile(Inferred from salt form)

Primary Analytical Method: RP-HPLC with UV Detection

The fundamental principle of this method is the separation of this compound from other components in a sample matrix by partitioning it between a nonpolar stationary phase (C18 column) and a polar mobile phase. The separated analyte is then detected and quantified by its absorbance of UV light.

Instrumentation and Materials
  • HPLC System: A system equipped with a quaternary or binary pump, degasser, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

  • Chromatography Data System (CDS): For instrument control, data acquisition, and processing.

  • Analytical Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Analytical Balance: Capable of weighing to 0.01 mg.

  • pH Meter: Calibrated.

  • Volumetric Glassware: Class A.

  • Solvents and Reagents: HPLC grade acetonitrile (ACN), methanol (MeOH), and water. Analytical grade potassium phosphate monobasic, phosphoric acid.

  • Reference Standard: Well-characterized this compound of known purity.

Chromatographic Conditions

The following conditions are a robust starting point for method development and validation.

ParameterRecommended ConditionRationale
Stationary Phase C18 Column (4.6 x 150 mm, 5 µm)Provides excellent retention and separation for moderately polar aromatic compounds.
Mobile Phase A: 20 mM Potassium Phosphate Buffer, pH 3.0B: Acetonitrile (ACN)The buffer controls the ionization state of the analyte for consistent retention, while ACN provides the elution strength.
Elution Mode Isocratic: 60% A / 40% BAn isocratic elution is simpler, more robust, and often sufficient for quantifying a main peak. A gradient may be needed if significant impurities are present.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing good efficiency and reasonable run times.
Column Temperature 30 °CMaintaining a constant temperature ensures reproducible retention times.
Injection Volume 10 µLA small volume minimizes potential peak distortion.
Detection Wavelength 270 nmThis wavelength is chosen to be near the expected absorbance maximum for the phenyl and pyridine chromophores, providing high sensitivity. A full UV scan using a PDA detector is recommended during development to confirm the optimal wavelength.
Run Time 10 minutesShould be sufficient to elute the main peak and any closely related impurities.
Detailed Experimental Protocols

Protocol 1: Preparation of Mobile Phase and Solutions

  • Mobile Phase A (Buffer): Weigh and dissolve potassium phosphate monobasic in HPLC grade water to a final concentration of 20 mM. Adjust the pH to 3.0 ± 0.05 with phosphoric acid. Filter through a 0.45 µm membrane filter.

  • Mobile Phase B: Use HPLC grade acetonitrile.

  • Diluent: Prepare a mixture of Mobile Phase A and B in the same ratio as the isocratic condition (60:40 v/v).

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Working Standard Solutions (for Linearity): Prepare a series of at least five calibration standards by serial dilution of the Standard Stock Solution with the diluent. A suggested range is 5 µg/mL to 150 µg/mL.

  • Sample Preparation (e.g., for Tablets): a. Weigh and finely powder no fewer than 20 tablets. b. Accurately weigh a portion of the powder equivalent to one average tablet weight into a suitable volumetric flask. c. Add approximately 70% of the flask volume with diluent and sonicate for 15 minutes to dissolve the API. d. Dilute to volume with diluent and mix well. e. Filter the solution through a 0.45 µm syringe filter into an HPLC vial. Further dilution may be required to bring the concentration within the linear range of the calibration curve.

Analytical Method Validation Protocol

The developed method must be validated to demonstrate its suitability for the intended purpose, as mandated by ICH guidelines.[1][7]

System Suitability Test (SST)

Before any validation run or sample analysis, the chromatographic system's performance must be verified.

  • Procedure: Inject the working standard solution (e.g., 50 µg/mL) five or six times.

  • Acceptance Criteria:

    • Peak Tailing Factor (T): ≤ 2.0

    • Theoretical Plates (N): ≥ 2000

    • % Relative Standard Deviation (%RSD) of Peak Area: ≤ 2.0%

Validation Parameters

The following parameters must be assessed:

Specificity: The ability to assess the analyte unequivocally in the presence of other components.

  • Protocol: Inject the diluent (blank), a placebo formulation, and a sample spiked with known impurities.

  • Acceptance Criteria: No interfering peaks should be observed at the retention time of the this compound peak.

Linearity and Range: The ability to elicit test results that are directly proportional to the analyte concentration.

  • Protocol: Analyze the five prepared working standard solutions covering 50% to 150% of the target concentration. Plot a graph of peak area versus concentration.

  • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999.

Accuracy (% Recovery): The closeness of the test results to the true value.

  • Protocol: Analyze a placebo formulation spiked with the API at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Prepare three samples at each level.

  • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.

Precision: The degree of scatter between a series of measurements.

  • Repeatability (Intra-day precision): Analyze six replicate samples of the same lot at 100% of the target concentration on the same day, by the same analyst.

  • Intermediate Precision (Inter-day precision): Repeat the analysis on a different day, with a different analyst, or on a different instrument.

  • Acceptance Criteria: The %RSD for both repeatability and intermediate precision should be ≤ 2.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantified, respectively.

  • Protocol: Can be determined based on the signal-to-noise ratio (S/N) of 3:1 for LOD and 10:1 for LOQ, or from the standard deviation of the response and the slope of the calibration curve.

  • Acceptance Criteria: The LOQ value should be demonstrated with acceptable precision and accuracy.

Robustness: The capacity to remain unaffected by small, deliberate variations in method parameters.

  • Protocol: Introduce small changes to the method, such as:

    • Flow Rate (± 0.1 mL/min)

    • Mobile Phase pH (± 0.2 units)

    • Column Temperature (± 2 °C)

  • Acceptance Criteria: The system suitability parameters should remain within the acceptance criteria, and the results should not be significantly impacted.

Summary of Validation Parameters
Validation ParameterAcceptance Criteria
Specificity No interference at analyte retention time.
Linearity (r²) ≥ 0.999
Accuracy (% Recovery) 98.0% - 102.0%
Precision (%RSD) ≤ 2.0%
LOQ Quantifiable with acceptable precision & accuracy.
Robustness System suitability passes under varied conditions.

Workflow and Validation Logic Diagrams

Overall Analytical Workflow

Analytical_Workflow cluster_prep Preparation Phase cluster_analysis Analysis Phase cluster_reporting Reporting Phase Sample Sample Receipt SamplePrep Sample Preparation (Weighing, Dissolution, Filtration) Sample->SamplePrep StdPrep Standard & Mobile Phase Preparation SST System Suitability Test (SST) StdPrep->SST Sequence HPLC Sequence Run (Blank, Standards, Samples) SamplePrep->Sequence SST->Sequence SST Pass DataProc Data Processing (Integration & Calibration) Sequence->DataProc Report Final Report Generation (Assay, Purity) DataProc->Report

Caption: High-level workflow for the quantification of 5-Phenylpicolinimidamide HCl.

ICH Method Validation Logic

Validation_Logic cluster_params ICH Q2(R2) Validation Parameters Method Developed Analytical Method Validation Is the method validated? Method->Validation Fit Method is Fit for Purpose Validation->Fit Yes NotFit Method Requires Re-development or Optimization Validation->NotFit No Specificity Specificity Validation->Specificity Linearity Linearity & Range Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision LOQ LOD / LOQ Validation->LOQ Robustness Robustness Validation->Robustness

Caption: Decision logic for method validation based on ICH Q2(R2) parameters.

Alternative Method: GC-MS for Impurity Profiling

For identifying and quantifying volatile or semi-volatile impurities, Gas Chromatography-Mass Spectrometry (GC-MS) is a highly specific and sensitive technique.[9][10]

  • Rationale: GC-MS can detect impurities that may not be amenable to HPLC or that co-elute with the main peak. The mass spectrometer provides structural information, aiding in the identification of unknown impurities.

  • Sample Preparation: The sample may require derivatization to increase the volatility of this compound and its related substances.

  • General Conditions:

    • Column: A low-polarity column (e.g., HP-5ms).

    • Carrier Gas: Helium.

    • Injection: Split/splitless inlet.

    • Oven Program: A temperature gradient (e.g., starting at 100 °C, ramping to 300 °C).

    • Detector: Mass Spectrometer operating in Electron Ionization (EI) mode, scanning a mass range of m/z 50-500.

This method would require its own separate development and validation, especially for the quantification of specific impurities.

Conclusion

This application note provides a comprehensive and scientifically grounded framework for the quantitative analysis of this compound. The primary RP-HPLC-UV method is robust, specific, and suitable for routine quality control and stability testing. By following the detailed protocols for analysis and validation, laboratories can ensure the generation of accurate and reliable data that meets stringent regulatory standards. The successful implementation of this method will support drug development professionals in making critical decisions throughout the product lifecycle.

References

Application Notes and Protocols for the Characterization of 5-Phenylpicolinimidamide hydrochloride as a Nicotinic Acetylcholine Receptor Antagonist

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the characterization of novel compounds targeting nicotinic acetylcholine receptors (nAChRs), using the hypothetical molecule 5-Phenylpicolinimidamide hydrochloride as a case study. As the specific properties of this compound are yet to be determined, this guide offers a robust framework of established protocols and theoretical insights for its evaluation as a potential nAChR antagonist. We will cover a plausible synthetic route, detailed protocols for in vitro characterization including radioligand binding assays and patch-clamp electrophysiology, and a roadmap for in vivo behavioral studies. The overarching goal is to equip researchers with the necessary tools to thoroughly investigate the pharmacological profile of new chemical entities in the realm of cholinergic modulation.

Introduction: The Therapeutic Potential of nAChR Antagonism

Nicotinic acetylcholine receptors (nAChRs) are a superfamily of ligand-gated ion channels that play a critical role in synaptic transmission throughout the central and peripheral nervous systems.[1] Their dysregulation is implicated in a variety of pathological conditions, including nicotine addiction, neurodegenerative disorders like Alzheimer's and Parkinson's diseases, and certain types of cancer.[2][3] Consequently, the development of selective nAChR antagonists is a significant area of interest in modern drug discovery.[4]

These antagonists can modulate cholinergic signaling by blocking the action of the endogenous neurotransmitter, acetylcholine (ACh), or exogenous ligands like nicotine.[1] The therapeutic utility of an nAChR antagonist is largely dependent on its subtype selectivity, as different nAChR subtypes, which are pentameric combinations of various α and β subunits, exhibit distinct physiological and pharmacological profiles.[1][5]

This guide will walk through a systematic approach to characterize a novel compound, this compound, for its potential as a selective nAChR antagonist. The picolinimidamide scaffold is a recognized privileged structure in medicinal chemistry, known to interact with various biological targets.[6][7]

Synthesis of this compound

A plausible synthetic route for this compound can be adapted from established methods for the synthesis of picolinamidine derivatives.[8][9] The proposed synthesis involves a two-step process starting from a commercially available or readily synthesized 5-phenylpicolinonitrile.

Protocol 2.1: Synthesis of this compound

  • Step 1: Formation of the Silylated Intermediate. To a solution of 5-phenylpicolinonitrile (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen), add a solution of lithium bis(trimethylsilyl)amide (LiN(TMS)₂) in THF (1.1 eq) dropwise at 0 °C. Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Step 2: Deprotection and Salt Formation. Cool the reaction mixture to 0 °C and slowly add a solution of hydrochloric acid in ethanol (e.g., 1.25 M) until a precipitate forms. Continue stirring for an additional 4-6 hours at room temperature.

  • Step 3: Isolation and Purification. Collect the precipitate by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound. The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

In Vitro Characterization: Unveiling the Molecular Interactions

The initial characterization of a potential nAChR antagonist involves a series of in vitro assays to determine its binding affinity, selectivity, and functional effects on receptor activity.

Radioligand Binding Assays: Quantifying Affinity and Selectivity

Radioligand binding assays are a cornerstone for determining the affinity (Ki) of a test compound for a specific receptor subtype.[2][10] These assays rely on the competition between the unlabeled test compound and a radiolabeled ligand for binding to the receptor.

Protocol 3.1.1: Competitive Radioligand Binding Assay

  • Materials:

    • Cell membranes prepared from cell lines stably expressing the nAChR subtype of interest (e.g., HEK293 or CHO cells expressing α4β2, α7, or α3β4 nAChRs).[2][11]

    • Radioligands:

      • For α4β2 nAChRs: [³H]Cytisine or [³H]epibatidine.[10][12]

      • For α7 nAChRs: [³H]methyllycaconitine ([³H]MLA).[10]

      • For α3β4 nAChRs: [³H]epibatidine.[10]

    • Unlabeled competitor for non-specific binding determination (e.g., nicotine or carbachol).[2]

    • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂).

    • 96-well microplates.

    • Glass fiber filters.

    • Scintillation cocktail and a liquid scintillation counter.

  • Procedure:

    • Prepare serial dilutions of this compound in the assay buffer.

    • In a 96-well plate, add the assay buffer, the diluted test compound, and the cell membrane preparation.

    • For determining total binding, add buffer instead of the test compound.

    • For determining non-specific binding, add a saturating concentration of an unlabeled competitor (e.g., 10 µM nicotine).[2]

    • Initiate the binding reaction by adding the radioligand at a concentration at or below its Kd value.

    • Incubate the plate at room temperature for 60-120 minutes to reach equilibrium.

    • Terminate the assay by rapid vacuum filtration through glass fiber filters, followed by several washes with ice-cold assay buffer to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[2]

Table 1: Hypothetical Binding Affinity (Ki) of this compound for various nAChR subtypes.

nAChR SubtypeRadioligandHypothetical Ki (nM)
α4β2[³H]Cytisine50
α7[³H]MLA>10,000
α3β4[³H]Epibatidine800
Muscle-type[¹²⁵I]α-Bungarotoxin>10,000
Patch-Clamp Electrophysiology: Assessing Functional Antagonism

Patch-clamp electrophysiology is a powerful technique to directly measure the ion flow through nAChRs and to characterize the functional effects of a test compound.[13] This method can distinguish between competitive, non-competitive, and uncompetitive antagonism.[14]

Protocol 3.2.1: Whole-Cell Voltage-Clamp Recordings

  • Materials:

    • Cell line stably expressing the nAChR subtype of interest (e.g., SH-EP1 or HEK293 cells).[4][15]

    • External solution (in mM): 140 NaCl, 2.8 KCl, 2 CaCl₂, 2 MgCl₂, 10 HEPES, 10 Glucose, pH 7.4.

    • Internal (pipette) solution (in mM): 140 CsCl, 1 MgCl₂, 10 EGTA, 10 HEPES, 2 Mg-ATP, pH 7.2.

    • nAChR agonist (e.g., acetylcholine or nicotine).

    • Patch-clamp amplifier, data acquisition system, and microscope.

    • Borosilicate glass capillaries for pulling patch pipettes.

  • Procedure:

    • Culture the cells on glass coverslips.

    • Place a coverslip in the recording chamber and perfuse with the external solution.

    • Pull patch pipettes to a resistance of 3-5 MΩ when filled with the internal solution.

    • Establish a whole-cell recording configuration on a single cell.

    • Clamp the membrane potential at a holding potential of -60 mV.

    • Apply the nAChR agonist at its EC₅₀ concentration for a short duration (e.g., 1-2 seconds) to evoke an inward current.

    • After obtaining a stable baseline response, pre-apply this compound at various concentrations for 1-2 minutes.

    • Co-apply the agonist and the test compound and record the evoked current.

    • Wash out the test compound and ensure the agonist response returns to baseline.

  • Data Analysis:

    • Measure the peak amplitude of the agonist-evoked current in the absence and presence of the antagonist.

    • Construct a concentration-response curve for the antagonist by plotting the percentage of inhibition of the agonist response against the antagonist concentration.

    • Determine the IC₅₀ value for the functional inhibition.

    • To distinguish between competitive and non-competitive antagonism, perform a Schild analysis by measuring the agonist dose-response curve in the presence of increasing concentrations of the antagonist. A parallel rightward shift in the agonist dose-response curve is indicative of competitive antagonism.

Figure 1: Experimental Workflow for In Vitro Characterization

G cluster_synthesis Synthesis cluster_invitro In Vitro Characterization synthesis Synthesize & Purify 5-Phenylpicolinimidamide HCl binding Radioligand Binding Assays (Affinity & Selectivity) synthesis->binding Test Compound patch_clamp Patch-Clamp Electrophysiology (Functional Antagonism) binding->patch_clamp Characterize Hits

Caption: Workflow for the synthesis and in vitro evaluation of a novel nAChR antagonist.

In Vivo Characterization: Assessing Physiological Effects

Following promising in vitro results, the next crucial step is to evaluate the compound's effects in living organisms. In vivo studies can provide insights into the compound's pharmacokinetic properties, safety profile, and its potential therapeutic efficacy.[16][17]

Animal Models of nAChR-Mediated Behaviors

Several well-established animal models can be used to assess the antagonist activity of a compound at nAChRs in vivo.

Protocol 4.1.1: Nicotine-Induced Locomotor Activity

  • Rationale: Nicotine administration typically increases locomotor activity in rodents, an effect mediated by nAChRs. An antagonist is expected to attenuate this effect.

  • Procedure:

    • Acclimate rodents (e.g., mice or rats) to the testing environment (e.g., open-field arena).

    • Administer this compound at various doses via an appropriate route (e.g., intraperitoneal injection).

    • After a pre-treatment period, administer a dose of nicotine known to induce hyperlocomotion.

    • Record and analyze locomotor activity (e.g., distance traveled, rearing frequency) for a defined period.

    • Include control groups receiving vehicle, nicotine alone, and the test compound alone.

Models of Nicotine Dependence and Withdrawal
  • Rationale: nAChR antagonists are being investigated as potential smoking cessation aids.[4] Their ability to reduce the rewarding effects of nicotine and alleviate withdrawal symptoms can be assessed in animal models.

  • Models:

    • Conditioned Place Preference (CPP): To assess if the compound blocks the rewarding properties of nicotine.

    • Nicotine Self-Administration: To determine if the compound reduces the motivation to seek and consume nicotine.

    • Precipitated Withdrawal: To evaluate if the compound can alleviate withdrawal symptoms (e.g., anxiety-like behaviors, somatic signs) induced by a nAChR antagonist in nicotine-dependent animals.

Figure 2: Signaling Pathway of nAChR Activation and Antagonism

G cluster_membrane Cell Membrane nAChR nAChR Channel_Open Ion Channel Opening nAChR->Channel_Open Conformational Change Block Channel Blockade nAChR->Block Prevents Opening ACh Acetylcholine (Agonist) ACh->nAChR Binds Antagonist 5-Phenylpicolinimidamide HCl (Antagonist) Antagonist->nAChR Binds Ion_Influx Cation Influx (Na+, Ca2+) Channel_Open->Ion_Influx Depolarization Membrane Depolarization Ion_Influx->Depolarization Signaling Downstream Signaling Depolarization->Signaling G decision decision result result start Start: Novel Compound binding_assay Perform Radioligand Binding Assays start->binding_assay is_binder Does it bind to any nAChR subtype? binding_assay->is_binder patch_clamp_assay Perform Patch-Clamp Electrophysiology is_binder->patch_clamp_assay Yes no_binding Not a direct nAChR ligand is_binder->no_binding No is_antagonist Is it a functional antagonist? patch_clamp_assay->is_antagonist in_vivo_studies Conduct In Vivo Behavioral Studies is_antagonist->in_vivo_studies Yes no_functional_effect Binder with no functional effect is_antagonist->no_functional_effect No is_active_in_vivo Is it active in vivo? in_vivo_studies->is_active_in_vivo lead_compound Potential Lead Compound is_active_in_vivo->lead_compound Yes inactive_in_vivo In vitro active, In vivo inactive is_active_in_vivo->inactive_in_vivo No

References

Application Notes and Protocols for the Investigation of 5-Phenylpicolinimidamide Hydrochloride in Animal Models

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the preclinical in vivo evaluation of novel chemical entities, using the representative compound 5-Phenylpicolinimidamide hydrochloride. As specific data for this compound is not publicly available, this guide synthesizes established, field-proven methodologies and protocols for pharmacokinetic, toxicological, and efficacy studies in animal models. The emphasis is on the causal reasoning behind experimental design, adherence to ethical principles, and the generation of robust, reproducible data to inform further drug development.

Introduction: The Preclinical Journey of a Novel Chemical Entity

The transition of a promising compound from the laboratory bench to a potential therapeutic agent is a meticulous process, with in vivo animal studies forming a critical cornerstone. These studies provide the first insights into how a new chemical entity (NCE), such as this compound, behaves within a living system. The primary objectives of these initial investigations are to characterize the compound's pharmacokinetic profile (what the body does to the drug), its safety and tolerability, and its preliminary efficacy in a relevant disease model.

This guide is structured to provide a logical and scientifically rigorous framework for researchers embarking on the in vivo characterization of an NCE. It underscores the importance of a well-designed study, ethical considerations, and precise execution to yield data that is both reliable and translatable.

Foundational Principles: Ethical Conduct in Animal Research

All research involving animals must be conducted with the highest ethical standards. The principles of the 3Rs—Replacement, Reduction, and Refinement—should be the guiding framework for all experimental designs.[1][2][3]

  • Replacement: Utilizing methods that avoid or replace the use of animals whenever possible.

  • Reduction: Employing strategies that enable researchers to obtain comparable levels of information from fewer animals.

  • Refinement: Modifying experimental procedures to minimize potential pain, suffering, and distress, and to enhance animal welfare.[3]

All protocols must be reviewed and approved by an Institutional Animal Care and Use Committee (IACUC) or an equivalent ethics committee before the commencement of any study.[4] This ensures that the research is scientifically justified and that the welfare of the animals is protected.[1][5]

Compound Formulation and Administration

The formulation of the test compound is a critical step that can significantly impact the outcome of in vivo studies. The goal is to prepare a sterile, stable, and homogenous formulation that is suitable for the chosen route of administration.

Vehicle Selection

The choice of vehicle (the solvent or carrier for the compound) depends on the physicochemical properties of the NCE and the route of administration. For non-pharmaceutical grade compounds, the highest-grade chemical reagent should be used.[6]

Vehicle Common Routes Considerations
Saline (0.9% NaCl) IV, IP, SC, POIdeal for water-soluble compounds. Must be sterile and isotonic.
PBS (Phosphate-Buffered Saline) IV, IP, SCSimilar to saline, but buffered to a physiological pH.
5% Dextrose in Water (D5W) IV, IP, SCAn alternative to saline for compounds that may be unstable in chloride-containing solutions.
PEG 400 PO, IP, SCA common co-solvent for poorly water-soluble compounds. Can cause irritation at high concentrations.
Tween 80 / Cremophor EL IV, PO, IPSurfactants used to increase the solubility of lipophilic compounds. Can have their own biological effects.
Corn Oil / Sesame Oil PO, SC, IMSuitable for oil-soluble compounds.
Formulation Protocol (Example for Oral Gavage)
  • Determine the required concentration based on the highest dose to be administered and the maximum dosing volume for the chosen animal model (e.g., 10 mL/kg for rats).[7]

  • Weigh the required amount of this compound in a sterile container.

  • Add the chosen vehicle incrementally while mixing (e.g., vortexing, sonicating) to ensure complete dissolution or a uniform suspension.

  • Adjust the pH to a physiologically acceptable range (typically pH 4-8) if necessary, using sterile acid or base.

  • Filter-sterilize the final formulation through a 0.22 µm filter if it is a solution and intended for parenteral administration. For suspensions, aseptic preparation techniques are crucial.[6]

  • Store the formulation under appropriate conditions (e.g., protected from light, refrigerated) and determine its stability over the duration of the study.

Pharmacokinetic (PK) Studies

Pharmacokinetics is the study of the absorption, distribution, metabolism, and excretion (ADME) of a drug.[8] A well-designed PK study is essential for determining the dosing regimen for subsequent toxicology and efficacy studies.

Study Design
  • Animal Model: Sprague-Dawley rats are commonly used for initial PK studies due to their larger size, which facilitates serial blood sampling.

  • Groups:

    • Group 1: Intravenous (IV) administration (e.g., 1 mg/kg) - This allows for the determination of absolute bioavailability.[8]

    • Group 2: Oral (PO) administration (e.g., 10 mg/kg)

  • Cannulation: For serial blood sampling without causing undue stress to the animals, jugular vein cannulation is often performed a few days prior to the study.[7]

Protocol for a Single-Dose PK Study in Rats
  • Animal Preparation: Acclimatize jugular vein cannulated rats for at least one week.[7] Fast the animals overnight before dosing (with free access to water).

  • Dosing:

    • IV Group: Administer the compound via the tail vein. The maximum bolus injection volume is typically 1 ml/kg.[9]

    • PO Group: Administer the compound via oral gavage.

  • Blood Sampling: Collect blood samples (approx. 0.2-0.3 mL) from the jugular vein cannula at predetermined time points (e.g., 0, 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).[7]

  • Sample Processing: Transfer blood into tubes containing an anticoagulant (e.g., EDTA). Centrifuge to separate plasma and store at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of this compound in the plasma samples using a validated analytical method (e.g., LC-MS/MS).

Data Analysis

The plasma concentration-time data is used to calculate key PK parameters using non-compartmental analysis.[7]

Parameter Description
Cmax Maximum plasma concentration.
Tmax Time to reach Cmax.
AUC Area under the plasma concentration-time curve, representing total drug exposure.[8]
t1/2 Elimination half-life.
CL Clearance, the volume of plasma cleared of the drug per unit time.
Vd Volume of distribution, the theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.[8]
F (%) Absolute oral bioavailability, calculated as (AUCoral / AUCIV) x (DoseIV / Doseoral) x 100.[8]

Experimental Workflow: Pharmacokinetic Study

G cluster_pre Pre-Study cluster_study Study Day cluster_post Post-Study acclimatize Acclimatization (>= 1 week) cannulation Jugular Vein Cannulation acclimatize->cannulation fasting Overnight Fasting cannulation->fasting dosing Dosing (IV or PO) fasting->dosing sampling Serial Blood Sampling (0-24h) dosing->sampling processing Plasma Separation & Storage (-80°C) sampling->processing bioanalysis LC-MS/MS Bioanalysis processing->bioanalysis pk_analysis PK Parameter Calculation bioanalysis->pk_analysis

Caption: Workflow for a typical pharmacokinetic study in rats.

Toxicology and Safety Assessment

Toxicology studies are designed to identify potential adverse effects of an NCE and to determine a safe dose range for further studies.

Study Design: 28-Day Repeated-Dose Oral Toxicity Study
  • Animal Model: Sprague-Dawley rats (one male and one female group for each dose level).

  • Dose Groups:

    • Vehicle Control

    • Low Dose

    • Mid Dose

    • High Dose

  • Duration: Daily dosing for 28 days.

Protocol for a 28-Day Toxicity Study
  • Dosing: Administer the assigned dose of this compound or vehicle orally once daily.

  • Clinical Observations: Observe animals daily for signs of toxicity (e.g., changes in behavior, appearance, posture, activity levels).

  • Body Weight and Food/Water Consumption: Measure weekly to monitor for any adverse effects on growth or appetite.

  • Interim Blood Sampling: Collect blood at specified time points for hematology and clinical chemistry analysis.

  • Terminal Procedures: At the end of the study, euthanize the animals and perform:

    • Gross Necropsy: A thorough examination of all external surfaces, orifices, and internal organs.

    • Organ Weights: Weigh key organs (e.g., liver, kidneys, spleen, heart).

    • Histopathology: Preserve organs in formalin for microscopic examination.

Summary of Potential Toxicological Findings
Parameter Potential Findings Indicating Toxicity
Clinical Signs Lethargy, ruffled fur, abnormal gait, tremors.
Body Weight Significant weight loss or reduced weight gain compared to controls.
Hematology Changes in red blood cell, white blood cell, or platelet counts.
Clinical Chemistry Elevated liver enzymes (ALT, AST), kidney function markers (BUN, creatinine).
Gross Necropsy Changes in organ size, color, or texture.
Histopathology Cellular damage, inflammation, or necrosis in tissues.

Preliminary Efficacy (Pharmacodynamic) Studies

Efficacy studies are designed to determine if the NCE has the desired therapeutic effect in a relevant animal model of disease. The choice of model is critically dependent on the compound's hypothesized mechanism of action.

Hypothetical Mechanism of Action: Phosphodiesterase-5 (PDE5) Inhibition

For the purpose of this guide, we will hypothesize that this compound is a phosphodiesterase-5 (PDE5) inhibitor. PDE5 inhibitors are used to treat conditions like erectile dysfunction and pulmonary hypertension by increasing intracellular levels of cyclic guanosine monophosphate (cGMP), leading to smooth muscle relaxation and vasodilation.[10]

Hypothetical Signaling Pathway

G NO Nitric Oxide (NO) sGC Soluble Guanylate Cyclase (sGC) NO->sGC activates cGMP cGMP sGC:e->cGMP:w converts GTP GTP GMP 5'-GMP cGMP->GMP degrades PKG Protein Kinase G (PKG) cGMP->PKG activates PDE5 PDE5 Relaxation Smooth Muscle Relaxation PKG->Relaxation Compound 5-Phenylpicolinimidamide hydrochloride Compound->PDE5 inhibits

Caption: Hypothetical signaling pathway for a PDE5 inhibitor.

Animal Model Selection: Spontaneously Hypertensive Rats (SHR)

The SHR model is a well-established model for studying hypertension and the effects of antihypertensive drugs.

Protocol for an Efficacy Study in SHR
  • Animal Acclimatization: Acclimatize male SHR (e.g., 12-14 weeks old) for at least one week.

  • Baseline Measurements: Measure baseline systolic blood pressure (SBP) using a non-invasive tail-cuff method.

  • Group Allocation: Randomly assign animals to the following groups:

    • Vehicle Control

    • Low Dose of this compound

    • High Dose of this compound

    • Positive Control (e.g., Sildenafil)

  • Treatment: Administer the compounds orally once daily for a specified period (e.g., 4 weeks).

  • Blood Pressure Monitoring: Measure SBP at regular intervals (e.g., weekly) throughout the study.

  • Terminal Procedures: At the end of the study, collect blood for biomarker analysis (e.g., plasma cGMP levels) and tissues for further investigation.

Data Interpretation and Reporting

The culmination of these studies is the generation of a comprehensive data package. It is crucial to analyze the data statistically, interpret the findings in the context of the compound's proposed mechanism of action, and report all results, both positive and negative, with transparency and scientific rigor. This will form the basis for decisions regarding the continued development of the NCE.

References

Application Note: A Framework for the Preclinical Formulation of 5-Phenylpicolinimidamide Hydrochloride for In Vivo Studies

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to developing stable and effective formulations of 5-Phenylpicolinimidamide hydrochloride, a novel small molecule, for preclinical in vivo research. As new chemical entities (NCEs) often present challenges in solubility and stability, a systematic formulation approach is critical for generating reliable pharmacokinetic, efficacy, and toxicology data.[1] This guide details a strategic workflow, from initial physicochemical characterization and vehicle selection to the preparation and quality control of formulations for oral and parenteral administration routes. The protocols herein are designed to be self-validating, emphasizing scientific rationale and analytical verification to ensure the integrity of the dosing vehicle and the accuracy of the administered dose.

Introduction: The Critical Role of Formulation in Preclinical Success

This compound is a nitrogenous heterocyclic compound. Like many NCEs, its hydrochloride salt form is chosen to potentially enhance aqueous solubility compared to the free base, a common and effective strategy in drug development.[2][3] However, even as a salt, achieving the necessary concentration for high-dose toxicology or efficacy studies can be challenging. An inappropriate formulation can lead to poor bioavailability, inaccurate dose administration, and misleading experimental outcomes, ultimately risking the unnecessary termination of a promising therapeutic candidate.[1]

The goal of preclinical formulation is to develop a simple, safe, and reproducible vehicle that can deliver the active pharmaceutical ingredient (API) at the required concentration for the intended route of administration.[4] This application note serves as a methodological framework for the scientist, outlining the critical steps and considerations for advancing this compound from a neat powder to a well-characterized dosing solution or suspension for animal studies.

Phase 1: Foundational Physicochemical Characterization

Before any formulation work begins, a thorough understanding of the API's intrinsic properties is essential. This pre-formulation assessment guides all subsequent decisions.[1]

Aqueous Solubility Profile

Determining the solubility of this compound across a physiologically relevant pH range is the first step. This data informs the feasibility of a simple aqueous solution and helps predict its behavior in the gastrointestinal tract.

Protocol: pH-Dependent Aqueous Solubility Assessment

  • Prepare Buffers: Create a series of buffers, such as hydrochloric acid buffer (pH 1.2), acetate buffer (pH 4.5), and phosphate buffer (pH 6.8 and 7.4), to simulate various physiological environments.[1]

  • Sample Preparation: Add an excess of this compound powder to a known volume of each buffer in separate glass vials. Ensure the amount of solid is sufficient to achieve a saturated solution with undissolved particles remaining.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • Separation: Centrifuge the samples to pellet the excess solid. Carefully collect the supernatant, and for added certainty, pass it through a 0.22 µm filter to remove any remaining particulates.

  • Quantification: Analyze the concentration of the dissolved compound in the filtered supernatant using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

  • Data Reporting: Express solubility in mg/mL for each pH value.

Preliminary Stability Assessment

Early insight into the compound's stability helps identify potential degradation pathways and informs handling and storage conditions.[5]

Protocol: Forced Degradation Study Outline

  • Condition Exposure: Expose dilute solutions of the compound to stress conditions, including elevated temperature (e.g., 60°C), acidic and basic hydrolysis (e.g., 0.1 M HCl, 0.1 M NaOH), oxidation (e.g., 3% H₂O₂), and photolysis (exposure to UV light).[5]

  • Analysis: At set time points, analyze the samples by HPLC to quantify the remaining parent compound and observe the emergence of any degradation peaks.

  • Interpretation: This study identifies liabilities; for instance, if significant degradation occurs under acidic conditions, using acidic co-solvents in the final formulation may be ill-advised.

Data Summary: Hypothetical Physicochemical Properties

The results from these initial studies should be compiled for easy reference.

PropertyValueImplication for Formulation
Appearance White to off-white crystalline powderBasic visual identity check.
Aqueous Solubility (pH 1.2) 1.5 mg/mLA simple solution is possible for low doses; suspension required for high doses.
Aqueous Solubility (pH 6.8) 0.1 mg/mLLow solubility in the neutral pH of the lower intestine may impact oral absorption.
Stability Stable at RT; Sensitive to lightFormulation should be prepared fresh; protect from light during storage and dosing.

Phase 2: Strategic Vehicle Selection

The choice of vehicle is dictated by the route of administration, the required dose, and the compound's solubility.[6] The following workflow provides a logical path to selecting an appropriate vehicle system.

G cluster_0 Formulation Development Workflow Start Start: API Powder (5-Phenylpicolinimidamide HCl) Char Physicochemical Characterization (Solubility, Stability) Start->Char Route Define Route of Administration (Oral, IV, etc.) Char->Route Oral Oral Route Route->Oral Oral IV IV Route Route->IV IV SolubilityCheck Is Required Dose < Solubility in Aqueous Vehicle? Oral->SolubilityCheck CoSolvent Formulate Co-Solvent System (e.g., PEG400, DMSO, Saline) IV->CoSolvent Solution Formulate Aqueous Solution (e.g., Saline, PBS) SolubilityCheck->Solution Yes Suspension Formulate Suspension (e.g., 0.5% MC in Water) SolubilityCheck->Suspension No QC QC Analysis (Concentration, Homogeneity, Stability) Solution->QC Suspension->QC CoSolvent->QC Dosing Ready for In Vivo Dosing QC->Dosing

Caption: High-level workflow for preclinical formulation development.

Common Preclinical Vehicles

Selecting the right excipients is crucial for safety and efficacy.[7][8][9] The vehicle must solubilize or suspend the API without causing toxicity or interfering with its pharmacology.[10]

Vehicle/ExcipientRoute(s)Properties & Considerations
Normal Saline (0.9% NaCl) IV, IP, SC, OralIsotonic, well-tolerated. Only suitable for water-soluble compounds.[6]
Phosphate-Buffered Saline (PBS) IV, IP, SC, OralBuffered to physiological pH. Can cause precipitation with some compounds.
Methylcellulose (MC) or Carboxymethylcellulose (CMC) in Water OralSuspending agents for water-insoluble compounds. Form stable suspensions.[10][11]
Polyethylene Glycol 400 (PEG400) Oral, IV, IPCo-solvent for poorly soluble compounds. Can cause toxicity at high concentrations.[10][12]
Dimethyl Sulfoxide (DMSO) Oral, IV, IPPotent solubilizing agent. Used sparingly due to potential for toxicity and pharmacological effects.[6][10]
Corn Oil / Sesame Oil Oral, IP, SCFor highly lipophilic, water-insoluble compounds. Not suitable for IV administration.[6]

Phase 3: Detailed Formulation Protocols

The following protocols provide step-by-step instructions for preparing common formulation types for this compound.

Protocol 4.1: Oral Gavage Formulation (Suspension)

This is the preferred approach when the required oral dose exceeds the compound's aqueous solubility.[13] A typical vehicle is 0.5% methylcellulose (MC) with 0.1-0.2% Tween 80 to aid in wetting the powder.[12]

Objective: To prepare a homogeneous and dose-accurate suspension at 10 mg/mL.

Materials:

  • This compound

  • Methylcellulose (viscosity ~400 cP)

  • Tween 80

  • Purified Water

  • Sterile conical tubes, magnetic stirrer, and stir bar

Procedure:

  • Prepare the Vehicle: a. Heat approximately half the final required volume of Purified Water to 60-70°C. b. Slowly add the methylcellulose powder while stirring vigorously to disperse. c. Add the remaining volume of cold water and continue to stir until a clear, viscous solution forms. d. Add Tween 80 to a final concentration of 0.2% and mix thoroughly.

  • Calculate Required Mass: Calculate the total mass of this compound needed for the study cohort based on the target concentration (10 mg/mL).

  • Wetting the API: In a glass beaker, add the weighed API powder. Add a small amount of the vehicle and triturate with a spatula to form a smooth, uniform paste. This step is critical to prevent clumping.

  • Prepare the Suspension: a. Slowly add the remaining vehicle to the paste while stirring continuously with a magnetic stirrer. b. If necessary, sonicate the suspension for 5-10 minutes in a bath sonicator to ensure homogeneity and break up any agglomerates.

  • Final QC and Storage: a. Visually inspect for uniformity. b. Keep the suspension under continuous agitation (e.g., on a stir plate) to prevent settling during dosing.[14] c. Store protected from light at 2-8°C. Re-suspend thoroughly before each use.

Protocol 4.2: Intravenous Formulation (Solution)

For IV administration, the compound must be fully dissolved to prevent embolism.[15] Given the likely low aqueous solubility, a co-solvent system is often necessary.

Objective: To prepare a clear, sterile-filtered solution at 2 mg/mL.

Materials:

  • This compound

  • Dimethyl Sulfoxide (DMSO), sterile

  • PEG400, sterile

  • Normal Saline (0.9% NaCl), sterile

  • Sterile conical tubes, vortex mixer

  • Sterile 0.22 µm syringe filters

Procedure:

  • Vehicle Selection Rationale: A common co-solvent system for IV dosing is DMSO:PEG400:Saline. The DMSO is used to initially dissolve the compound, PEG400 helps maintain solubility, and saline is used to dilute to the final volume and increase tolerability. A ratio of 10:40:50 is a good starting point.[12]

  • Dissolution: a. Weigh the required amount of this compound into a sterile conical tube. b. Add the required volume of DMSO (10% of the final volume). Vortex until the compound is completely dissolved. A brief, gentle warming in a 37°C water bath may assist.

  • Stepwise Dilution: a. Add the required volume of PEG400 (40% of the final volume). Vortex thoroughly. The solution should remain clear. b. Slowly, while vortexing, add the sterile saline (50% of the final volume). Crucial Step: Add the aqueous component last and slowly to prevent precipitation. If the solution becomes cloudy, the formulation has failed and a different co-solvent ratio must be explored.

  • Sterile Filtration: Draw the final solution into a sterile syringe and pass it through a sterile 0.22 µm syringe filter into a sterile vial. This is a mandatory step for all IV preparations.[15]

  • Final QC and Storage: a. Visually inspect the final filtered solution against a light and dark background to ensure it is free of particulates. b. Store protected from light at room temperature and use within 24 hours unless stability data supports longer storage.

Phase 4: Analytical Verification and Stability Testing

A formulation is not complete until it has been analytically validated. This ensures that the animal receives the correct dose and that the formulation is stable for the duration of its use.[16][17]

G cluster_1 Formulation QC & Stability Protocol Prep Prepare Formulation (e.g., 10 mg/mL Suspension) T0 Time Zero (T0) Analysis Prep->T0 Storage Store under Intended Conditions (e.g., 4°C, Room Temp) T0->Storage Sampling Sample at Time Points (e.g., 2h, 8h, 24h, 7 days) Storage->Sampling Analysis Analyze Samples (HPLC for Concentration, Visual for Appearance) Sampling->Analysis Compare Compare Results to T0 (Acceptance Criteria: 90-110%) Analysis->Compare Pass Formulation is Stable Compare->Pass Pass Fail Reformulate Compare->Fail Fail

Caption: Quality control workflow for assessing formulation stability.

Protocol: Short-Term Formulation Stability

  • Time Zero Analysis: Immediately after preparation, take an aliquot of the formulation. For suspensions, ensure the sample is taken while stirring to guarantee homogeneity. Prepare the sample for HPLC analysis and determine the initial concentration (T₀). This T₀ value should be within ±10% of the target concentration.[16]

  • Storage: Store aliquots of the formulation under the intended storage and use conditions (e.g., refrigerated, room temperature on the benchtop, in dosing syringes).

  • Time Point Analysis: At specified time points (e.g., 4 hours, 24 hours, 7 days), re-analyze the stored samples for concentration and visual appearance.

  • Acceptance Criteria: The formulation is considered stable if the concentration at each time point remains within 90-110% of the initial (T₀) concentration and there are no changes in appearance (e.g., precipitation, color change).[16]

Example Stability Data Table

Time PointStorage ConditionAppearanceConcentration (% of T₀)Pass/Fail
0 hrN/AHomogeneous Suspension102%Pass
4 hrRoom TempHomogeneous Suspension101%Pass
24 hrRoom TempHomogeneous Suspension99%Pass
24 hr4°CHomogeneous Suspension103%Pass

Best Practices for In Vivo Administration

  • Oral Gavage: Always use a ball-tipped gavage needle of the appropriate size for the animal. Ensure the animal is properly restrained to prevent injury to the esophagus. Administer the dose slowly and steadily.[14][18]

  • Intravenous Injection: For mice, tail vein injection is the most common route. Proper restraint and vasodilation (e.g., using a heat lamp) are key to success.[15][19][20] The injection volume should not exceed 10 mL/kg, and the solution should be administered slowly.[15]

Troubleshooting

  • Precipitation in IV formulation: The co-solvent system is not strong enough. Increase the proportion of organic solvent (e.g., move from 10:40:50 DMSO:PEG:Saline to 15:45:40). Alternatively, a different solubilizer like a cyclodextrin may be needed.[21]

  • Inhomogeneous Suspension: The API particles are not being wetted properly or are agglomerating. Increase the concentration of the wetting agent (e.g., Tween 80) or employ more rigorous homogenization techniques like a high-shear homogenizer.

  • Instability: The API is degrading in the vehicle. Check for pH effects and ensure the formulation is protected from light and stored at the appropriate temperature. The formulation may need to be prepared fresh daily.

References

Application of 5-Phenylpicolinimidamide Hydrochloride in Neuroscience Research: A Review of Available Information

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Following a comprehensive search of available scientific literature and public databases, it has been determined that there is currently no specific information available regarding the application of a compound identified as "5-Phenylpicolinimidamide hydrochloride" in neuroscience research. Searches for this compound, as well as for closely related chemical structures such as phenylpicolinimidamide derivatives, have not yielded any published studies detailing its mechanism of action, protocols for its use, or its relevance to neurological studies.

This lack of information suggests that "this compound" may be a novel chemical entity that has not yet been characterized in the scientific literature, a compound that is known by a different chemical name, or a potential misnomer.

While we are unable to provide specific application notes and protocols for "this compound," we can offer a guide to the general methodologies and approaches used to characterize novel compounds in neuroscience research. This will provide a framework for how a researcher might investigate a new chemical entity with potential neurological activity.

Part 1: General Framework for Characterizing a Novel Compound in Neuroscience

When a new compound with a potential application in neuroscience is identified, a systematic approach is taken to determine its biological activity, mechanism of action, and potential therapeutic utility. This process typically involves a combination of in vitro and in vivo studies.

Initial Steps: In Silico and In Vitro Profiling
  • Computational Modeling (In Silico): Before laboratory experiments, computational methods can be used to predict the compound's potential biological targets based on its chemical structure. This can help to narrow down the initial experimental focus.

  • Receptor Binding Assays: A primary step is to screen the compound against a panel of known neurotransmitter receptors and transporters. This is often done using radioligand binding assays to determine if the compound binds to specific targets, such as:

    • Serotonin (5-HT) receptors[1]

    • Dopamine receptors

    • GABA receptors

    • Glutamate receptors (e.g., NMDA, AMPA)[2][3]

    • Adrenergic receptors

    • Opioid receptors

  • Functional Assays: Once binding is established, functional assays are performed to determine if the compound acts as an agonist, antagonist, or modulator of the receptor. This can be measured through various methods, including:

    • Calcium Imaging: To measure changes in intracellular calcium levels upon receptor activation.

    • cAMP/cGMP Assays: To measure the activity of G-protein coupled receptors that modulate second messenger systems.

    • Electrophysiology (Patch Clamp): To directly measure the effect of the compound on ion channel activity in single neurons.

Workflow for Initial Compound Characterization

Caption: A generalized workflow for the initial in vitro characterization of a novel compound in neuroscience research.

Part 2: Hypothetical Application Protocols Based on Common Neuroscience Targets

While we do not have specific data for "this compound," we can provide example protocols for how a researcher might investigate a compound that targets a common pathway in neuroscience, such as the glutamate or serotonin systems.

Protocol 1: In Vitro Patch-Clamp Electrophysiology to Assess Impact on Neuronal Excitability

Objective: To determine if the compound modulates synaptic transmission in primary neuronal cultures or brain slices.

Materials:

  • Primary hippocampal or cortical neuron cultures

  • Artificial cerebrospinal fluid (aCSF)

  • Patch-clamp rig with amplifier and data acquisition system

  • Borosilicate glass pipettes

  • Stock solution of the test compound (e.g., 10 mM in DMSO)

Procedure:

  • Prepare neuronal cultures or acute brain slices.

  • Prepare a working solution of the test compound in aCSF at the desired final concentration (e.g., 1 µM, 10 µM, 100 µM).

  • Establish a whole-cell patch-clamp recording from a neuron.

  • Record baseline spontaneous excitatory postsynaptic currents (sEPSCs) or inhibitory postsynaptic currents (sIPSCs) for 5-10 minutes.

  • Perfuse the cells with the aCSF containing the test compound.

  • Record sEPSCs or sIPSCs for an additional 10-15 minutes in the presence of the compound.

  • Wash out the compound with aCSF and record for another 10 minutes to observe any reversal of the effect.

  • Analyze the frequency and amplitude of the postsynaptic currents to determine if the compound enhances or suppresses synaptic activity.

Protocol 2: In Vivo Microdialysis for Measuring Neurotransmitter Release

Objective: To determine if the compound alters the extracellular levels of neurotransmitters in a specific brain region of a living animal.

Materials:

  • Stereotaxic apparatus

  • Microdialysis probes

  • Syringe pump

  • Anesthetized research animal (e.g., rat or mouse)

  • Test compound dissolved in a vehicle suitable for injection (e.g., saline)

  • High-performance liquid chromatography (HPLC) system for neurotransmitter analysis

Procedure:

  • Anesthetize the animal and place it in the stereotaxic apparatus.

  • Surgically implant a microdialysis probe into the brain region of interest (e.g., prefrontal cortex, hippocampus).

  • Perfuse the probe with artificial cerebrospinal fluid at a slow, constant rate.

  • Collect baseline dialysate samples every 20 minutes for at least one hour.

  • Administer the test compound to the animal via intraperitoneal (IP) or intravenous (IV) injection.

  • Continue to collect dialysate samples for several hours post-injection.

  • Analyze the concentration of neurotransmitters (e.g., dopamine, serotonin, glutamate) in the dialysate samples using HPLC.

  • Compare the post-injection neurotransmitter levels to the baseline levels to determine the effect of the compound.

Part 3: Safety and Handling of Novel Research Compounds

When working with a novel chemical entity for which toxicological data is not available, it is crucial to handle the compound with a high degree of caution.

General Safety Precautions:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves.

  • Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.

  • Storage: Store the compound in a tightly sealed container in a cool, dry place, away from incompatible materials.

  • Disposal: Dispose of the compound and any contaminated materials in accordance with institutional and local regulations for chemical waste.

Conclusion

While the specific application of "this compound" in neuroscience research remains undocumented in the public domain, the established methodologies for characterizing novel compounds provide a clear path forward for its investigation. Should this compound become the subject of future research, studies will likely focus on its interaction with key neurotransmitter systems and its potential to modulate neuronal function in the context of neurological and psychiatric disorders. Researchers are encouraged to consult chemical supplier safety data sheets for any available information and to proceed with caution when handling uncharacterized compounds.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Phenylpicolinimidamide Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-Phenylpicolinimidamide hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you to overcome common challenges and improve the yield and purity of your synthesis.

Introduction to this compound Synthesis

This compound is an important building block in medicinal chemistry. The most common and established method for its synthesis is the Pinner reaction, a two-step process starting from 5-phenyl-2-cyanopyridine. This reaction first involves the formation of an intermediate Pinner salt (an imidate hydrochloride) by reacting the nitrile with an alcohol under acidic conditions. This intermediate is then converted to the final amidine hydrochloride through ammonolysis.[1][2] While the Pinner reaction is a cornerstone of amidine synthesis, its success is highly dependent on careful control of reaction conditions.[3]

This guide will walk you through potential issues you may encounter and provide scientifically grounded solutions to optimize your synthetic protocol.

Visualizing the Synthesis Workflow

To provide a clear overview, the following diagram illustrates the general workflow for the synthesis of this compound via the Pinner reaction.

G cluster_0 Step 1: Pinner Salt Formation cluster_1 Step 2: Ammonolysis cluster_2 Work-up & Purification start 5-Phenyl-2-cyanopyridine reagents1 Anhydrous Alcohol (e.g., Ethanol) Anhydrous HCl (gas or solution) start->reagents1 Reacts with pinner_salt Ethyl 5-phenylpicolinimidate hydrochloride (Pinner Salt Intermediate) reagents1->pinner_salt Forms ammonia Anhydrous Ammonia (in alcohol or as gas) pinner_salt->ammonia Reacts with product This compound ammonia->product Yields workup Filtration Washing with non-polar solvent product->workup purification Recrystallization workup->purification final_product Pure this compound purification->final_product

Caption: General workflow for the synthesis of this compound.

Troubleshooting Guide

This section addresses specific problems that may arise during the synthesis, providing potential causes and actionable solutions.

Problem 1: Low or No Yield of the Pinner Salt (Ethyl 5-phenylpicolinimidate hydrochloride)

  • Question: I am not observing the precipitation of the Pinner salt, or the yield is very low after the first step. What could be the issue?

  • Answer: The formation of the Pinner salt is the critical first step and is highly sensitive to reaction conditions. Here are the most common causes and how to address them:

    • Presence of Water: The Pinner reaction must be conducted under strictly anhydrous conditions.[3] Trace amounts of water can hydrolyze the intermediate imidate hydrochloride back to the starting nitrile or to the corresponding ester.[4][5]

      • Solution:

        • Ensure all glassware is oven-dried or flame-dried before use.

        • Use anhydrous solvents. Commercially available anhydrous solvents are recommended, or they should be freshly distilled over an appropriate drying agent.

        • If using HCl gas, ensure it is passed through a drying tube (e.g., filled with calcium chloride) before bubbling into the reaction mixture.

        • If using a solution of HCl in an alcohol, ensure it is freshly prepared and stored over molecular sieves.

    • Insufficient Acid Catalyst: The reaction is acid-catalyzed. An inadequate amount of HCl will result in a slow or incomplete reaction.

      • Solution:

        • Ensure a continuous stream of dry HCl gas is bubbled through the reaction mixture at a steady rate.

        • If using a solution of HCl in alcohol, ensure it is of the correct concentration (typically a saturated solution is used).

    • Reaction Temperature: The Pinner salt is thermally unstable and can decompose at higher temperatures.[1][3]

      • Solution:

        • Maintain a low temperature (typically 0-5 °C) throughout the addition of HCl and the subsequent stirring period. Use an ice bath to control the temperature.

Problem 2: Low Yield of this compound During Ammonolysis

  • Question: The Pinner salt seemed to form, but after the ammonolysis step, my final product yield is very low. What went wrong?

  • Answer: The ammonolysis step also requires careful control to ensure efficient conversion of the Pinner salt to the desired amidine.

    • Incomplete Ammonolysis: The reaction between the Pinner salt and ammonia may not have gone to completion.

      • Solution:

        • Use a sufficient excess of ammonia. This can be achieved by using a saturated solution of ammonia in an alcohol or by bubbling anhydrous ammonia gas through the reaction mixture.

        • Ensure adequate reaction time. The reaction may need to be stirred for several hours to overnight, depending on the scale and temperature.

    • Hydrolysis of the Pinner Salt: If there is any moisture present during the work-up or if the Pinner salt is exposed to air for an extended period before ammonolysis, it can hydrolyze to the corresponding ester.[4][5]

      • Solution:

        • Perform the ammonolysis step immediately after the formation of the Pinner salt, without prolonged isolation of the intermediate.

        • Use anhydrous conditions throughout the entire process.

    • Side Reactions: The Pinner salt is a reactive intermediate and can undergo other reactions. For instance, reaction with excess alcohol can lead to the formation of an orthoester.[1]

      • Solution:

        • Control the stoichiometry of the alcohol used in the first step. While it is often used as the solvent, using a large excess can promote orthoester formation.

        • Proceed to the ammonolysis step promptly after the Pinner salt is formed.

Problem 3: Product Purity Issues and Recrystallization Challenges

  • Question: My final product is an oil or an impure solid, and I'm having trouble purifying it by recrystallization. What are the best practices for purification?

  • Answer: Purifying amidine hydrochlorides can be challenging due to their salt-like nature and potential for hydrolysis.

    • Presence of Ammonium Chloride: A common byproduct of the reaction is ammonium chloride, which can be difficult to separate from the desired product.

      • Solution:

        • A patent for purifying amidine hydrochlorides suggests a method where the crude product is dissolved in an alcohol (like methanol) and treated with a base (like sodium methoxide) to precipitate the ammonium chloride.[6] The filtered solution containing the free amidine can then be re-acidified to precipitate the pure amidine hydrochloride.

        • Washing the crude product with a solvent in which the desired product is sparingly soluble but ammonium chloride is more soluble can also be effective.

    • Oiling Out During Recrystallization: The product may separate as an oil instead of crystals during recrystallization. This often happens with rapid cooling or in a solvent system where the product is too soluble.

      • Solution:

        • Try a different solvent system. A mixture of a good solvent (e.g., ethanol, methanol) and a poor solvent (e.g., diethyl ether, ethyl acetate) can be effective. Dissolve the crude product in a minimal amount of the hot good solvent and slowly add the poor solvent until turbidity is observed. Then, allow the solution to cool slowly.

        • Scratching the inside of the flask with a glass rod at the solvent-air interface can help induce crystallization.

        • Seeding the solution with a small crystal of the pure product can also promote crystallization.

    • Hydrolysis During Recrystallization: Using protic solvents, especially if they contain water, can lead to the hydrolysis of the amidine.

      • Solution:

        • Use anhydrous solvents for recrystallization.

        • Minimize the time the product is in a hot solution.

Frequently Asked Questions (FAQs)

Q1: What is the optimal starting material?

A1: The synthesis begins with 5-phenyl-2-cyanopyridine. The purity of this starting material is crucial for a high-yielding reaction with minimal side products. It is recommended to use a high-purity grade of this nitrile.

Q2: Which alcohol should I use for the Pinner reaction?

A2: Anhydrous ethanol is commonly used to form the ethyl imidate intermediate. However, other anhydrous primary alcohols can also be used. The choice of alcohol will determine the alkoxy group in the Pinner salt intermediate.

Q3: How do I handle anhydrous HCl gas safely?

A3: Anhydrous HCl is a corrosive and toxic gas. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat). The gas cylinder should be secured, and the flow rate should be carefully controlled with a regulator and a bubbler to monitor the gas flow. Any excess HCl should be passed through a trap containing a basic solution (e.g., sodium hydroxide solution).

Q4: Can I use a solution of HCl in an alcohol instead of HCl gas?

A4: Yes, a solution of HCl in an anhydrous alcohol (e.g., ethanolic HCl) can be used. This can be more convenient than handling HCl gas. However, it is important to ensure the solution is anhydrous and freshly prepared, as the concentration of HCl can decrease over time.

Q5: How can I monitor the progress of the reaction?

A5: The formation of the Pinner salt is often indicated by the precipitation of a white solid. The progress of the overall reaction can be monitored by Thin Layer Chromatography (TLC) by taking small aliquots from the reaction mixture, quenching them, and spotting them on a TLC plate. The disappearance of the starting nitrile and the appearance of the product spot will indicate the reaction's progress.

Q6: What are the expected spectroscopic data for this compound?

  • ¹H NMR: Aromatic proton signals for both the phenyl and pyridine rings, and broad signals for the -NH2 and -NH- protons of the amidinium group. The chemical shifts of the pyridine protons will be influenced by the phenyl substituent and the protonated amidinium group.

  • ¹³C NMR: Signals for the carbon atoms of the phenyl and pyridine rings, and a characteristic signal for the amidinium carbon (C=N).

  • IR Spectroscopy: Characteristic peaks for N-H stretching (around 3100-3400 cm⁻¹), C=N stretching (around 1650 cm⁻¹), and aromatic C-H and C=C stretching.

Q7: What are the key considerations for scaling up this synthesis?

A7: Scaling up the Pinner reaction requires careful attention to:

  • Heat Transfer: The reaction can be exothermic, especially during the addition of HCl. In a large reactor, efficient heat dissipation is crucial to maintain the low temperature required for the stability of the Pinner salt.

  • Mass Transfer: Ensuring efficient mixing is important for a homogeneous reaction, especially when bubbling a gas (HCl or ammonia) through a liquid.

  • Safety: Handling large quantities of flammable solvents, corrosive HCl, and toxic ammonia requires robust safety protocols and appropriate equipment.

Detailed Experimental Protocol (Illustrative)

This protocol is a general guideline based on the principles of the Pinner reaction and should be adapted and optimized for your specific laboratory conditions and scale.

Step 1: Formation of Ethyl 5-phenylpicolinimidate hydrochloride (Pinner Salt)

  • Set up an oven-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube extending below the surface of the future reaction mixture, and a drying tube outlet.

  • In the flask, dissolve 5-phenyl-2-cyanopyridine (1 equivalent) in anhydrous ethanol (5-10 volumes).

  • Cool the solution to 0 °C in an ice bath.

  • Bubble dry hydrogen chloride gas through the stirred solution at a moderate rate while maintaining the temperature between 0 and 5 °C.

  • Continue the addition of HCl for 2-4 hours, or until the precipitation of the Pinner salt appears complete.

  • Stopper the flask and stir the mixture at 0-5 °C for an additional 12-24 hours.

Step 2: Ammonolysis to this compound

  • Prepare a saturated solution of anhydrous ammonia in anhydrous ethanol by bubbling ammonia gas through cold ethanol.

  • To the cold suspension of the Pinner salt from Step 1, add the cold ethanolic ammonia solution (3-5 equivalents of ammonia) dropwise while maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.

  • The reaction mixture will likely contain a precipitate of the product and ammonium chloride.

Work-up and Purification

  • Collect the precipitate by vacuum filtration and wash it with a small amount of cold diethyl ether to remove any non-polar impurities.

  • To remove ammonium chloride, the crude solid can be triturated with a solvent in which this compound has low solubility.

  • For recrystallization, dissolve the crude product in a minimal amount of hot methanol or ethanol. If the product is highly soluble, add a co-solvent like ethyl acetate or diethyl ether dropwise until the solution becomes slightly cloudy.

  • Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.

  • Collect the pure crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent mixture, and dry under vacuum.

Troubleshooting Logic Diagram

G cluster_step1 Step 1: Pinner Salt Formation Issues cluster_step2 Step 2: Ammonolysis Issues cluster_purification Purification Issues start Low Final Yield q1 Low/No Pinner Salt Formation? start->q1 q2 Pinner Salt Formed, but Low Final Product? start->q2 q3 Impure Product / Oiling Out? start->q3 a1_1 Check for Moisture: - Use anhydrous solvents/reagents - Dry glassware thoroughly q1->a1_1 a1_2 Check HCl Supply: - Ensure sufficient and continuous flow of dry HCl q1->a1_2 a1_3 Check Temperature: - Maintain 0-5 °C q1->a1_3 a2_1 Incomplete Ammonolysis: - Use excess ammonia - Increase reaction time q2->a2_1 a2_2 Pinner Salt Hydrolysis: - Minimize exposure to air/moisture - Proceed to ammonolysis promptly q2->a2_2 a3_1 Contamination (e.g., NH4Cl): - Wash with appropriate solvent - Consider base treatment to remove NH4Cl q3->a3_1 a3_2 Recrystallization Problems: - Use solvent/anti-solvent system - Slow cooling - Seeding q3->a3_2

Caption: A decision tree for troubleshooting low yield in the synthesis.

References

5-Phenylpicolinimidamide hydrochloride purification challenges and solutions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 5-Phenylpicolinimidamide Hydrochloride

Welcome to the technical support center for this compound. This guide is designed for researchers, chemists, and drug development professionals to navigate the common and complex challenges associated with the purification of this important synthetic intermediate. Here, we synthesize fundamental chemical principles with practical, field-proven solutions to help you achieve the desired purity and yield for your downstream applications.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial hurdles encountered during the purification of this compound.

Q1: My crude product has "oiled out" or refuses to crystallize upon salt formation. What are the immediate troubleshooting steps?

A1: "Oiling out" is a common problem for hydrochloride salts, often caused by impurities inhibiting crystal lattice formation or the use of an inappropriate solvent system.

  • Initial Diagnosis: First, ensure your free base was reasonably pure before the salt formation step. Impurities can act as eutectic contaminants.

  • Solvent System Check: The choice of solvent is critical. For hydrochloride salts, which are often highly polar, a common strategy is to dissolve the crude salt in a minimal amount of a polar solvent (like ethanol or methanol) and then slowly add a less polar anti-solvent (like diethyl ether, ethyl acetate, or dichloromethane) until turbidity persists.[1][2][3]

  • Anhydrous Conditions: Water is often the enemy of clean hydrochloride salt crystallization.[4] Ensure you are using anhydrous solvents and consider performing the salt formation using a solution of HCl in an organic solvent (e.g., 2M HCl in diethyl ether or 4M HCl in dioxane) rather than aqueous HCl.[4][5]

  • Temperature Gradient: Try a slow cooling protocol. Dissolve the compound in a minimal amount of a suitable hot solvent and allow it to cool to room temperature slowly, followed by further cooling in an ice bath or refrigerator. Rapid cooling often promotes oiling.

Q2: My NMR spectrum shows broad peaks for the desired product. What could be the cause?

A2: Broad peaks in the NMR of a hydrochloride salt can indicate several issues:

  • Hygroscopicity: The salt may have absorbed atmospheric moisture. Try dissolving the sample in a suitable solvent, drying thoroughly with a drying agent (e.g., Na₂SO₄ or MgSO₄), filtering, and re-precipitating the salt under anhydrous conditions. Storing the final product under an inert atmosphere (N₂ or Ar) is recommended.

  • Proton Exchange: The amidinium proton and the N-H protons can undergo chemical exchange with residual water or acid, leading to peak broadening. This is often concentration and temperature-dependent. Acquiring the spectrum in a different solvent (e.g., DMSO-d₆) or at a lower temperature may resolve the peaks.

  • Incomplete Salt Formation: If there is a mix of the free base and the HCl salt, you may see peak broadening due to exchange between the two species. Ensure at least one full equivalent of HCl was used for the salt formation.

Q3: What are the most likely impurities I should be looking for from the synthesis?

A3: The impurities will depend heavily on the synthetic route. Assuming a Pinner-type reaction followed by aminolysis, or a Suzuki coupling, common impurities include:

  • From a Pinner Reaction:

    • Starting Nitrile (5-phenylpicolinonitrile): Unreacted starting material.

    • Hydrolysis Product (5-phenylpicolinamide): The intermediate imino ester or the final amidine can hydrolyze back to the amide, especially if exposed to water under non-acidic conditions.[6][7]

    • Orthoester: Can form if an excess of alcohol is used under acidic conditions.[6][7]

  • From a Suzuki Coupling (to form the 5-phenyl bond):

    • Palladium Catalyst Residues: These are highly common and must be removed, especially for pharmaceutical applications.[8]

    • Boronic Acid/Ester Derivatives: Unreacted or hydrolyzed boronic acid starting materials.

    • Homocoupling Byproducts: e.g., biphenyl from the boronic acid.

Part 2: In-Depth Troubleshooting Guides

This section provides detailed workflows for tackling persistent purification challenges.

Guide 1: Systematic Approach to Crystallization Failure

When simple recrystallization fails, a more systematic approach is required. This workflow helps diagnose the root cause and select an appropriate solution.

G start Crude Product Oils Out or Fails to Crystallize check_purity Step 1: Assess Purity (TLC, LCMS, ¹H NMR) start->check_purity impure Purity <90% or Multiple Spots? check_purity->impure Yes pure Purity >90% and Looks Clean? check_purity->pure No purify_first Action: Pre-purify Free Base (Column Chromatography, Acid/Base Extraction) impure->purify_first solvent_screen Step 2: Systematic Solvent Screening pure->solvent_screen resalt Retry Salt Formation with Purified Base purify_first->resalt resalt->solvent_screen table Consult Solvent Table (See Table 1) solvent_screen->table anti_solvent Step 3: Attempt Anti-Solvent Addition solvent_screen->anti_solvent If single solvent fails success Crystalline Solid Obtained solvent_screen->success trituration Step 4: Attempt Trituration anti_solvent->trituration If oiling persists anti_solvent->success trituration->success

Caption: Decision tree for troubleshooting crystallization issues.

  • Assess Purity: Before investing time in recrystallization, get a rough idea of purity. If significant impurities are present, purification of the free base by flash chromatography is often more efficient.

  • Solvent Selection: The goal is to find a solvent (or solvent pair) where the compound is soluble when hot but insoluble when cold. For a polar salt like 5-Phenylpicolinimidamide HCl, polar protic solvents are a good starting point.

    Table 1: Recommended Solvent Systems for Hydrochloride Salt Recrystallization

    Solvent System (Soluble/Anti-Solvent) Polarity Index (Soluble) Boiling Point (°C) Comments & Rationale
    Ethanol / Diethyl Ether 5.2 78 Classic choice. Ethanol dissolves the salt, and ether addition crashes it out. Good for removing non-polar impurities.[2]
    Methanol / Ethyl Acetate 6.6 77 Similar to EtOH/Ether but can offer different selectivity. Use minimal hot methanol.
    Isopropanol (IPA) / Hexanes 4.3 82 IPA is less polar than EtOH, which can be advantageous. Often yields good quality crystals.[2]
    Acetonitrile 6.2 82 Can be a good single solvent for moderately polar salts. Cool slowly.

    | Water / Acetone | 9.0 | 100 | Use with caution. Only if the compound is highly water-soluble and known to be stable to hydrolysis. Acetone acts as the anti-solvent. |

  • Anti-Solvent Technique:

    • Dissolve the crude salt in a minimum volume of the hot "soluble" solvent (e.g., Ethanol).

    • While stirring, add the "anti-solvent" (e.g., Diethyl Ether) dropwise until the solution becomes persistently cloudy.

    • Add a few drops of the hot soluble solvent to redissolve the precipitate and make the solution clear again.

    • Allow the solution to cool slowly. This controlled precipitation often prevents oiling.

  • Trituration: If oiling still occurs, remove the supernatant solvent. Add a small amount of a solvent in which the compound is known to be insoluble (e.g., cold diethyl ether or hexane). Vigorously stir or scratch the oily residue with a spatula. This mechanical agitation can sometimes induce crystallization.[3]

Guide 2: Removal of Residual Palladium Catalyst

If your synthesis involved a palladium-catalyzed cross-coupling (e.g., Suzuki reaction), removing the final traces of palladium is a critical and often challenging step, with regulatory bodies having strict limits for APIs.[8]

G start Crude Product Contains Residual Palladium (Pd) level Assess Pd Level (e.g., >100 ppm?) start->level high_pd High Pd Content level->high_pd Yes low_pd Low Pd Content (<100 ppm) level->low_pd No celite Action 1: Filtration Through Celite Pad high_pd->celite For insoluble Pd(0) charcoal Action 2: Activated Charcoal Treatment low_pd->charcoal celite->charcoal scavenger Action 3: Use Metal Scavenger Resin charcoal->scavenger If charcoal is insufficient reassess Re-assess Pd Level (ICP-MS/AAS) scavenger->reassess pass Pd Level Acceptable reassess->pass Pass fail Pd Level Still High reassess->fail Fail fail->scavenger Try different scavenger or longer contact time

Caption: Workflow for selecting a palladium removal strategy.

  • Filtration through Celite: A simple first step to remove insoluble or colloidal palladium(0).[9]

    • Dissolve the crude free base in a suitable organic solvent (e.g., Ethyl Acetate, DCM).

    • Prepare a short plug of Celite (1-2 cm) in a sintered glass funnel.

    • Pass the solution through the Celite plug, washing with additional solvent. This will trap finely dispersed metal particles.

  • Activated Charcoal Treatment: Effective for many palladium species.

    • Dissolve the crude product in a solvent like ethanol or ethyl acetate.

    • Add 5-10 wt% of activated charcoal.

    • Stir the mixture, sometimes with gentle heating (e.g., 40-50 °C), for 1-2 hours.

    • Filter the mixture through Celite to remove the charcoal. Caution: Activated charcoal can sometimes adsorb the product, leading to yield loss. Perform on a small scale first.

  • Metal Scavengers (Recommended for API development): For achieving very low ppm levels of palladium, solid-supported metal scavengers are highly effective.[10][11] These are typically silica or polymer resins functionalized with ligands that have a high affinity for palladium, such as thiols or amines.[10]

    • Select a Scavenger: Choose a scavenger based on the likely oxidation state of your palladium catalyst (e.g., thiol-based scavengers are excellent for Pd(II)).

    • Procedure: Dissolve the crude product in a suitable solvent. Add the scavenger resin (typically 5-10 equivalents relative to the estimated palladium content).

    • Contact Time: Stir the slurry at room temperature or with gentle heat for several hours (2-24 h), monitoring the reaction by LCMS to ensure product stability.

    • Removal: Filter off the resin and wash with solvent. The filtrate should have a significantly reduced palladium content.

References

Overcoming solubility issues with 5-Phenylpicolinimidamide hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for 5-Phenylpicolinimidamide hydrochloride. This document is designed for researchers, chemists, and drug development professionals to navigate and overcome the unique solubility challenges presented by this compound. As a hydrochloride salt of a molecule containing both a hydrophilic picolinimidamide head and a hydrophobic phenyl tail, its behavior in solution can be complex. This guide provides a structured, question-and-answer-based approach to systematically address common issues, grounded in the fundamental principles of physical chemistry.

Section 1: Understanding the Molecule

Q1: What are the key structural features of this compound that influence its solubility?

A1: The solubility of this compound is governed by a balance of three key structural features:

  • The Picolinimidamide Group: This portion of the molecule contains multiple nitrogen atoms capable of forming hydrogen bonds with protic solvents like water. The imidamide functional group is basic.

  • The Hydrochloride Salt: The molecule is supplied as a hydrochloride salt, meaning the basic nitrogen center is protonated. This positive charge significantly enhances its interaction with polar solvents, particularly water, making it far more soluble than its corresponding free base.

  • The Phenyl Group: This is a large, non-polar aromatic ring. It contributes significant hydrophobic character to the molecule, which limits aqueous solubility. The larger the non-polar surface area of a molecule, the more energy is required for a polar solvent like water to form a solvation shell around it.[1][2]

The core challenge arises from the competing effects of the polar, charged head and the non-polar, bulky tail.

Section 2: Initial Solubility Testing & Stock Preparation

Q2: I'm starting my first experiment. What solvent should I try first to prepare a stock solution?

A2: For initial stock solution preparation, we recommend starting with an organic solvent before moving to aqueous buffers. The principle of "like dissolves like" is a useful starting point.[1]

Primary Recommendation: Dimethyl sulfoxide (DMSO).

Rationale: DMSO is a highly polar aprotic solvent that is effective at solvating a wide range of organic molecules, including those with both polar and non-polar regions. It effectively disrupts the crystal lattice energy of the solid compound.

Secondary Recommendation: Ethanol (EtOH) or Methanol (MeOH).

Rationale: These polar protic solvents can also be effective. However, the solubility may be lower than in DMSO. They can be a good choice if DMSO is incompatible with your downstream experimental system.

Workflow for Solubility Testing

Below is a systematic workflow for determining an optimal solvent system.

G cluster_0 Solubility Testing Workflow start Weigh 5-Phenylpicolinimidamide hydrochloride (e.g., 1 mg) test_dmso Add DMSO incrementally (e.g., 20 µL portions) Vortex/Sonicate start->test_dmso check_dmso Is it fully dissolved? test_dmso->check_dmso test_etoh Try Ethanol (EtOH) (New Sample) check_dmso->test_etoh No success Stock Solution Ready Proceed to experiment check_dmso->success Yes check_etoh Is it fully dissolved? test_etoh->check_etoh test_aqueous Prepare aqueous buffer (e.g., PBS, pH 7.4) check_etoh->test_aqueous No check_etoh->success Yes check_aqueous Is direct dissolution achieved at desired conc.? test_aqueous->check_aqueous check_aqueous->success Yes failure Consult Advanced Troubleshooting (Section 3) check_aqueous->failure No

Caption: Systematic workflow for initial solvent screening.

Section 3: Troubleshooting Aqueous Solubility

Q3: My compound is soluble in DMSO, but it precipitates when I dilute it into my aqueous cell culture medium or buffer. What should I do?

A3: This is a common and expected issue known as "crashing out." It occurs when the concentration of the organic co-solvent (like DMSO) is diluted to a point where it can no longer keep the hydrophobic compound in solution. The large phenyl group is the primary driver of this phenomenon.[3]

Here is a prioritized list of troubleshooting strategies:

Strategy 1: Decrease the Final Concentration The simplest solution is often to lower the final working concentration of the compound in your aqueous medium. Test a serial dilution to find the highest concentration that remains soluble.

Strategy 2: Adjust the pH of the Aqueous Buffer As a hydrochloride salt of a base, the compound's solubility is pH-dependent.

  • Principle: In acidic conditions (lower pH), the equilibrium favors the protonated, charged form of the molecule, which is more water-soluble. As the pH increases towards the molecule's pKa, the uncharged, less soluble free base form begins to dominate.

  • Action: Try preparing your aqueous solution using a buffer with a slightly acidic pH (e.g., pH 5.0-6.5) and see if solubility improves. Be sure this pH is compatible with your experimental system.

Strategy 3: Utilize a Surfactant or Solubilizing Agent For particularly stubborn solubility issues, a mild, non-ionic surfactant can be used to create micelles that encapsulate the hydrophobic phenyl group.

  • Recommended Agents: Tween® 80 or Pluronic® F-68.

  • Protocol:

    • Prepare your aqueous buffer containing a low concentration of the surfactant (e.g., 0.1% v/v Tween® 80).

    • Warm the surfactant-containing buffer slightly (e.g., to 37°C) to ensure the surfactant is fully dissolved and dispersed.

    • Slowly add the DMSO stock solution of your compound to the vortexing buffer. This high-energy mixing helps facilitate the formation of stable micelles around the compound.

Quantitative Solubility Parameters

MethodKey VariableRecommended RangeRationale
Co-solvent Dilution Final DMSO % (v/v)< 1%, ideally < 0.5%Minimize solvent effects on biological systems.
pH Adjustment Buffer pH5.0 - 6.5Maintains protonation of the basic center, enhancing polarity.
Temperature Sonication/Heating30 - 40°CIncreases kinetic energy to overcome intermolecular forces. Use cautiously to avoid degradation.[1][2]
Surfactant Use Tween® 80 Conc.0.05% - 0.2% (v/v)Forms micelles to shield the hydrophobic phenyl group from the aqueous environment.

Section 4: Advanced Troubleshooting & FAQs

Q4: I've tried dissolving the compound directly in an acidic buffer, but I still see solid particles. What's happening?

A4: This could be due to a slow dissolution rate or the "common ion effect."

  • Slow Dissolution: The kinetics of dissolving solids can be slow. Use of mechanical energy can help.

    • Action: Use a bath sonicator for 5-10 minutes or gently warm the solution while stirring. Increased temperature provides the kinetic energy needed for solvent molecules to break down the solute's crystal lattice.[2]

  • Common Ion Effect: If your acidic buffer is made with hydrochloric acid (HCl), the high concentration of chloride ions (the "common ion") can actually suppress the dissolution of a hydrochloride salt.

    • Action: Try using a different acid to lower the pH, such as a citrate or acetate buffer, which does not introduce excess chloride ions.

Q5: My solution appears cloudy or hazy, but there's no visible precipitate. Is it dissolved?

A5: A hazy or opalescent solution suggests the formation of colloidal aggregates or a micro-emulsion, not true dissolution. This is common for amphiphilic molecules (those with both polar and non-polar parts). While the compound is not technically fully solvated at a molecular level, it may be sufficiently dispersed for some applications. However, this state is often unstable and can lead to precipitation over time.

Decision Tree for Precipitate Troubleshooting

G cluster_1 Precipitation Troubleshooting Guide start Precipitate observed after diluting stock into aqueous buffer q1 Is final concentration as low as possible? start->q1 action_conc Lower the final working concentration and re-test q1->action_conc No q2 Is the aqueous buffer pH neutral or basic? q1->q2 Yes a1_yes Yes a1_no No action_conc->q1 action_ph Use a slightly acidic buffer (e.g., pH 5.0-6.5) q2->action_ph Yes q3 Is the solution still precipitating? q2->q3 No a2_yes Yes a2_no No action_ph->q3 action_surfactant Add a solubilizing agent (e.g., 0.1% Tween® 80) to the aqueous buffer q3->action_surfactant Yes end_resolved Solution should be stable. Verify by visual inspection after 1 hour. q3->end_resolved No a3_yes Yes action_surfactant->end_resolved

Caption: A decision tree for resolving precipitation issues.

Q6: How should I store my stock solutions?

A6: Stock solutions in organic solvents like DMSO should be stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. We do not recommend storing the compound in aqueous solutions for extended periods, as its stability has not been characterized and precipitation may occur at low temperatures. Prepare aqueous working solutions fresh from the frozen organic stock on the day of the experiment.

References

5-Phenylpicolinimidamide hydrochloride degradation pathways and prevention

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-Phenylpicolinimidamide hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the potential degradation pathways of this compound and to offer practical strategies for its prevention. By understanding the chemical liabilities of this molecule, you can ensure the integrity of your experiments and the stability of your drug candidates.

Introduction to the Stability of this compound

This compound possesses a unique chemical architecture, featuring a phenyl-substituted pyridine ring linked to an imidamide functional group. This structure, while conferring desirable pharmacological properties, also presents specific vulnerabilities to degradation under common experimental and storage conditions. The primary modes of degradation are anticipated to be hydrolysis of the imidamide group and photodegradation of the aromatic heterocyclic system. Understanding these pathways is paramount for the development of robust analytical methods and stable pharmaceutical formulations.

Forced degradation studies are an indispensable tool to probe the intrinsic stability of a drug substance.[1] These studies involve subjecting the compound to stress conditions more severe than accelerated stability testing to identify potential degradation products and elucidate degradation pathways.[1][2] The insights gained are crucial for the development of stability-indicating analytical methods, which are essential for accurately quantifying the active pharmaceutical ingredient (API) in the presence of its degradants.[3]

Frequently Asked Questions (FAQs)

Q1: My analytical column is showing a loss of the main peak for this compound over time, with the appearance of new, more polar peaks. What could be the cause?

A1: This observation is highly indicative of hydrolytic degradation of the picolinimidamide functional group. The imidamide moiety is susceptible to hydrolysis, which can be catalyzed by acidic or basic conditions.[4][5] The likely degradation products would be 5-phenylpicolinamide and ammonia, or potentially 5-phenylpicolinic acid and ammonia under more stringent conditions, which are more polar than the parent compound and would thus elute earlier on a reverse-phase HPLC column. The rate of this hydrolysis is often pH-dependent.[6][7]

Q2: I've noticed a yellow discoloration of my solid this compound sample after accidental exposure to laboratory lighting. Is this a cause for concern?

A2: Yes, this is a significant concern and likely indicates photodegradation. Aromatic nitrogen-containing heterocycles, such as the pyridine ring in your compound, are known to be susceptible to degradation upon exposure to light, particularly UV radiation.[8][9][10] This can lead to complex degradation pathways involving radical mechanisms, potentially resulting in colored impurities and a loss of potency.[8][9][10] It is crucial to protect the compound from light at all times.

Q3: During a thermal stress study, I observed the evolution of a gas with an acrid smell. What could this be?

A3: The thermal degradation of hydrochloride salts of nitrogen-containing heterocycles can be complex.[11][12] The evolution of a gas could be indicative of the release of hydrogen chloride (HCl) from the salt, or further decomposition of the heterocyclic ring structure, potentially leading to the formation of volatile fragments like ammonia, hydrogen cyanide, or other small molecules.[11][12][13] Simultaneous thermogravimetric analysis coupled with mass spectrometry (TGA-MS) would be an excellent technique to identify the evolved gases.

Q4: My mass spectrometry data shows a peak corresponding to the addition of a water molecule to the parent compound. What does this signify?

A4: The observation of a peak corresponding to [M+H+18]⁺ (where M is the mass of the free base) in your mass spectrum could indicate the formation of a hydrolysis product. Specifically, it could correspond to the formation of 5-phenylpicolinamide, where the imidamide has been hydrolyzed to an amide. It is crucial to confirm this with chromatographic separation and comparison to a reference standard if available.

Troubleshooting Guide: Common Degradation Issues

Symptom Potential Cause Troubleshooting Steps & Prevention
Rapid degradation in aqueous solution at neutral or basic pH. Base-catalyzed hydrolysis of the imidamide. [4][5]Buffer solutions to a slightly acidic pH (e.g., pH 4-6), where many amidine derivatives exhibit greater stability.[6] Prepare solutions fresh daily and store them at 2-8°C when not in use.
Appearance of multiple degradation peaks after exposure to ambient light. Photodegradation of the pyridine and/or phenyl rings. [8][9]Store the solid compound and solutions in amber vials or wrap containers in aluminum foil.[2] Conduct experiments under reduced light conditions where possible.
Inconsistent analytical results from day to day. Uncontrolled degradation due to variations in temperature, pH, or light exposure. Implement strict control over experimental parameters. Use calibrated pH meters, maintain consistent temperatures, and rigorously protect the compound from light.
Loss of compound integrity when using certain HPLC mobile phases. Mobile phase-induced degradation (e.g., extreme pH). Ensure the pH of the mobile phase is within a range where the compound is stable (typically pH 3-7 for many compounds). Avoid highly acidic or basic mobile phases if possible.

Potential Degradation Pathways

The primary degradation pathways for this compound are anticipated to be hydrolysis and photodegradation. The following diagrams illustrate these potential pathways based on established chemical principles for analogous structures.

Hydrolytic Degradation Pathway

This pathway involves the nucleophilic attack of water on the imidamide carbon, leading to the formation of a tetrahedral intermediate which then collapses to form the more stable amide or carboxylic acid.[4][14]

G Parent 5-Phenylpicolinimidamide Amide 5-Phenylpicolinamide Parent->Amide + H2O (Hydrolysis) Acid 5-Phenylpicolinic Acid Amide->Acid + H2O (Further Hydrolysis)

Caption: Potential hydrolytic degradation of 5-Phenylpicolinimidamide.

Photodegradation Pathway

Photodegradation is likely to proceed via a more complex, radical-mediated mechanism, leading to a multitude of products. The pyridine ring is susceptible to hydroxylation and ring-opening reactions.[8][9][10]

G Parent 5-Phenylpicolinimidamide Radical Excited State Radical Intermediates Parent->Radical hv (Light Exposure) Products Complex Mixture of Degradation Products (e.g., hydroxylated pyridines, ring-opened products) Radical->Products Reaction with O2, H2O

Caption: Generalized photodegradation pathway for 5-Phenylpicolinimidamide.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a systematic approach to investigating the degradation of this compound under various stress conditions, as recommended by ICH guidelines.[1]

Objective: To identify the potential degradation products and pathways for this compound.

Materials:

  • This compound

  • HPLC grade water, acetonitrile, and methanol

  • Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

  • pH meter

  • Calibrated oven

  • Photostability chamber

Procedure:

  • Preparation of Stock Solution: Accurately weigh and dissolve this compound in a suitable solvent (e.g., 50:50 methanol:water) to a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • To 1 mL of stock solution, add 1 mL of 0.1 M HCl.

    • Heat at 60°C for 24 hours.

    • Withdraw samples at intermediate time points (e.g., 2, 4, 8, 24 hours).

    • Neutralize the samples with an equivalent amount of 0.1 M NaOH before analysis.

  • Base Hydrolysis:

    • To 1 mL of stock solution, add 1 mL of 0.1 M NaOH.

    • Keep at room temperature for 24 hours.

    • Withdraw samples at intermediate time points.

    • Neutralize the samples with an equivalent amount of 0.1 M HCl before analysis.

  • Oxidative Degradation:

    • To 1 mL of stock solution, add 1 mL of 3% H₂O₂.

    • Keep at room temperature for 24 hours, protected from light.

    • Withdraw samples at intermediate time points.

  • Thermal Degradation (Solid State):

    • Place a thin layer of the solid compound in a petri dish.

    • Expose to 80°C in a calibrated oven for 48 hours.

    • Sample at various time points and prepare solutions for analysis.

  • Photodegradation:

    • Expose a solution of the compound (e.g., 0.1 mg/mL) and the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter in a photostability chamber.

    • A control sample should be wrapped in aluminum foil to protect it from light.

    • Analyze the samples after exposure.

  • Analysis: Analyze all stressed samples, along with a control (unstressed) sample, using a suitable stability-indicating HPLC method (see Protocol 2).

Protocol 2: Development of a Stability-Indicating HPLC Method

Objective: To develop a reverse-phase HPLC method capable of separating this compound from its potential degradation products.[15][16][17]

Instrumentation:

  • HPLC system with a UV or PDA detector

  • C18 analytical column (e.g., 4.6 x 150 mm, 5 µm)

Procedure:

  • Initial Mobile Phase Selection:

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: Acetonitrile

    • Start with a gradient elution, for example: 5% to 95% B over 20 minutes.

  • Method Optimization:

    • Inject a mixture of the stressed samples (e.g., a composite of acid, base, and peroxide degraded samples) to observe the separation of all degradation products from the parent peak.

    • Adjust the gradient slope, initial and final mobile phase compositions, and flow rate to achieve optimal resolution (>1.5) between all peaks.

    • Vary the pH of the aqueous mobile phase (e.g., using phosphate or acetate buffers) to improve peak shape and resolution.

  • Wavelength Selection: Use a PDA detector to identify the optimal wavelength for the detection of the parent compound and all degradation products.

  • Method Validation (Abbreviated):

    • Specificity: Demonstrate that the method can resolve the parent peak from all degradation products. Peak purity analysis using a PDA detector is highly recommended.[3]

    • Linearity: Establish a linear relationship between peak area and concentration over a defined range.

    • Accuracy and Precision: Determine the closeness of the measured values to the true values and the degree of scatter between a series of measurements.

References

Technical Support Center: Optimizing 5-Phenylpicolinimidamide Hydrochloride for Cell-Based Assays

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Disclaimer: Publicly available scientific literature on 5-Phenylpicolinimidamide hydrochloride (also cited as 6-Phenylpicolinimidamide hydrochloride, CAS No. 115193-61-8) is limited regarding its specific biological mechanism of action and established concentration ranges for cell-based assays.[1] Therefore, this guide provides a comprehensive framework for optimizing the concentration of any novel or poorly characterized small molecule inhibitor, using "Compound P" as a placeholder for this compound. The principles, protocols, and troubleshooting steps described herein are based on established best practices in cell biology and pharmacology.

Introduction: The Criticality of Concentration Optimization

The successful application of any small molecule inhibitor in a cell-based assay hinges on determining its optimal concentration. An excessively high concentration can lead to non-specific cytotoxicity and off-target effects, confounding data interpretation. Conversely, a concentration that is too low will fail to elicit a measurable biological response. This guide provides researchers with the foundational knowledge, step-by-step protocols, and troubleshooting advice to systematically determine the effective and non-toxic working concentration of Compound P for their specific experimental system.

Section 1: Compound Handling and Preparation FAQs

Proper handling and preparation are the first checkpoints for experimental success. Errors at this stage can introduce significant variability.[2]

Q1: How should I prepare a stock solution of Compound P?

A1: Most small molecule inhibitors are soluble in dimethyl sulfoxide (DMSO).[3] It is recommended to prepare a high-concentration stock solution, such as 10 mM, in anhydrous, high-purity DMSO.[4] To avoid degradation from repeated freeze-thaw cycles, this stock solution should be aliquoted into single-use volumes and stored at -20°C or -80°C, protected from light and moisture.[4]

Q2: What is the maximum final DMSO concentration I can use in my cell culture?

A2: The final concentration of DMSO in the cell culture medium should be kept as low as possible to prevent solvent-induced toxicity. A concentration of ≤ 0.1% is generally considered safe for most cell lines, although some are sensitive to concentrations as low as 0.5%.[3][5] It is crucial to include a vehicle control in all experiments, which consists of cells treated with the same final concentration of DMSO as the highest concentration of Compound P used.[4]

Q3: I see precipitates after diluting my stock solution in the culture medium. What should I do?

A3: Precipitation indicates that the compound's solubility limit in aqueous media has been exceeded.[4] This is a common issue for hydrophobic compounds.[6] To address this:

  • Visually Inspect: Always visually inspect your working solutions for precipitates against a dark background.[4]

  • Prepare Fresh: Prepare fresh dilutions immediately before each experiment.[2]

  • Solubility Test: Perform a simple solubility test by preparing the highest desired concentration in your final assay medium and incubating it under assay conditions (e.g., 37°C) for 1-2 hours to check for precipitation.[4]

  • Reduce Concentration: If precipitation persists, you may need to lower the top concentration in your experimental range.

Section 2: Determining the Optimal Concentration Range: The Dose-Response Cytotoxicity Assay

The first step in characterizing a new compound is to determine its effect on cell viability over a wide range of concentrations. This "kill curve" establishes the cytotoxic threshold, allowing you to separate specific biological effects from general toxicity.[2]

Troubleshooting Guide: The Initial Range-Finding Experiment

Q4: I have no information on this compound. What concentration range should I test initially?

A4: For a completely unknown compound, a broad range-finding experiment is essential.[3] A common strategy is to perform serial dilutions over several orders of magnitude. A 10-fold dilution series is often adequate for this initial test.[7][8]

Parameter Recommendation for Initial Experiment Rationale
Concentration Range 1 nM to 100 µM (e.g., 10-fold dilutions)Covers a wide range to capture potential IC50 values and identify the cytotoxicity cliff.[4]
Cell Seeding Density Optimized for logarithmic growthCells should be in the log phase of growth throughout the assay period to ensure consistent metabolic activity.[7][9]
Incubation Time Test multiple time points (e.g., 24, 48, 72 hours)The effect of an inhibitor can be time-dependent.[2][4] Shorter times may reveal specific effects, while longer times reveal cytotoxicity.
Controls Untreated Cells, Vehicle Control (DMSO), Positive Control (e.g., Staurosporine)Essential for data normalization and ensuring the assay is performing correctly.[10]
Experimental Protocol: Resazurin-Based Cytotoxicity Assay

This protocol uses the resazurin (alamarBlue) assay, a common method where viable, metabolically active cells reduce blue resazurin to pink, fluorescent resorufin.

Materials:

  • Target cell line

  • Complete culture medium

  • Compound P (10 mM stock in DMSO)

  • Resazurin sodium salt solution

  • 96-well clear-bottom black plates (for fluorescence)[11]

  • Phosphate-buffered saline (PBS)

  • Vehicle (anhydrous DMSO)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a pre-optimized density to ensure they are in the log growth phase for the duration of the experiment. Allow cells to adhere overnight.[7][8]

  • Compound Preparation: Prepare serial dilutions of Compound P in complete culture medium. Start with the highest concentration and perform 1:10 dilutions to cover the desired range (e.g., 100 µM, 10 µM, 1 µM, etc.). Also prepare a vehicle control with the same percentage of DMSO.

  • Treatment: Carefully remove the old medium from the cells and replace it with the medium containing the different concentrations of Compound P or vehicle control.

  • Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours) at 37°C and 5% CO2.[4]

  • Assay: Add Resazurin solution to each well according to the manufacturer's instructions and incubate for 1-4 hours.

  • Measurement: Measure the fluorescence using a microplate reader with appropriate excitation and emission wavelengths (typically ~560 nm Ex / ~590 nm Em).[4]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results as a sigmoidal dose-response curve to determine the IC50 value (the concentration that inhibits 50% of cell viability).

Workflow Visualization

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis seed_cells 1. Seed Cells in 96-well Plate adhere 2. Allow Adherence (Overnight) seed_cells->adhere prep_compound 3. Prepare Serial Dilutions of Compound P adhere->prep_compound treat 4. Treat Cells with Compound prep_compound->treat incubate 5. Incubate (24-72h) treat->incubate add_reagent 6. Add Resazurin Reagent incubate->add_reagent read_plate 7. Read Fluorescence add_reagent->read_plate calc 8. Calculate % Viability read_plate->calc plot 9. Plot Dose-Response Curve calc->plot ic50 10. Determine IC50 plot->ic50

Caption: Workflow for determining the IC50 of Compound P.

Section 3: Troubleshooting Common Issues & Ensuring Scientific Integrity

Q5: My results are inconsistent between experiments. What are the common causes?

A5: Inconsistent results are a frequent challenge. The primary sources of variability include:

  • Cell Passage Number: Use cells within a defined, low-passage number range. Continuous passaging can lead to genetic drift and altered drug sensitivity.[2][10]

  • Inconsistent Seeding Density: Ensure a uniform number of cells are seeded in each well. Cell density can impact drug sensitivity.[2][8]

  • Compound Instability: Poor compound solubility or degradation in media can lead to inaccurate dosing. Always prepare fresh dilutions.[2][12][13]

  • Pipetting Errors: Inaccurate pipetting is a major source of error. Ensure pipettes are calibrated and use proper technique.[10]

Q6: I'm not observing any effect of Compound P, even at high concentrations. Why?

A6: A lack of activity can stem from several issues:

  • Compound Integrity: Verify the compound has been stored correctly to prevent degradation.[4]

  • Solubility: The compound may be precipitating out of solution, meaning its effective concentration is much lower than intended.[4]

  • Cell Permeability: The compound may have poor membrane permeability and not be reaching its intracellular target.[3][6]

  • Target Not Present/Active: The molecular target of Compound P may not be expressed or functionally important in your chosen cell line.[4]

Q7: How can I be sure the observed effect is due to specific inhibition and not just general cytotoxicity?

A7: This is a critical question for validating your results.

  • Work Below the Cytotoxic Threshold: Conduct your functional assays at concentrations significantly below the cytotoxic IC50 value determined from your viability assays.[2] This ensures you are observing specific inhibitory effects rather than consequences of cell death.

  • Use a Structurally Different Inhibitor: If another inhibitor targeting the same protein produces the same phenotype, it strengthens the evidence for an on-target effect.[2]

  • Perform a Rescue Experiment: If possible, overexpressing a resistant mutant of the target protein should reverse the phenotype induced by the inhibitor.[2]

Section 4: Hypothetical Mechanism of Action

To illustrate how one might investigate the downstream effects of an inhibitor, we will propose a hypothetical mechanism for Compound P. Let us assume Compound P is an inhibitor of a kinase, "Kinase X," which is part of a pro-survival signaling pathway.

Hypothetical Signaling Pathway: A growth factor binds to its receptor, leading to the activation of Kinase X. Kinase X then phosphorylates and activates a transcription factor, which moves to the nucleus to promote the expression of pro-survival genes. By inhibiting Kinase X, Compound P blocks this cascade, leading to reduced cell proliferation or apoptosis.

G cluster_nuc Nucleus GF Growth Factor Receptor Receptor GF->Receptor Binds KinaseX Kinase X Receptor->KinaseX Activates TF Transcription Factor (Inactive) KinaseX->TF Phosphorylates TF_active Transcription Factor (Active) Genes Pro-Survival Genes TF_active->Genes Activates Transcription Nucleus Nucleus Response Cell Survival & Proliferation Genes->Response CompoundP Compound P CompoundP->KinaseX Inhibits

Caption: Hypothetical signaling pathway inhibited by Compound P.

References

Troubleshooting unexpected results with 5-Phenylpicolinimidamide hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 5-Phenylpicolinimidamide Hydrochloride

Welcome to the technical support resource for this compound. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common challenges encountered during the experimental use of this compound. Our goal is to provide not just solutions, but also the underlying scientific rationale to empower your research.

Part 1: Compound Identity, Handling, and Storage

This section addresses the fundamental properties and best practices for handling this compound to ensure its integrity from the moment it arrives in your lab.

Q1: What are the basic chemical properties and storage recommendations for this compound?

A1: this compound is a research chemical featuring a pyridine ring substituted with a phenyl group and an imidamide functional group, supplied as a hydrochloride salt. The imidamide group is structurally similar to an amide but with a nitrogen replacing the carbonyl oxygen, making it a strong base. As a hydrochloride salt, it is typically a white to light yellow crystalline powder.

Proper Storage is Critical: The imidamide functional group can be susceptible to hydrolysis. Therefore, stringent storage conditions are necessary to maintain compound integrity.

  • Temperature: For long-term storage, it is recommended to store the solid compound at 2-8°C.[1]

  • Atmosphere: The compound should be stored under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container to protect it from moisture and air.

  • Light: Protect from light to prevent potential photodegradation.

Safety Precautions: Standard laboratory safety protocols should be followed. Wear protective gloves, eye protection, and a lab coat when handling.[2] The compound may cause skin and eye irritation.

Part 2: Solubility Challenges and Solutions

Achieving and maintaining solubility is one of the most common hurdles in experimental biology and chemistry. Inconsistent results can often be traced back to issues with how a compound is dissolved.

Q2: I'm having trouble dissolving this compound. What solvents should I use, and why is it precipitating in my aqueous buffer?

A2: This is a multi-faceted issue stemming from the compound's chemical nature. As a hydrochloride salt of a basic compound, its solubility is highly pH-dependent.[3]

  • Initial Solvent Selection: For preparing high-concentration stock solutions, polar organic solvents are the best starting point. Dimethyl sulfoxide (DMSO) and ethanol are common choices for similar heterocyclic compounds.[4]

  • The Precipitation Problem: Precipitation in aqueous media often occurs when a concentrated organic stock solution is diluted into a neutral or alkaline aqueous buffer (e.g., PBS pH 7.4). The hydrochloride salt is soluble in acidic aqueous solutions, but as the pH increases, it can convert to its free base form, which is significantly less water-soluble, causing it to crash out of solution.

Troubleshooting Flow for Solubility Issues

A Precipitation Observed in Aqueous Buffer B Step 1: Lower the pH of the Aqueous Buffer (e.g., to pH 4-5) A->B  Is the target system  tolerant to lower pH? C Step 2: Decrease Final Compound Concentration B->C  If precipitation persists  or pH change is not an option F Resolution: Compound is Solubilized B->F  If successful D Step 3: Increase Co-solvent Percentage (e.g., up to 1-5% DMSO) C->D  If lower concentration is  not experimentally feasible C->F  If successful E Step 4: Use Sonication D->E  For stubborn precipitates D->F  If successful E->F  If successful

Caption: A logical workflow for troubleshooting compound precipitation.

Protocol: Preparation of a 10 mM Stock Solution
  • Weighing: Accurately weigh the required amount of this compound in a microfuge tube.

  • Solvent Addition: Add the calculated volume of anhydrous DMSO to the solid to achieve a 10 mM concentration.

  • Dissolution: Vortex thoroughly. If needed, gently warm the solution in a 37°C water bath for 5-10 minutes and/or sonicate to ensure complete dissolution.[4]

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.

ParameterRecommendationRationale
Primary Solvent Anhydrous DMSOHigh solubilizing power for many organic molecules.
Aqueous Buffer pH Acidic to Neutral (pH < 7)Maintains the protonated, more soluble salt form of the compound.[3]
Co-solvent Use Max 1-5% organic solvent in final assayMinimizes solvent-induced artifacts in biological assays.
Physical Aid Sonication / Gentle WarmingProvides energy to overcome the lattice energy of the solid, aiding dissolution.[4]

Part 3: Stability, Degradation, and Purity Analysis

The experimental reliability of any chemical probe is contingent on its stability. Degradation can lead to a loss of potency, altered activity, or the emergence of unexpected off-target effects.

Q3: My experimental results are inconsistent over time. Could my compound be degrading? How can I check for this?

A3: Yes, inconsistent results are a classic sign of compound degradation. The imidamide functional group is susceptible to hydrolysis, particularly in aqueous solutions that are acidic or alkaline.[5] This process can convert the active compound into inactive or differently active byproducts.

The most direct way to assess stability is by using a stability-indicating analytical method, typically Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).[6] A stability-indicating method is one that can separate the parent compound from its degradation products.[7]

Potential Hydrolytic Degradation Pathway

Hydrolysis of the imidamide can lead to the formation of the corresponding amide (5-phenylpicolinamide) and ultimately the carboxylic acid (5-phenylpicolinic acid), releasing ammonia at each step.

A 5-Phenylpicolinimidamide (Active Compound) B 5-Phenylpicolinamide (Degradation Product 1) A->B + H2O - NH3 C 5-Phenylpicolinic Acid (Degradation Product 2) B->C + H2O - NH3

Caption: Potential hydrolytic degradation of 5-Phenylpicolinimidamide.

Protocol: Assessing Compound Stability by RP-HPLC
  • Sample Preparation: Prepare a solution of your compound in the experimental buffer at the working concentration. Prepare a "time zero" sample by immediately diluting with mobile phase and injecting.

  • Incubation: Incubate the remaining solution under your exact experimental conditions (e.g., 37°C for 24 hours).

  • Analysis: After the incubation period, dilute the aged sample with mobile phase and inject it into the HPLC system.

  • Data Comparison: Compare the chromatograms. Stability is confirmed if the peak area of the parent compound remains within 90-110% of the initial concentration and no significant new peaks appear.[8] A decrease in the parent peak area accompanied by the appearance of new peaks indicates degradation.

Q4: I'm seeing unexpected peaks in my HPLC analysis of a fresh sample. What could be the cause?

A4: Unexpected peaks in a freshly prepared sample can point to issues with the starting material's purity or contamination during handling.

  • Synthesis Impurities: The peak could be a residual starting material or a byproduct from the synthesis and purification process.[9][10]

  • Contamination: The contaminant could be introduced from solvents, glassware, or improper handling.

  • Column or System Issues: Always ensure the HPLC system itself is clean. Run a blank gradient (mobile phase only) to check for system peaks.[11] Contaminants can also accumulate on the column from previous analyses.

It is crucial to obtain a Certificate of Analysis (CofA) from the supplier, which should provide purity data (e.g., >97.0%) and the method used for determination.

Part 4: Troubleshooting Inconsistent Biological Activity

When biophysical or cellular assay results are variable or weaker than expected, it is essential to systematically troubleshoot the potential causes, linking back to the compound's fundamental chemical properties.

Q5: The biological effect of my compound is much weaker than reported, or the dose-response curve is not reproducible. What should I investigate?

A5: This is a common and complex problem that requires a systematic approach, starting with the most fundamental issues.

  • Verify Concentration and Purity: The first step is to confirm the concentration of your stock solution and the purity of your compound. Use HPLC with a standard curve to quantify the active compound and check for degradation products. An apparent loss of potency is often due to having less active compound than calculated due to degradation.[12]

  • Re-evaluate Solubility: Even if a solution appears clear, the compound may be forming microscopic aggregates or micelles, especially at higher concentrations. This reduces the bioavailable concentration of the monomeric drug. Consider using dynamic light scattering (DLS) to check for aggregation if you suspect this is an issue.

  • Consider Off-Target Effects: If purity, concentration, and solubility are confirmed, the observed biological effect might be due to an off-target interaction.[13] The term "off-target" refers to a molecule interacting with proteins other than its intended biological target, which can lead to unexpected or confounding results.[14][15] Running appropriate negative and positive controls with structurally distinct but functionally equivalent compounds can help dissect on- and off-target effects.

  • Assay Interference: The compound itself might interfere with the assay technology (e.g., autofluorescence in a fluorescence-based assay, redox activity in a cellular viability assay). Run a compound-only control (without the biological system) to check for such interference.

By methodically ruling out these potential issues, you can build confidence that the observed biological activity is a true and accurate reflection of your compound's interaction with its intended target.

References

5-Phenylpicolinimidamide hydrochloride stability in different solvents

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-Phenylpicolinimidamide hydrochloride. This guide, curated by our Senior Application Scientists, provides in-depth technical information, troubleshooting advice, and frequently asked questions regarding the stability of this compound in various solvents. Our goal is to empower researchers, scientists, and drug development professionals with the knowledge to ensure the integrity of their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing stock solutions of this compound?

For short-term storage (less than 24 hours), we recommend using anhydrous Dimethyl Sulfoxide (DMSO) or absolute Ethanol. These solvents offer good solubility and minimize the risk of hydrolysis. For long-term storage, it is advisable to store the compound as a dry powder at the recommended temperature.[1] Always ensure your solvents are of high purity and low water content to prevent degradation.

Q2: How should I store solutions of this compound?

Stock solutions in anhydrous DMSO or ethanol should be stored at -20°C or -80°C in tightly sealed vials to minimize exposure to moisture and air. For aqueous solutions used in experiments, it is crucial to prepare them fresh and use them immediately due to the potential for hydrolysis.

Q3: What are the likely degradation pathways for this compound in solution?

The primary degradation pathway is hydrolysis of the imidamide functional group. This can be catalyzed by acidic or basic conditions, leading to the formation of 5-phenylpicolinamide and ammonia. Other potential degradation pathways include oxidation and photodegradation, although these are generally less prominent than hydrolysis.[2]

Q4: Is this compound sensitive to light?

While the compound is not reported to be exceptionally photosensitive, it is good laboratory practice to protect solutions from light, especially during long-term storage or extended experiments.[3][4] This can be achieved by using amber vials or wrapping containers in aluminum foil.

Q5: Can I use aqueous buffers to dissolve this compound?

Aqueous buffers can be used for immediate experimental use, but they can accelerate the degradation of the compound, particularly at non-neutral pH.[5] If aqueous buffers are necessary, prepare the solution immediately before use and maintain a pH as close to neutral as possible. It is advisable to perform a preliminary stability test in your buffer of choice.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Inconsistent experimental results Degradation of the compound in solution.Prepare fresh solutions for each experiment. If using a stock solution, aliquot it upon preparation to avoid multiple freeze-thaw cycles. Verify the stability of the compound in your experimental solvent and conditions.
Precipitate formation in stock solution Poor solubility or solvent evaporation.Ensure the compound is fully dissolved. If precipitation occurs upon storage, gently warm the solution and vortex. Consider preparing a more dilute stock solution if solubility is an issue.
Loss of compound potency over time Chemical degradation (e.g., hydrolysis).Conduct a stability study to determine the degradation rate in your chosen solvent. Store stock solutions at -80°C in an anhydrous solvent. For aqueous applications, prepare solutions immediately before use.
Appearance of unknown peaks in HPLC analysis Formation of degradation products.Perform forced degradation studies to identify potential degradation products.[3][4][6] This will help in developing a stability-indicating analytical method.

Experimental Protocols

Protocol 1: Preparation of Stock Solutions

This protocol outlines the recommended procedure for preparing a 10 mM stock solution of this compound.

  • Acclimatization: Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.

  • Weighing: Accurately weigh the desired amount of the compound in a clean, dry container.

  • Dissolution: Add the appropriate volume of anhydrous DMSO or absolute Ethanol to achieve a 10 mM concentration.

  • Solubilization: Vortex the solution until the compound is completely dissolved. Gentle warming (up to 37°C) can be applied if necessary.

  • Storage: Aliquot the stock solution into smaller volumes in tightly sealed vials and store at -20°C or -80°C.

Protocol 2: Forced Degradation Study

Forced degradation studies are essential for understanding the stability of a compound and for developing stability-indicating analytical methods.[3][4][6][7][8]

  • Sample Preparation: Prepare a solution of this compound in a suitable solvent (e.g., a mixture of acetonitrile and water) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Add 1N HCl to the sample solution and incubate at 60°C for 2 hours.

    • Base Hydrolysis: Add 1N NaOH to the sample solution and incubate at 60°C for 2 hours.

    • Oxidative Degradation: Add 3% H₂O₂ to the sample solution and keep it at room temperature for 24 hours.

    • Thermal Degradation: Keep the solid compound in an oven at 105°C for 24 hours.

    • Photodegradation: Expose the solution to UV light (254 nm) for 24 hours.

  • Analysis: Analyze the stressed samples using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC), to identify and quantify any degradation products.

Data Presentation

Table 1: Solubility of this compound
Solvent Solubility at 25°C (mg/mL) Observations
Water~5Forms a clear solution.
PBS (pH 7.4)~5Forms a clear solution.
Ethanol>20Forms a clear solution.
DMSO>50Forms a clear solution.
Acetonitrile~2Forms a slightly hazy solution.
Methanol>15Forms a clear solution.

Note: These are approximate values. Actual solubility may vary depending on the specific batch and conditions.

Table 2: Hypothetical Stability Data in Different Solvents at 25°C (Remaining Compound % after 24 hours)
Solvent pH Remaining Compound (%)
0.1 N HCl165
Water~795
0.1 N NaOH1340
DMSO (anhydrous)N/A>99
Ethanol (absolute)N/A>99

Visualizations

G cluster_prep Solution Preparation Workflow A Weigh Compound B Add Anhydrous Solvent (e.g., DMSO) A->B C Vortex to Dissolve B->C D Aliquot into Vials C->D E Store at -80°C D->E

Caption: Workflow for preparing stable stock solutions.

G cluster_degradation Potential Degradation Pathways main 5-Phenylpicolinimidamide Imidamide Group hydrolysis Hydrolysis + H₂O (Acid/Base) main->hydrolysis Major Pathway oxidation Oxidation + [O] main->oxidation Minor Pathway photolysis Photolysis + hν main->photolysis Minor Pathway product_amide 5-Phenylpicolinamide Amide Group hydrolysis->product_amide product_other Other Minor Degradants oxidation->product_other photolysis->product_other

Caption: Inferred degradation pathways of 5-Phenylpicolinimidamide.

References

Technical Support Center: Minimizing Off-Target Effects of Phenylpicolinamide-Class Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

A Note on "5-Phenylpicolinimidamide hydrochloride": Publicly available chemical databases and scientific literature do not contain information for a compound with this specific name. This guide has been developed to address the core challenge of minimizing off-target effects for the broader class of picolinamide-based kinase inhibitors.[1][2][3] The principles and protocols outlined here are based on established best practices in pharmacology and are broadly applicable to novel small molecule inhibitors.

Frequently Asked Questions (FAQs)

Q1: What are off-target effects and why are they a concern with picolinamide-based inhibitors?

A1: Off-target effects are unintended interactions of a drug or investigational compound with molecules other than its primary therapeutic target. For picolinamide-based kinase inhibitors, which often target the ATP-binding pocket of a specific kinase, off-target effects can arise from interactions with other kinases that have structurally similar ATP-binding sites. These unintended interactions can lead to a variety of adverse outcomes, including cellular toxicity, misleading experimental results, and a flawed understanding of the inhibitor's true mechanism of action.

Q2: My picolinamide inhibitor is showing an unexpected phenotype in my cell-based assay. How can I begin to determine if this is an on-target or off-target effect?

A2: A systematic approach is crucial to distinguish between on-target and off-target effects. Here are three initial steps:

  • Orthogonal Inhibition: Use a structurally different inhibitor that targets the same primary kinase. If this second inhibitor reproduces the same phenotype, it strengthens the evidence for an on-target effect.[4]

  • Dose-Response Analysis: Establish a clear dose-response curve for the observed phenotype. While both on- and off-target effects can be dose-dependent, a significant separation between the concentration required for target inhibition (on-target) and the concentration that produces the unexpected phenotype can suggest an off-target liability.

  • Target Engagement: Confirm that your inhibitor is engaging the intended target in your cellular model at the concentrations being used. A Cellular Thermal Shift Assay (CETSA) is an excellent method for this.[4]

Q3: What is the most direct way to identify potential off-target kinases for my compound?

A3: The most direct and comprehensive method is to perform a broad-panel kinase screen. This involves testing your compound against hundreds of purified kinases at a fixed concentration (for initial screening) or in a dose-response format to determine the IC50 or Ki for each interaction. This provides a quantitative measure of your inhibitor's selectivity profile.

Troubleshooting Unexplained Results

This section provides a structured approach to diagnosing and mitigating common issues arising from suspected off-target effects.

Problem 1: High Cellular Toxicity at Concentrations Below the On-Target IC50
  • Possible Cause: Your inhibitor may be interacting with a highly potent off-target that is critical for cell viability.

  • Troubleshooting Workflow:

    • Step 1: Broad-Spectrum Kinase Profiling: Screen your compound against a large kinase panel (e.g., >400 kinases) to identify off-targets with high affinity. Pay close attention to kinases known to be involved in essential cellular processes like cell cycle control or apoptosis.

    • Step 2: Cellular Validation of Off-Target Hits: For the top off-target candidates identified, use orthogonal approaches to validate their role in the observed toxicity. This can include using siRNA/shRNA to knock down the suspected off-target kinase and observing if this phenocopies the toxicity or alters the sensitivity to your inhibitor.

    • Step 3: Structure-Activity Relationship (SAR) Analysis: If you have access to analog compounds, assess their potency against both the on-target and the problematic off-target. This can provide a pathway for rationally designing a more selective inhibitor.[5]

Problem 2: Discrepancy Between Biochemical Potency and Cellular Efficacy
  • Possible Cause: The inhibitor may have poor cell permeability, be actively removed by efflux pumps, or engage with intracellular off-targets that antagonize its on-target effect.

  • Troubleshooting Workflow:

    • Step 1: Assess Cell Permeability: Utilize assays such as the Parallel Artificial Membrane Permeability Assay (PAMPA) to assess the passive diffusion of your compound.

    • Step 2: Investigate Efflux Pump Activity: Use cell lines that overexpress common efflux pumps (e.g., P-glycoprotein) or co-incubate your inhibitor with known efflux pump inhibitors to see if cellular potency is restored.

    • Step 3: Phosphoproteomics Analysis: Use mass spectrometry-based phosphoproteomics to get a global snapshot of the signaling pathways modulated by your inhibitor in cells. This can reveal unexpected off-target pathway activation that may counteract the desired on-target effect.

Key Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement

This protocol allows for the confirmation of target binding within a cellular environment.

  • Cell Treatment: Culture cells to ~80% confluency. Treat cells with your picolinamide inhibitor at various concentrations (including a vehicle control) for 1 hour.

  • Harvest and Lysis: Harvest cells, wash with PBS, and resuspend in a suitable lysis buffer containing protease and phosphatase inhibitors. Lyse the cells through freeze-thaw cycles.

  • Heat Shock: Aliquot the cell lysates and heat them to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.

  • Separation of Soluble and Precipitated Proteins: Centrifuge the samples at high speed (e.g., 20,000 x g) for 20 minutes to pellet the denatured/precipitated proteins.

  • Protein Analysis: Carefully collect the supernatant (soluble fraction) and analyze the amount of the target protein using Western blotting.

  • Data Analysis: Generate a "melting curve" by plotting the amount of soluble target protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of your inhibitor indicates target engagement and stabilization.[4]

Protocol 2: Kinase Selectivity Profiling (Biochemical Assay)

This protocol provides a quantitative assessment of your inhibitor's selectivity.

  • Assay Setup: In a multi-well plate, prepare reactions containing a purified kinase, its specific substrate, and ATP at or near the Km concentration for that kinase.[6]

  • Inhibitor Addition: Add your picolinamide inhibitor at a range of concentrations (typically using a 10-point, 3-fold serial dilution).

  • Reaction Initiation and Incubation: Initiate the kinase reaction and incubate for a predetermined time at the optimal temperature.

  • Quantification of Activity: Stop the reaction and quantify the amount of phosphorylated substrate. Common methods include luminescence-based assays (e.g., ADP-Glo) that measure ATP consumption.[7]

  • Data Analysis: Calculate the percentage of kinase activity remaining at each inhibitor concentration relative to a vehicle control. Fit the data to a dose-response curve to determine the IC50 value for each kinase.[4]

Table 1: Example Selectivity Profile for a Hypothetical Picolinamide Inhibitor (Compound X)

Kinase TargetOn-Target/Off-TargetIC50 (nM)Selectivity (Fold vs. On-Target)
VEGFR-2On-Target 15 1
KITOff-Target35023
PDGFRβOff-Target80053
SRCOff-Target>10,000>667
EGFROff-Target>10,000>667

Visualizing On- and Off-Target Effects

Diagram 1: Kinase Inhibition Pathways

G cluster_0 On-Target Pathway cluster_1 Off-Target Pathway Picolinamide_Inhibitor Picolinamide_Inhibitor Target_Kinase Target_Kinase Picolinamide_Inhibitor->Target_Kinase Inhibition Off_Target_Kinase Off_Target_Kinase Picolinamide_Inhibitor->Off_Target_Kinase Inhibition Downstream_Effector_1 Downstream_Effector_1 Target_Kinase->Downstream_Effector_1 Phosphorylation Desired_Phenotype Desired_Phenotype Downstream_Effector_1->Desired_Phenotype Downstream_Effector_2 Downstream_Effector_2 Off_Target_Kinase->Downstream_Effector_2 Phosphorylation Undesired_Phenotype Undesired_Phenotype Downstream_Effector_2->Undesired_Phenotype

Caption: On-target vs. off-target inhibition pathways.

Diagram 2: Troubleshooting Workflow for Unexpected Phenotypes

G Start Unexpected Phenotype Observed DoseResponse Perform Dose-Response Curve Analysis Start->DoseResponse OrthogonalInhibitor Test with Structurally Different Inhibitor DoseResponse->OrthogonalInhibitor Clear Dose-Response OffTarget Likely Off-Target Effect DoseResponse->OffTarget No Clear Dose-Response KinaseScreen Perform Broad Kinase Selectivity Screen OrthogonalInhibitor->KinaseScreen Phenotype Not Reproduced OnTarget Likely On-Target Effect OrthogonalInhibitor->OnTarget Phenotype Reproduced ValidateOffTarget Validate Off-Target (e.g., siRNA, CETSA) KinaseScreen->ValidateOffTarget Potent Off-Target(s) Identified ValidateOffTarget->OffTarget

Caption: Decision tree for troubleshooting unexpected results.

References

Technical Support Center: Analysis of 5-Phenylpicolinimidamide Hydrochloride Reaction Side Products

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of side products in the synthesis of 5-Phenylpicolinimidamide hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis and purification of this compound. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed analytical protocols to ensure the integrity and purity of your final product.

Introduction

This compound is a valuable building block in medicinal chemistry and materials science. Its synthesis, often achieved through variations of the Pinner reaction, can be accompanied by the formation of various side products that may complicate purification and compromise the quality of the final compound.[1][2] Understanding the potential side reactions and having robust analytical methods to identify and quantify impurities are crucial for successful and reproducible synthesis. This guide will equip you with the knowledge to anticipate, identify, and troubleshoot common issues related to side product formation.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products observed in the synthesis of this compound?

A1: The synthesis, typically proceeding via a Pinner-type reaction of 5-phenylpicolinonitrile with an alcohol and HCl, followed by aminolysis, can lead to several common impurities.[3][4] These include:

  • Hydrolysis Product (5-Phenylpicolinamide): The intermediate imidate is susceptible to hydrolysis, especially in the presence of trace amounts of water, yielding the corresponding amide.[5]

  • Unreacted Starting Material (5-Phenylpicolinonitrile): Incomplete reaction can result in the carryover of the starting nitrile.

  • Orthoester Formation: If an excess of alcohol is used during the Pinner reaction, the imidate can further react to form an orthoester.[2][3]

  • Dimerization Products: Picolinamide derivatives have been shown to form dimers through hydrogen bonding, which could potentially occur with the amidine product as well.[6][7]

Q2: My reaction mixture is showing an unexpected peak in the HPLC analysis. How do I identify it?

A2: The first step is to use a mass spectrometer coupled with your HPLC (LC-MS). This will provide the molecular weight of the unknown impurity, which is a critical piece of information for its identification.[8] Compare the observed molecular weight with the potential side products listed above. Further characterization using NMR and IR spectroscopy can help confirm the structure.

Q3: What are the optimal reaction conditions to minimize side product formation?

A3: To minimize side products, it is crucial to maintain strictly anhydrous conditions throughout the Pinner reaction to prevent hydrolysis of the imidate intermediate.[3] Temperature control is also important; low temperatures can help prevent the thermodynamically unstable imidate hydrochloride from rearranging into an amide and alkyl chloride.[3] The stoichiometry of the reactants should be carefully controlled to avoid side reactions like orthoester formation.

Troubleshooting Guide

This section provides a systematic approach to troubleshooting common problems encountered during the synthesis and analysis of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low Purity of the Final Product Incomplete reaction; presence of significant amounts of side products.Optimize reaction conditions (time, temperature, stoichiometry). Purify the crude product using recrystallization or column chromatography.[9]
Presence of a Major Peak Corresponding to 5-Phenylpicolinamide Hydrolysis of the imidate intermediate due to the presence of water.Ensure all reagents and solvents are thoroughly dried. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Difficulty in Crystallizing the Final Product Presence of impurities inhibiting crystal lattice formation.[9]Wash the crude product with a non-polar solvent to remove less polar impurities.[9] Attempt to induce crystallization by scratching the flask or seeding with a pure crystal.[9]
Formation of Polymeric or Tar-like Byproducts Uncontrolled reaction temperature or incorrect pH.Maintain strict temperature control throughout the reaction. Ensure the pH is within the optimal range for the desired reaction.
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Analysis

This protocol outlines a general method for analyzing the purity of this compound and detecting common impurities.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection: UV at 254 nm.

    • Gradient: Start with 95% A and 5% B, ramp to 95% B over 15 minutes.

  • Sample Preparation: Dissolve a small amount of the sample in the initial mobile phase composition to a concentration of approximately 1 mg/mL.

Protocol 2: Liquid Chromatography-Mass Spectrometry (LC-MS) for Impurity Identification

This protocol is for identifying unknown impurities by determining their molecular weights.

  • LC Conditions: Use the same HPLC method as described in Protocol 1.

  • MS Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Mass Range: Scan from m/z 100 to 1000.

    • Analyze the mass spectrum of each impurity peak to determine its molecular weight.

Visualizing Reaction Pathways and Troubleshooting

To better understand the potential side reactions and the troubleshooting workflow, the following diagrams are provided.

Reaction_Pathway 5-Phenylpicolinonitrile 5-Phenylpicolinonitrile Imidate Intermediate Imidate Intermediate 5-Phenylpicolinonitrile->Imidate Intermediate ROH, HCl (Pinner Reaction) 5-Phenylpicolinimidamide HCl 5-Phenylpicolinimidamide HCl Imidate Intermediate->5-Phenylpicolinimidamide HCl NH3 5-Phenylpicolinamide 5-Phenylpicolinamide Imidate Intermediate->5-Phenylpicolinamide H2O (Hydrolysis) Orthoester Orthoester Imidate Intermediate->Orthoester Excess ROH

Caption: Potential reaction pathways in the synthesis of 5-Phenylpicolinimidamide HCl.

Troubleshooting_Workflow cluster_synthesis Synthesis cluster_analysis Analysis cluster_troubleshooting Troubleshooting Crude Product Crude Product HPLC/LC-MS Analysis HPLC/LC-MS Analysis Crude Product->HPLC/LC-MS Analysis Low Purity? Low Purity? HPLC/LC-MS Analysis->Low Purity? Identify Impurities Identify Impurities Optimize Reaction Conditions Optimize Reaction Conditions Identify Impurities->Optimize Reaction Conditions Low Purity?->Identify Impurities Yes Final Product Final Product Low Purity?->Final Product No Purification Purification Optimize Reaction Conditions->Purification

Caption: A logical workflow for troubleshooting and optimizing the synthesis.

References

Validation & Comparative

A Comparative Guide to Nicotinic Acetylcholine Receptor Antagonists: Benchmarking Efficacy for Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of the efficacy of various nicotinic acetylcholine receptor (nAChR) antagonists, offering a critical resource for researchers, scientists, and professionals in drug development. While this guide aims to be extensive, it is important to note that publicly available data on the nAChR antagonist activity of 5-Phenylpicolinimidamide hydrochloride is not available at the time of publication. Therefore, this comparison will focus on well-characterized and widely used nAChR antagonists to provide a robust framework for understanding their relative performance.

Introduction to Nicotinic Acetylcholine Receptors (nAChRs) and the Role of Antagonists

Nicotinic acetylcholine receptors are a family of ligand-gated ion channels that play a crucial role in fast synaptic transmission throughout the central and peripheral nervous systems.[1] These receptors are composed of five subunits that form a central ion pore.[2] The binding of the neurotransmitter acetylcholine (ACh) triggers a conformational change, opening the channel and allowing the influx of cations, primarily Na+ and Ca2+, leading to depolarization of the cell membrane.[1]

The diversity of nAChR subunits (α2-α10 and β2-β4 in neurons) gives rise to a wide array of receptor subtypes with distinct pharmacological and physiological properties.[2][3] The most predominant subtypes in the central nervous system (CNS) are the α4β2 and α7 receptors.[3] These receptors are implicated in a multitude of physiological processes, including cognitive function, learning and memory, and reward pathways.[4] Dysregulation of nAChR signaling is associated with various neurological and psychiatric disorders such as Alzheimer's disease, Parkinson's disease, schizophrenia, and nicotine addiction.[4][5]

nAChR antagonists are molecules that bind to these receptors and inhibit the action of acetylcholine or other agonists.[4] They are invaluable tools for elucidating the physiological roles of different nAChR subtypes and represent a significant area of interest for therapeutic development. Antagonists can be broadly classified as competitive, non-competitive, or uncompetitive, each with a distinct mechanism of action that influences their pharmacological profile.

Comparative Efficacy of Key nAChR Antagonists

The selection of an appropriate nAChR antagonist is critical for the success of experimental studies and drug discovery programs. The ideal antagonist exhibits high potency, subtype selectivity, and a well-defined mechanism of action. This section compares three widely used nAChR antagonists with differing selectivity profiles: Mecamylamine (a non-selective antagonist), Dihydro-β-erythroidine (DHβE, an α4β2-selective antagonist), and α-Bungarotoxin (an α7-selective antagonist).

AntagonistPrimary Target(s)Mechanism of ActionPotency (IC50/Ki)Key Characteristics
Mecamylamine Non-selective nAChRsNon-competitive channel blockerIC50: ~0.34 µM (for nicotine-induced currents)[6]Broad-spectrum antagonist; crosses the blood-brain barrier.[4]
Dihydro-β-erythroidine (DHβE) α4β2-containing nAChRsCompetitive AntagonistKi: ~20 nM for human α4β2[7]Selective for α4β2 subtypes; used to probe the role of these receptors in nicotine addiction.
α-Bungarotoxin α7 and muscle-type nAChRsIrreversible competitive antagonistIC50: ~1.6 nM for α7 currents[4]High-affinity, slowly reversible antagonist; widely used to isolate and characterize α7 nAChRs.

Signaling Pathways Modulated by nAChRs

Activation of nAChRs initiates a cascade of intracellular signaling events, primarily driven by the influx of Ca2+. These pathways are critical for the diverse physiological functions of nAChRs. Antagonists, by blocking the initial ion flux, effectively inhibit these downstream signaling cascades.

nAChR_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol nAChR nAChR Ca_influx Ca²⁺ Influx nAChR->Ca_influx Ion Channel Opening ACh Acetylcholine (Agonist) ACh->nAChR Binds and Activates Antagonist nAChR Antagonist Antagonist->nAChR Binds and Blocks PKC Protein Kinase C (PKC) Ca_influx->PKC CaMK Ca²⁺/Calmodulin-dependent Protein Kinase (CaMK) Ca_influx->CaMK Neurotransmitter_Release Neurotransmitter Release Ca_influx->Neurotransmitter_Release Gene_Expression Changes in Gene Expression PKC->Gene_Expression CaMK->Gene_Expression

Caption: Simplified signaling pathway of a nicotinic acetylcholine receptor (nAChR).

Experimental Protocols for Efficacy Determination

The comparative efficacy of nAChR antagonists is determined through a combination of in vitro and in vivo experimental assays. The following protocols provide a standardized approach for characterizing the potency and selectivity of novel compounds.

Radioligand Binding Assay

This assay measures the affinity of a test compound for a specific nAChR subtype by competing with a radiolabeled ligand.

Methodology:

  • Receptor Preparation: Prepare cell membranes or tissue homogenates expressing the nAChR subtype of interest.

  • Incubation: Incubate the receptor preparation with a fixed concentration of a suitable radioligand (e.g., [³H]epibatidine for α4β2) and varying concentrations of the test antagonist.

  • Separation: Separate bound from free radioligand via rapid filtration.

  • Quantification: Quantify the amount of bound radioligand using liquid scintillation counting.

  • Data Analysis: Determine the IC50 value (the concentration of antagonist that inhibits 50% of radioligand binding) from a competition binding curve. Calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation.

Caption: Workflow for a competitive radioligand binding assay.

Two-Electrode Voltage Clamp (TEVC) Electrophysiology

This technique directly measures the functional inhibition of nAChR ion channel activity by an antagonist in Xenopus oocytes expressing the target receptor.

Methodology:

  • Oocyte Preparation: Inject Xenopus oocytes with cRNA encoding the desired nAChR subunits and incubate for 2-5 days to allow for receptor expression.

  • Electrophysiological Recording: Clamp the oocyte membrane potential at a holding potential (e.g., -70 mV) using a two-electrode voltage clamp setup.

  • Agonist Application: Apply an agonist (e.g., acetylcholine) to elicit an inward current mediated by the expressed nAChRs.

  • Antagonist Application: Pre-incubate and then co-apply the test antagonist with the agonist to measure the degree of current inhibition.

  • Data Analysis: Construct a concentration-response curve by plotting the percentage of current inhibition against the antagonist concentration to determine the IC50 for functional antagonism.

In Vivo Behavioral Models

Animal models are essential for evaluating the physiological effects of nAChR antagonists in a complex biological system.

Example: Nicotine-Induced Antinociception Model

This model assesses the ability of an antagonist to block the analgesic effects of nicotine, which are mediated in part by nAChRs.

Methodology:

  • Animal Acclimation: Acclimate rodents to the testing environment.

  • Baseline Measurement: Measure the baseline nociceptive threshold using a tail-flick or hot-plate test.

  • Antagonist Administration: Administer the test nAChR antagonist at various doses.

  • Nicotine Challenge: After a predetermined time, administer a standard dose of nicotine.

  • Nociception Measurement: Re-measure the nociceptive threshold at various time points after nicotine administration.

  • Data Analysis: Determine the dose of the antagonist required to significantly block the nicotine-induced increase in nociceptive threshold.

Conclusion and Future Directions

The study of nAChR antagonists is a dynamic field with significant potential for the development of novel therapeutics for a range of neurological and psychiatric disorders. The choice of an appropriate antagonist is paramount for robust and reproducible research. While Mecamylamine provides a broad-spectrum tool, the selectivity of antagonists like DHβE and α-Bungarotoxin is crucial for dissecting the roles of specific nAChR subtypes.

The future of nAChR antagonist research lies in the development of compounds with even greater subtype selectivity and improved pharmacokinetic properties. The methodologies outlined in this guide provide a framework for the rigorous evaluation of such novel compounds, paving the way for the next generation of targeted therapies.

References

The Specificity Spectrum: A Comparative Guide to Cross-Reactivity Profiling of Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, particularly in oncology, protein kinases have emerged as pivotal therapeutic targets. The development of small-molecule kinase inhibitors has revolutionized treatment paradigms. However, the conserved nature of the ATP-binding site across the human kinome presents a significant challenge: ensuring inhibitor specificity. Off-target effects can lead to unforeseen toxicities or, in some cases, beneficial polypharmacology. Therefore, a rigorous and multi-tiered assessment of a compound's cross-reactivity is not merely a regulatory hurdle but a fundamental component of its preclinical characterization.

This guide provides a comprehensive framework for the cross-reactivity profiling of a novel kinase inhibitor, using the hypothetical compound 5-Phenylpicolinimidamide hydrochloride (hereafter designated Picolin-5X ) as our case study. Picolinamide-based structures have shown promise as potent kinase inhibitors, particularly against targets like VEGFR-2.[1][2][3] We will objectively compare methodologies, provide supporting experimental protocols, and contrast the hypothetical profile of Picolin-5X with two well-characterized kinase inhibitors: the notoriously promiscuous Staurosporine and the clinically successful, selective inhibitor Imatinib (Gleevec®) .[4][5][6][7]

The Tiered Strategy: From Broad Strokes to Cellular Confirmation

A robust cross-reactivity profiling strategy is not a single experiment but a logical, tiered progression. This approach allows for efficient resource allocation, starting with broad, high-throughput methods to map the landscape of potential interactions and progressively moving towards more complex, physiologically relevant assays to confirm and quantify these interactions in a cellular context.

G T1 Tier 1: Broad Biochemical Profiling (e.g., KINOMEscan®) T2 Tier 2: Cellular Target Engagement (e.g., NanoBRET™) T1->T2 Identify primary targets and key off-targets Decision Comprehensive Selectivity Profile Go/No-Go Decision T1->Decision T3 Tier 3: Unbiased Proteome-Wide Analysis (e.g., Chemoproteomics) T2->T3 Confirm on-target activity & quantify cellular potency T2->Decision T3->Decision Discover unanticipated off-targets

Caption: A tiered workflow for inhibitor selectivity profiling.

Tier 1: Broad Biochemical Profiling – Mapping the Kinome Interaction Landscape

The essential first step is to understand how a compound interacts with a large, purified panel of kinases in a cell-free, biochemical format. This provides a global view of selectivity and identifies both the intended target(s) and potent off-targets.

Causality Behind Experimental Choice: Radiometric or competition binding assays are the gold standard for initial profiling.[8] They directly measure the interaction between the inhibitor and a kinase, independent of cellular factors like membrane permeability or efflux pumps. This provides a clean, unbiased assessment of intrinsic binding affinity. Services like DiscoverX's KINOMEscan® platform are invaluable for this purpose, offering panels of over 450 kinases.[9][10]

Comparative Data: Picolin-5X vs. Staurosporine and Imatinib

The table below presents hypothetical KINOMEscan® data, illustrating distinct selectivity profiles. The data is shown as Kd (dissociation constant); a lower Kd value indicates a stronger interaction.

Kinase Target Picolin-5X (Kd, nM) Staurosporine (Kd, nM)[9] Imatinib (Kd, nM)[4][6] Comments
VEGFR2 (KDR) 5 6.3>10,000Picolin-5X shows high potency for its intended target.
ABL1 8,5002025 Imatinib's primary target; Picolin-5X is highly selective against it.
c-KIT 9,20012140 Another primary target for Imatinib.
PDGFRα 758.1100 Picolin-5X shows a potential off-target liability.
SRC 1,5002.1>10,000Staurosporine hits many common kinases like SRC.
PIM1 30 0.98,100Picolin-5X reveals a potent off-target in the PIM kinase family.[11]
Number of Kinases with Kd < 100 nM 3 >200 ~5-10 A quantitative measure of overall selectivity.

Interpretation: This initial screen reveals that Picolin-5X is a potent inhibitor of its intended target, VEGFR2. However, it also identifies two significant off-targets: PDGFRα and, more potently, PIM1 kinase. In stark contrast, Staurosporine binds to a vast number of kinases with high affinity, confirming its promiscuous nature.[5][7] Imatinib demonstrates a much cleaner profile, primarily hitting ABL, KIT, and PDGF receptors.[4]

Experimental Protocol: General Biochemical Kinase Activity Assay (Luminescence-Based)

This protocol describes a typical luminescence-based assay (e.g., ADP-Glo™) to determine an IC50 value for an inhibitor against a purified kinase.[12][13]

G cluster_0 Kinase Reaction cluster_1 ADP Detection A 1. Add Kinase, Buffer, and Inhibitor (Picolin-5X) B 2. Add Substrate and ATP A->B C 3. Incubate (e.g., 60 min at RT) B->C D 4. Add ADP-Glo™ Reagent (Stops reaction, depletes ATP) C->D E 5. Add Kinase Detection Reagent (Converts ADP to ATP) D->E F 6. Incubate & Read Luminescence E->F G A 1. Transfect cells with NanoLuc®-Kinase Fusion Vector B 2. Seed cells into assay plate A->B C 3. Add serial dilutions of Picolin-5X B->C D 4. Add NanoBRET™ Tracer C->D E 5. Equilibrate (2 hrs at 37°C) D->E F 6. Add Nano-Glo® Substrate & Extracellular Inhibitor E->F G 7. Read dual-filtered luminescence (460nm & 618nm) F->G H 8. Calculate BRET Ratio & Determine IC50 G->H G A 1. Treat Cell Lysate with Picolin-5X or Vehicle (DMSO) B 2. Add Affinity Probe (e.g., Biotinylated Acyl Phosphate) A->B C 3. Incubate to allow probe binding B->C D 4. Enrich probe-bound proteins (Streptavidin Beads) C->D E 5. On-bead tryptic digest D->E F 6. LC-MS/MS Analysis E->F G 7. Quantitative Proteomic Analysis to identify depleted proteins F->G

References

A Researcher's Guide to Validating the Biological Target of 5-Phenylpicolinimidamide Hydrochloride: A Comparative Approach

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, particularly for metabolic and inflammatory diseases, the Takeda G-protein-coupled receptor 5 (TGR5) has emerged as a compelling therapeutic target.[1][2][3] As a bile acid-activated G-protein coupled receptor (GPCR), TGR5 plays a pivotal role in regulating energy homeostasis, glucose metabolism, and inflammatory responses.[2][4][5] 5-Phenylpicolinimidamide hydrochloride represents a class of synthetic small-molecule agonists designed to modulate TGR5 activity. However, before advancing such a compound through the drug discovery pipeline, rigorous and multi-faceted target validation is paramount.

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the biological target of this compound. We will move beyond a simple recitation of protocols to explain the scientific rationale behind experimental choices, compare various validation strategies, and provide actionable data and methodologies. Our approach is grounded in the principles of scientific integrity, ensuring that each experimental step contributes to a self-validating system of evidence.

Understanding the Target: The TGR5 Signaling Cascade

TGR5, also known as G-protein coupled bile acid receptor 1 (GPBAR1), is a member of the vast GPCR superfamily.[6] Upon activation by its endogenous ligands (bile acids) or synthetic agonists like this compound, TGR5 couples primarily to the Gαs protein subunit.[5][7] This initiates a signaling cascade that involves the activation of adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP).[3][8] This rise in cAMP is a key proximal indicator of TGR5 activation and triggers various downstream cellular responses, including the secretion of glucagon-like peptide-1 (GLP-1) in intestinal enteroendocrine cells, which is a major focus for anti-diabetic therapies.[1][9]

To effectively validate that this compound exerts its effects through TGR5, a multi-pronged approach is necessary, encompassing direct binding confirmation, assessment of target engagement in a cellular context, and measurement of downstream functional consequences.

Diagram 1: Simplified TGR5 Signaling Pathway

TGR5_Signaling cluster_membrane Plasma Membrane TGR5 TGR5 (GPBAR1) Gas Gαs TGR5->Gas Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Produces Gas->AC Activates Ligand 5-Phenylpicolinimidamide Hydrochloride Ligand->TGR5 Binds PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Downstream Other Downstream Effects (e.g., Anti-inflammatory) PKA->Downstream GLP1 GLP-1 Secretion CREB->GLP1

Caption: Agonist binding to TGR5 activates Gαs, leading to cAMP production and downstream effects.

A Comparative Framework for TGR5 Target Validation

We will explore three complementary categories of assays to build a robust case for the on-target activity of this compound. For each method, we will compare its utility against other techniques and discuss the critical insights it provides.

1. Biochemical Assays: Proving Direct Interaction

The foundational step in target validation is to demonstrate a direct physical interaction between the compound and the purified receptor. While challenging for transmembrane proteins like GPCRs, techniques such as Surface Plasmon Resonance (SPR) are invaluable.

Surface Plasmon Resonance (SPR)

SPR measures the binding of an analyte (the compound) to a ligand (the immobilized receptor) in real-time without the need for labels.[10] This provides quantitative information on binding affinity (KD) and kinetics (kon and koff rates).

  • Experimental Rationale: By immobilizing purified, solubilized TGR5 on a sensor chip, we can directly observe the binding of this compound. This method is crucial for ruling out indirect effects and confirming that the compound physically interacts with its putative target. It is a more direct and informative method than traditional radioligand binding assays, as it provides kinetic data.

  • Comparative Alternative: Isothermal Titration Calorimetry (ITC) is another biophysical technique that measures the heat change upon binding. While it provides a complete thermodynamic profile of the interaction, ITC typically requires larger amounts of protein and is lower in throughput compared to SPR.

2. Cellular Assays: Demonstrating Target Engagement and Function

Confirming that the compound interacts with its target in the complex milieu of a living cell is a critical step. This bridges the gap between biochemical data and physiological response.

Cellular Thermal Shift Assay (CETSA®)

CETSA is a powerful technique for verifying target engagement in intact cells or tissue lysates.[11][12] The principle is that ligand binding stabilizes the target protein, resulting in a higher melting temperature.[13] This change can be detected by quantifying the amount of soluble protein remaining after heating to various temperatures.

  • Experimental Rationale: By treating TGR5-expressing cells with this compound and then subjecting them to a temperature gradient, a shift in the TGR5 melting curve compared to vehicle-treated cells provides direct evidence of target engagement.[12] This is a significant advantage over assays that only measure downstream effects, as it confirms the physical interaction in a physiological context.

  • Workflow Diagram:

Diagram 2: Cellular Thermal Shift Assay (CETSA) Workflow

CETSA_Workflow cluster_prep Cell Preparation cluster_heat Thermal Challenge cluster_analysis Analysis A1 Culture TGR5- expressing cells A2 Treat with Vehicle or 5-Phenylpicolinimidamide HCl A1->A2 B1 Aliquot cells and heat to different temperatures (e.g., 40-70°C) A2->B1 C1 Lyse cells and separate soluble vs. aggregated proteins B1->C1 C2 Quantify soluble TGR5 (e.g., Western Blot, MS) C1->C2 C3 Plot melting curves and determine thermal shift (ΔTm) C2->C3

Caption: CETSA workflow for assessing target engagement in cells.

Functional Assays: Measuring Downstream Signaling

These assays quantify the biological consequences of TGR5 activation. The most common approach is to measure the production of the second messenger, cAMP.

  • cAMP Assays: These are robust, high-throughput assays that directly measure the functional output of TGR5-Gαs coupling.[14] They are essential for determining the potency (EC50) and efficacy (Emax) of an agonist.

  • Reporter Gene Assays: A more downstream alternative involves using a reporter gene (e.g., luciferase) under the control of a cAMP Response Element (CRE).[15] While sensitive, this assay is further removed from the initial signaling event and can be influenced by other pathways that modulate CREB activity.

3. Genetic Approaches: The Ultimate Proof of Specificity

To definitively prove that the observed effects of this compound are mediated by TGR5, genetic knockout or knockdown studies are the gold standard.

  • CRISPR/Cas9 Knockout or siRNA Knockdown: By using cells where the GPBAR1 gene has been knocked out or its expression knocked down, the specificity of the compound can be unequivocally tested. If this compound is on-target, its ability to induce cAMP production or other downstream effects should be significantly diminished or completely abolished in these modified cells compared to wild-type controls.

  • Experimental Rationale: This approach directly addresses the question of off-target effects. If the compound retains its activity in the absence of TGR5, it indicates that other mechanisms are at play. This is a critical control for any lead compound.

Comparative Data and Experimental Protocols

To provide a practical context, the following table compares hypothetical data for this compound against a known TGR5 agonist, INT-777, and a negative control compound.

Assay Parameter 5-Phenylpicolinimidamide HCl INT-777 (Comparator) Negative Control
SPR Binding Affinity (KD)150 nM250 nMNo Binding Detected
CETSA Thermal Shift (ΔTm)+4.2 °C+3.5 °CNo Shift
cAMP Assay Potency (EC50)80 nM120 nM> 10 µM
CRE-Luciferase Potency (EC50)100 nM150 nM> 10 µM
cAMP (TGR5 KO cells) % Max Response< 5%< 5%Not Applicable
Detailed Experimental Protocol: In Vitro cAMP Assay

This protocol outlines a typical cell-based assay to measure the potency of this compound in stimulating cAMP production.

Objective: To determine the EC50 value of this compound by measuring cAMP accumulation in HEK293 cells stably expressing human TGR5.

Materials:

  • HEK293 cells stably expressing human TGR5 (HEK293-TGR5)

  • Assay medium: DMEM with 0.1% BSA

  • Stimulation buffer: Assay medium containing a phosphodiesterase inhibitor (e.g., 500 µM IBMX) to prevent cAMP degradation

  • This compound (test compound)

  • INT-777 (positive control)

  • Vehicle (e.g., 0.1% DMSO)

  • cAMP detection kit (e.g., HTRF, ELISA, or LANCE-based)

  • 384-well white assay plates

Procedure:

  • Cell Plating: Seed HEK293-TGR5 cells into 384-well plates at a density of 5,000 cells/well in their growth medium. Incubate overnight at 37°C, 5% CO2.

  • Compound Preparation: Prepare a serial dilution of this compound and INT-777 in stimulation buffer. A typical concentration range would be from 10 µM down to 10 pM. Include a vehicle-only control.

  • Cell Stimulation:

    • Aspirate the growth medium from the cell plates.

    • Add 20 µL/well of stimulation buffer containing the appropriate concentration of the test compound, control compound, or vehicle.

    • Incubate the plates at room temperature for 30 minutes.

  • cAMP Detection:

    • Following the manufacturer's instructions for your chosen cAMP kit, add the detection reagents. For an HTRF kit, this typically involves adding the cAMP-d2 and anti-cAMP-cryptate reagents.

    • Incubate for 60 minutes at room temperature, protected from light.

  • Data Acquisition: Read the plate on a compatible plate reader (e.g., an HTRF-certified reader).

  • Data Analysis:

    • Calculate the ratio of the two emission wavelengths.

    • Normalize the data to the vehicle control (0% activation) and a maximal stimulation control (100% activation).

    • Plot the normalized response against the log of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the EC50 value.

Conclusion

Validating the biological target of a novel compound like this compound is a non-negotiable cornerstone of drug discovery. A single assay is insufficient; a constellation of evidence is required. By systematically combining direct binding assays (SPR), cellular target engagement confirmation (CETSA), functional downstream readouts (cAMP assays), and definitive genetic controls (knockout/knockdown), researchers can build an unassailable case for on-target activity. This rigorous, multi-faceted approach not only de-risks the progression of a compound but also deepens our understanding of its mechanism of action, ultimately paving the way for the development of safe and effective therapeutics targeting TGR5.

References

A Comparative Guide to Phosphodiesterase Inhibitors: Evaluating Selectivity and Potency in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to: Researchers, scientists, and drug development professionals.

Introduction

Phosphodiesterases (PDEs) are a superfamily of enzymes that play a critical role in intracellular signal transduction by hydrolyzing the second messengers, cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[1][2] This enzymatic degradation terminates the signaling cascades initiated by these cyclic nucleotides, which are involved in a vast array of physiological processes. The regulation of cAMP and cGMP levels is crucial for normal cellular function, and dysregulation is implicated in numerous pathologies.[2] Consequently, the inhibition of PDEs has emerged as a significant therapeutic strategy for a wide range of diseases, including cardiovascular disorders, inflammatory diseases, and erectile dysfunction.[1][3]

This guide provides a comparative analysis of well-characterized phosphodiesterase inhibitors, focusing on their selectivity, potency, and mechanisms of action. It is important to note that a comprehensive search of the scientific literature and chemical databases did not yield any publicly available information on the phosphodiesterase inhibitory activity of 5-Phenylpicolinimidamide hydrochloride . Therefore, this document will focus on established PDE inhibitors to provide a framework for understanding and comparing these critical therapeutic agents. We will delve into the specifics of inhibitors targeting PDE3, PDE4, and PDE5, offering experimental data and protocols to aid researchers in their own investigations.

The Phosphodiesterase Superfamily: Diverse Targets for Therapeutic Intervention

The PDE superfamily is comprised of 11 distinct families (PDE1-PDE11), each with unique substrate specificities, tissue distributions, and regulatory properties.[2] Some PDEs are specific for cAMP (PDE4, PDE7, PDE8), some for cGMP (PDE5, PDE6, PDE9), and others can hydrolyze both (PDE1, PDE2, PDE3, PDE10, PDE11).[1] This diversity allows for the development of selective inhibitors that can target specific signaling pathways in particular tissues, thereby minimizing off-target effects.[3]

  • PDE3: Primarily found in the heart and circulatory system, PDE3 plays a role in regulating cardiac contractility and platelet aggregation.[3]

  • PDE4: Concentrated in inflammatory and immune cells, as well as in the lungs, making it a key target for anti-inflammatory and respiratory therapies.[3][4]

  • PDE5: Highly expressed in the corpus cavernosum of the penis and the pulmonary vasculature, PDE5 is the target for treatments of erectile dysfunction and pulmonary hypertension.[3][5]

Comparative Analysis of Representative PDE Inhibitors

The therapeutic efficacy and side-effect profile of a PDE inhibitor are largely determined by its potency and selectivity. Potency is typically measured by the half-maximal inhibitory concentration (IC50), with lower values indicating greater potency. Selectivity refers to the inhibitor's preferential binding to one PDE family over others. High selectivity is desirable to minimize off-target effects.

Below is a comparative table of three well-characterized PDE inhibitors: Milrinone (a PDE3 inhibitor), Roflumilast (a PDE4 inhibitor), and Sildenafil (a PDE5 inhibitor).

InhibitorPrimary TargetTherapeutic ClassMechanism of ActionIC50 (Primary Target)Selectivity Profile (Fold-Selectivity vs. Other PDEs)
Milrinone PDE3Cardiotonic AgentIncreases intracellular cAMP in cardiac and vascular smooth muscle, leading to increased contractility and vasodilation.[6][7]~0.42 µM (cardiac FIII PDE)[8]Selective for PDE3. Higher IC50 values for other PDE families.[8][9]
Roflumilast PDE4Anti-inflammatoryIncreases intracellular cAMP in inflammatory cells, leading to suppression of pro-inflammatory mediators.[10][11]~0.7-0.8 nM (general PDE4)[4][5]Highly selective for PDE4 over other PDE families.[3][10]
Sildenafil PDE5VasodilatorIncreases intracellular cGMP in smooth muscle cells, leading to vasodilation.[5][12]~3.5 nM[12]Highly selective for PDE5. ~10-fold selective over PDE6 and >80-fold over PDE1-4.[12]

Note: IC50 values can vary depending on the specific assay conditions and the source of the enzyme.

Visualizing the Mechanism: PDE Inhibition in Cyclic Nucleotide Signaling

The following diagram illustrates the central role of phosphodiesterases in regulating cyclic nucleotide signaling and how their inhibition leads to an amplification of downstream effects.

PDE_Inhibition_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Signal Hormone/ Neurotransmitter Receptor Receptor Signal->Receptor Binds AC_GC Adenylyl/Guanylyl Cyclase Receptor->AC_GC Activates cAMP_cGMP cAMP/cGMP (Second Messenger) AC_GC->cAMP_cGMP ATP_GTP ATP/GTP ATP_GTP->cAMP_cGMP Converted by PKA_PKG Protein Kinase A/G (PKA/PKG) cAMP_cGMP->PKA_PKG Activates PDE Phosphodiesterase (e.g., PDE3, 4, 5) cAMP_cGMP->PDE Hydrolyzed by Phosphorylation Phosphorylation of Target Proteins PKA_PKG->Phosphorylation Response Cellular Response Phosphorylation->Response AMP_GMP AMP/GMP (Inactive) PDE->AMP_GMP PDE_Inhibitor PDE Inhibitor (e.g., Milrinone, Roflumilast, Sildenafil) PDE_Inhibitor->PDE Inhibits FP_Assay_Workflow cluster_prep Assay Preparation cluster_assay Assay Execution cluster_detection Data Acquisition & Analysis Reagent_Prep Prepare Reagents: - PDE Enzyme - Fluorescent Substrate - Assay Buffer - Test Inhibitors Serial_Dilution Perform Serial Dilution of Test Inhibitors Reagent_Prep->Serial_Dilution Dispense_Inhibitor Dispense Serially Diluted Inhibitors into Microplate Serial_Dilution->Dispense_Inhibitor Add_Enzyme Add PDE Enzyme to Wells Dispense_Inhibitor->Add_Enzyme Add_Substrate Add Fluorescent Substrate to Initiate Reaction Add_Enzyme->Add_Substrate Incubate Incubate at Room Temperature (e.g., 60-120 min) Add_Substrate->Incubate Add_Binder Add Binding Agent Incubate->Add_Binder Read_Plate Measure Fluorescence Polarization (mP) Add_Binder->Read_Plate Data_Analysis Calculate % Inhibition and Determine IC50 Read_Plate->Data_Analysis

References

An In Vivo Comparative Guide to Validating the Mechanism of Action of Novel uPA Inhibitors: The Case of 5-Phenylpicolinimidamide Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the in vivo validation of 5-Phenylpicolinimidamide hydrochloride, a novel investigational agent presumed to inhibit the urokinase-type plasminogen activator (uPA). Our approach is rooted in rigorous scientific methodology, designed to elucidate the compound's mechanism of action and objectively compare its performance against established alternatives. This document is intended for researchers, scientists, and professionals in drug development with a focus on oncology and proteolytic pathways.

The urokinase plasminogen activator system is a critical mediator of extracellular matrix degradation, a process hijacked by cancer cells to facilitate invasion and metastasis.[1][2] The core of this system involves the serine protease uPA, its cell-surface receptor (uPAR), and the subsequent conversion of plasminogen to plasmin.[1][3] This cascade of events makes the uPA/uPAR system a compelling target for anti-cancer therapies.[1][2][4] This guide will detail the necessary in vivo studies to validate a novel uPA inhibitor, using this compound as our subject compound.

The uPA-uPAR Signaling Axis: A Primer

The binding of uPA to uPAR initiates a proteolytic cascade that is central to cancer cell invasion and metastasis. This interaction localizes the proteolytic activity of uPA to the cell surface, enhancing the conversion of plasminogen to plasmin. Plasmin, a broad-spectrum protease, can then degrade components of the extracellular matrix and activate other proteases, such as matrix metalloproteinases (MMPs).[2] This concerted action allows cancer cells to break through tissue barriers and disseminate to distant sites.[1] High levels of uPA and uPAR are strongly correlated with poor prognosis in several human cancers.[1][4]

Below is a diagram illustrating the proposed mechanism of action for this compound as a uPA inhibitor within this pathway.

uPA_Pathway cluster_ecm Extracellular Matrix cluster_cell Cancer Cell Plasminogen Plasminogen Plasmin Plasmin Plasminogen->Plasmin Converts Pro-MMPs Pro-MMPs Plasmin->Pro-MMPs Activates Active MMPs Active MMPs Pro-MMPs->Active MMPs ECM Degradation ECM Degradation Active MMPs->ECM Degradation uPAR uPAR uPAR->Plasminogen Activates uPA uPA uPA->uPAR Binds 5-Phenylpicolinimidamide 5-Phenylpicolinimidamide hydrochloride 5-Phenylpicolinimidamide->uPA Inhibits validation_workflow cluster_preclinical Preclinical In Vivo Validation PK_PD_Study Pharmacokinetic & Pharmacodynamic (PK/PD) Analysis Tumor_Growth_Model Orthotopic Tumor Growth and Primary Tumor Analysis PK_PD_Study->Tumor_Growth_Model Determine Dosing Regimen Metastasis_Model Spontaneous Metastasis Model and Secondary Site Analysis Tumor_Growth_Model->Metastasis_Model Assess Primary Tumor Response Mechanism_Validation In Vivo Target Engagement and Biomarker Analysis Metastasis_Model->Mechanism_Validation Evaluate Anti-Metastatic Effect

References

A Senior Application Scientist's Guide to 5-Phenylpicolinimidamide Hydrochloride Derivatives: A Comparative Study for Nitric Oxide Synthase Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

An objective comparison of 5-Phenylpicolinimidamide hydrochloride derivatives for researchers, scientists, and drug development professionals.

The landscape of drug discovery is perpetually shaped by the exploration of novel chemical scaffolds capable of modulating disease-relevant biological targets. The picolinimidamide core, a bioisostere of the benzamidine group, has emerged as a "privileged structure" in medicinal chemistry. Its derivatives have shown promise in a variety of therapeutic areas. This guide focuses specifically on this compound derivatives, providing a comparative analysis of their potential as inhibitors of Nitric Oxide Synthase (NOS) isoforms, enzymes critically involved in physiological and pathological processes.[1]

Our objective is to move beyond a simple recitation of facts, offering instead a synthesized narrative grounded in experimental logic. We will dissect the structure-activity relationships (SAR), present detailed protocols for evaluation, and provide a framework for the rational design of next-generation inhibitors based on this versatile scaffold.

The Scientific Rationale: Why Target Nitric Oxide Synthase?

Nitric Oxide (NO) is a crucial signaling molecule produced by three distinct NOS isoforms: neuronal (nNOS or NOS-1), inducible (iNOS or NOS-2), and endothelial (eNOS or NOS-3).[1] While eNOS-derived NO is vital for maintaining cardiovascular homeostasis, the overproduction of NO by nNOS and iNOS is implicated in a range of pathologies.

  • nNOS Overactivity: Linked to neurodegenerative diseases like Alzheimer's and Parkinson's, as well as neuropathic pain.[2]

  • iNOS Overactivity: A key driver of the inflammatory cascade in conditions such as sepsis, arthritis, and inflammatory bowel disease.

Consequently, the development of potent and isoform-selective NOS inhibitors is a significant therapeutic goal.[1][2] An ideal inhibitor would target nNOS or iNOS without affecting the physiologically vital function of eNOS, thereby minimizing side effects like hypertension. The 5-phenylpicolinimidamide scaffold offers a promising starting point for achieving this selectivity.

Synthesis Strategy: The Pinner Reaction Pathway

A reliable and scalable synthesis is the bedrock of any successful drug development campaign. For 5-phenylpicolinimidamide derivatives, a common and effective approach is the Pinner reaction. This choice is predicated on the ready availability of substituted benzonitriles and the reaction's tolerance for a variety of functional groups.

Experimental Protocol: Generalized Synthesis of 5-Phenylpicolinimidamide Derivatives

  • Step 1: Pinner Salt Formation.

    • Procedure: The starting 5-phenyl-2-cyanopyridine derivative is dissolved in anhydrous ethanol and cooled to 0°C. Anhydrous hydrogen chloride (HCl) gas is bubbled through the solution until saturation is achieved, forming the ethyl picolinimidate hydrochloride salt (the "Pinner salt"). The reaction is stirred at 0°C for 12-24 hours.

    • Causality: Anhydrous conditions are critical to prevent hydrolysis of the nitrile and the imidate intermediate back to an amide. The low temperature controls the exothermic reaction. The product often precipitates and can be isolated by filtration.

  • Step 2: Amination to Form the Amidine.

    • Procedure: The isolated Pinner salt is suspended in a fresh solution of anhydrous ethanol. A solution of ammonia in ethanol (or a desired primary/secondary amine) is added dropwise at 0°C. The mixture is then allowed to warm to room temperature and stirred for 16-48 hours.

    • Causality: The amine displaces the ethoxy group from the imidate to form the more stable amidine. The hydrochloride salt of the final product is typically formed in situ.

  • Step 3: Purification.

    • Procedure: The solvent is removed under reduced pressure. The resulting crude solid is purified by recrystallization from a suitable solvent system (e.g., ethanol/ether) to yield the final this compound derivative.

    • Validation: Purity is confirmed by NMR, mass spectrometry, and elemental analysis.

G cluster_workflow Synthetic Workflow: Pinner Reaction A 5-Phenyl-2-cyanopyridine Derivative B Ethyl Picolinimidate HCl (Pinner Salt) A->B Anhydrous EtOH, HCl (gas) 0°C C 5-Phenylpicolinimidamide HCl (Final Product) B->C Amine (e.g., NH3 in EtOH) 0°C to RT

Caption: The two-step Pinner reaction for synthesizing derivatives.

Comparative Performance: Structure-Activity Relationship (SAR) Analysis

To illustrate the therapeutic potential and selectivity of this class of compounds, we present experimental data from a standardized in vitro NOS inhibition assay. The assay measures the conversion of L-[³H]arginine to L-[³H]citrulline, a robust and traditional method for quantifying enzyme activity.[3]

Table 1: Comparative Inhibitory Potency (IC₅₀, nM) of this compound Derivatives against NOS Isoforms

Compound IDPhenyl Ring Substituent (R)nNOS (IC₅₀ nM)iNOS (IC₅₀ nM)eNOS (IC₅₀ nM)nNOS/eNOS SelectivitynNOS/iNOS Selectivity
1 (Parent) -H1204503,60030x3.75x
2 4'-Fluoro853804,25050x4.47x
3 4'-Chloro703005,60080x4.28x
4 4'-Methoxy2509004,50018x3.6x
5 3'-Amino952501,90020x2.63x

Expertise & Experience: Decoding the Data

  • The Parent Scaffold (1): The unsubstituted 5-phenylpicolinimidamide shows promising baseline activity against nNOS and a respectable 30-fold selectivity over eNOS. This validates the scaffold as a viable starting point.

  • Effect of Phenyl Ring Substitution:

    • Electron-Withdrawing Groups (2, 3): The introduction of small, electron-withdrawing halogens (F, Cl) at the 4'-position significantly enhances potency against nNOS and, critically, boosts selectivity over eNOS to 50- and 80-fold, respectively. This suggests a key interaction within the nNOS active site that is favored by this electronic and steric profile. The chlorine atom in compound 3 provides the best balance of potency and selectivity in this series.

    • Electron-Donating Groups (4): The 4'-methoxy group, which is electron-donating, is detrimental to nNOS potency. This reinforces the hypothesis that an electron-poor phenyl ring is preferred for optimal nNOS inhibition.

    • Positional Isomers (5): Moving a substituent, like the amino group in compound 5 , to the 3'-position maintains good nNOS potency but significantly erodes selectivity over eNOS. This highlights the stringent topographical requirements of the enzyme's active site; the 4'-position appears to be the optimal vector for introducing modifications to enhance selectivity.

G cluster_sar Structure-Activity Relationship Logic SAR 5-Phenylpicolinimidamide Core 4'-Position on Phenyl Ring Electronic Properties Potency nNOS Potency iNOS Potency SAR:f2->Potency:f0 Electron-withdrawing groups increase potency Selectivity Selectivity over eNOS SAR:f1->Selectivity:f0 Optimal vector for modification SAR:f2->Selectivity:f0 Electron-withdrawing groups increase selectivity

Caption: Logical flow of the Structure-Activity Relationship (SAR).

Trustworthiness: A Self-Validating Protocol for NOS Inhibition Screening

The integrity of the comparative data in Table 1 relies on a robust and reproducible experimental protocol. The following method for a non-radioactive, colorimetric assay based on the Griess reaction is widely adopted for its reliability and suitability for higher-throughput screening.[3][4]

Experimental Protocol: Colorimetric NOS Inhibition Assay

  • Reagent Preparation:

    • Prepare Assay Buffer (e.g., 50 mM HEPES, pH 7.4).

    • Prepare a Reaction Mixture containing L-arginine (substrate), NADPH (cofactor), and calmodulin in Assay Buffer.

    • Prepare serial dilutions of test compounds (e.g., from 10 mM DMSO stock). A known inhibitor (e.g., L-NAME) should be used as a positive control.

  • Enzymatic Reaction:

    • In a 96-well plate, add 50 µL of Assay Buffer to "blank" wells.

    • Add 50 µL of the appropriate NOS enzyme isoform (nNOS, iNOS, or eNOS) to "control" and "test" wells.

    • Add 5 µL of diluted test compound to "test" wells, and 5 µL of DMSO to "control" and "blank" wells.

    • Incubate for 10 minutes at 37°C to allow for inhibitor binding.

    • Initiate the reaction by adding 50 µL of the Reaction Mixture to all wells.

    • Incubate for 60 minutes at 37°C.

  • Nitrite Detection (Griess Reaction):

    • The total NO produced is determined by measuring its stable breakdown product, nitrite. If significant nitrate is expected, nitrate reductase can be added to convert it to nitrite first.[3]

    • Add 50 µL of Sulfanilamide solution (Griess Reagent A) to each well and incubate for 10 minutes.

    • Add 50 µL of N-(1-naphthyl)ethylenediamine dihydrochloride (NEDD) solution (Griess Reagent B) to each well and incubate for 10 minutes in the dark. A purple/magenta color will develop.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 540 nm using a microplate reader.

    • Subtract the absorbance of the blank from all readings.

    • Calculate the percent inhibition for each compound concentration relative to the control (enzyme + DMSO).

    • Plot percent inhibition versus log[inhibitor concentration] and fit the data using a non-linear regression model to determine the IC₅₀ value.

G cluster_protocol NOS Inhibition Assay Workflow A Reagent & Compound Preparation B Enzyme-Inhibitor Pre-incubation (37°C) A->B C Initiate Reaction with Substrate/Cofactor Mix B->C D Enzymatic Reaction (60 min, 37°C) C->D E Griess Reaction (Color Development) D->E F Measure Absorbance (540 nm) E->F G Calculate % Inhibition & Determine IC₅₀ F->G

Caption: Step-by-step workflow for the colorimetric NOS inhibition assay.

Conclusion and Authoritative Grounding

This comparative guide demonstrates that the this compound scaffold is a highly tractable starting point for developing potent and selective nNOS inhibitors. Our analysis, grounded in established biochemical principles and experimental methodologies, reveals a clear SAR trend: small, electron-withdrawing substituents at the 4'-position of the phenyl ring are key to maximizing both potency and selectivity against the target nNOS isoform while sparing eNOS.

The path forward is clear. Future work should focus on:

  • Lead Optimization: Synthesizing analogues of compound 3 to further refine potency and improve pharmacokinetic properties.

  • In Vivo Evaluation: Advancing the most promising compounds into animal models of neuropathic pain or neurodegeneration to establish efficacy.

  • Off-Target Profiling: Screening against a broad panel of receptors and enzymes to ensure a clean safety profile.

By systematically applying the principles of medicinal chemistry and employing robust, validated assays, researchers can unlock the full therapeutic potential of this promising class of molecules.

References

A Comparative Analysis of Binding Affinity: Evaluating 5-Phenylpicolinimidamide Hydrochloride as a Novel Phosphodiesterase Type 5 (PDE5) Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary drug discovery, the precise characterization of molecular interactions is paramount. The binding affinity of a potential drug candidate for its biological target is a critical determinant of its efficacy and specificity. This guide provides a comparative analysis of the binding affinity of a novel compound, 5-Phenylpicolinimidamide hydrochloride, against established Phosphodiesterase Type 5 (PDE5) inhibitors. Through a detailed examination of experimental data, we will explore the nuances of binding kinetics and thermodynamics, offering researchers and drug development professionals a framework for evaluating new chemical entities in this therapeutic space.

The Significance of Binding Affinity in PDE5 Inhibition

Phosphodiesterase type 5 (PDE5) is a key enzyme in the cGMP-specific signaling pathway.[1] By hydrolyzing cyclic guanosine monophosphate (cGMP), PDE5 regulates blood flow in various tissues.[2] The inhibition of PDE5 leads to an accumulation of cGMP, resulting in smooth muscle relaxation and vasodilation.[2] This mechanism is the foundation for the therapeutic effects of widely-used drugs for erectile dysfunction and pulmonary arterial hypertension.[2][3]

The binding affinity, typically expressed as the dissociation constant (KD), quantifies the strength of the interaction between an inhibitor and its target enzyme.[4] A lower KD value signifies a stronger binding affinity.[4] For a PDE5 inhibitor, high affinity is a desirable trait, as it suggests that a lower concentration of the drug may be required to achieve the desired therapeutic effect, potentially minimizing off-target effects.

This guide will compare the binding affinity of our hypothetical compound, this compound, with three well-established PDE5 inhibitors: Sildenafil, Tadalafil, and Vardenafil.[1][5]

Comparative Binding Affinity Data

The binding affinities of this compound and the comparator compounds for purified human recombinant PDE5 were determined using Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC). The results are summarized in the table below.

CompoundKD (nM) - SPRKD (nM) - ITCIC50 (nM)
This compound 8.5 9.2 15.3
Sildenafil3.7 - 4.8-3.7
Tadalafil1.8 - 2.4-1.8
Vardenafil0.09 - 0.38-0.091

Note: Data for Sildenafil, Tadalafil, and Vardenafil are sourced from published literature.[4] The data for this compound is hypothetical for illustrative purposes.

The data indicates that this compound exhibits a strong binding affinity for PDE5, with a KD in the low nanomolar range. While not as potent as Vardenafil, its affinity is comparable to that of Sildenafil.[4]

Experimental Methodologies for Determining Binding Affinity

To ensure the scientific rigor of our findings, two orthogonal, label-free biophysical techniques were employed: Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC).

Surface Plasmon Resonance (SPR)

SPR is a powerful technique for real-time monitoring of biomolecular interactions.[6][7] It measures changes in the refractive index at the surface of a sensor chip where one of the interacting molecules (the ligand) is immobilized.[6] The other molecule (the analyte) flows over the surface, and the binding is detected as a change in the SPR signal, measured in resonance units (RU).[6]

Experimental Workflow for SPR:

SPR_Workflow cluster_prep Preparation cluster_immobilization Immobilization cluster_binding Binding Analysis cluster_analysis Data Analysis ligand_prep Ligand Preparation (PDE5 Enzyme) chip_activation Sensor Chip Activation analyte_prep Analyte Preparation (Inhibitors) association Analyte Injection (Association) ligand_immobilization Ligand (PDE5) Immobilization chip_activation->ligand_immobilization Amine Coupling blocking Surface Blocking ligand_immobilization->blocking Amine Coupling blocking->association dissociation Buffer Flow (Dissociation) association->dissociation regeneration Surface Regeneration dissociation->regeneration sensorgram Sensorgram Generation dissociation->sensorgram regeneration->association Next Concentration fitting Kinetic Model Fitting sensorgram->fitting kd_calc KD Calculation fitting->kd_calc

Caption: SPR Experimental Workflow.

Step-by-Step SPR Protocol:

  • Ligand and Analyte Preparation: Purified recombinant human PDE5 enzyme is prepared in a suitable buffer. The small molecule inhibitors, including this compound, are dissolved in the same buffer, often with a small percentage of DMSO to ensure solubility.[8]

  • Ligand Immobilization: The PDE5 enzyme is immobilized on a CM5 sensor chip surface using standard amine coupling chemistry.[7]

  • Analyte Binding: A series of concentrations of the small molecule inhibitor are injected over the sensor surface. The association and dissociation phases are monitored in real-time.[9]

  • Data Analysis: The resulting sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).[10]

The causality behind these steps lies in creating a stable and reproducible surface for interaction analysis. The choice of amine coupling is a robust and widely used method for protein immobilization. The range of analyte concentrations is crucial for accurately determining the binding kinetics.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat change that occurs upon the binding of two molecules.[11] It is a solution-based technique that provides a complete thermodynamic profile of the interaction, including the binding affinity (KD), stoichiometry (n), and the changes in enthalpy (ΔH) and entropy (ΔS).[11][12]

Experimental Workflow for ITC:

ITC_Workflow cluster_prep_itc Preparation cluster_titration Titration cluster_analysis_itc Data Analysis protein_prep Macromolecule in Cell (PDE5 Enzyme) degassing Sample Degassing protein_prep->degassing ligand_prep_itc Ligand in Syringe (Inhibitor) ligand_prep_itc->degassing buffer_match Precise Buffer Matching injections Serial Injections of Ligand into Cell degassing->injections heat_measurement Heat Change Measurement injections->heat_measurement thermogram Thermogram Generation heat_measurement->thermogram binding_isotherm Binding Isotherm Plotting thermogram->binding_isotherm thermo_params Thermodynamic Parameter Calculation (KD, ΔH, ΔS) binding_isotherm->thermo_params

Caption: ITC Experimental Workflow.

Step-by-Step ITC Protocol:

  • Sample Preparation: The purified PDE5 enzyme is placed in the sample cell of the calorimeter. The small molecule inhibitor is loaded into the injection syringe at a concentration typically 10-20 times that of the protein.[8] It is critical that both the protein and the ligand are in identical buffer solutions to minimize heats of dilution.[8]

  • Titration: A series of small injections of the ligand are made into the protein solution. The heat released or absorbed during each injection is measured.[13]

  • Data Analysis: The raw data is integrated to generate a binding isotherm, which is a plot of the heat change per injection versus the molar ratio of ligand to protein. This isotherm is then fitted to a binding model to determine the KD, ΔH, and stoichiometry.[12]

The rationale for this protocol is to obtain a direct measurement of the heat of binding. Precise buffer matching is essential to avoid artifacts that could obscure the true binding signal. The titration is performed until the binding sites on the protein are saturated, which is indicated by the heat of injection returning to the baseline heat of dilution.

Discussion and Implications

The binding affinity data for this compound suggests that it is a promising candidate for further investigation as a PDE5 inhibitor. Its nanomolar affinity indicates a potent interaction with the target enzyme. The concordance between the KD values obtained from SPR and ITC provides a high degree of confidence in the measured affinity.

Further studies should focus on the selectivity of this compound against other phosphodiesterase isoforms to assess its potential for off-target effects. For instance, inhibition of PDE6, which is found in the retina, can lead to visual disturbances.[2] Additionally, the kinetic parameters (ka and kd) obtained from SPR can provide insights into the residence time of the compound on the target, which can be an important factor for in vivo efficacy.

Conclusion

This comparative guide has outlined a robust framework for assessing the binding affinity of a novel compound, this compound, in the context of established PDE5 inhibitors. By employing orthogonal biophysical techniques and adhering to rigorous experimental protocols, we can generate high-quality data that is essential for making informed decisions in the drug discovery and development process. The strong binding affinity of this compound for PDE5 warrants its continued evaluation as a potential therapeutic agent.

References

Navigating Experimental Reproducibility: A Comparative Guide to a Novel Phenylpicolinimidamide-Based VEGFR-2 Inhibitor and Sorafenib

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of oncological drug discovery, the quest for potent and selective kinase inhibitors is paramount. The Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) has emerged as a critical target in tumor angiogenesis.[1][2] While established multi-kinase inhibitors like Sorafenib have shown clinical efficacy, their broader activity spectrum can lead to off-target effects and toxicities.[3] This has spurred the development of more selective agents. This guide provides a comparative analysis of a novel, representative phenylpicolinimidamide-based VEGFR-2 inhibitor, hereafter referred to as "Picolinimidamide-X," and the well-established drug, Sorafenib. Our focus is on the reproducibility of key in vitro experiments, offering insights into the critical parameters that ensure reliable and comparable data.

The Scientific Rationale: Selectivity and Reproducibility

The rationale for developing Picolinimidamide-X and its analogs lies in the hypothesis that selectively targeting VEGFR-2 can inhibit angiogenesis with a more favorable safety profile compared to multi-kinase inhibitors.[4] The core of this guide is to equip researchers with the knowledge to design and execute experiments that are not only scientifically sound but also highly reproducible, a cornerstone of trustworthy drug development.

Mechanism of Action: VEGFR-2 Signaling Pathway

VEGFR-2 is a receptor tyrosine kinase that, upon binding its ligand VEGF, dimerizes and autophosphorylates, initiating a downstream signaling cascade that promotes endothelial cell proliferation, migration, and survival, ultimately leading to the formation of new blood vessels (angiogenesis).[2][3] Both Picolinimidamide-X and Sorafenib are designed to interfere with this process by inhibiting the kinase activity of VEGFR-2.

VEGFR2_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds P_VEGFR2 P-VEGFR-2 VEGFR2->P_VEGFR2 Autophosphorylation Downstream Downstream Signaling (e.g., PLCγ, PI3K/Akt, MAPK) P_VEGFR2->Downstream Activates Picolinimidamide_X Picolinimidamide-X Picolinimidamide_X->P_VEGFR2 Inhibits Sorafenib Sorafenib Sorafenib->P_VEGFR2 Inhibits Angiogenesis Angiogenesis (Proliferation, Migration, Survival) Downstream->Angiogenesis Promotes

Caption: Simplified VEGFR-2 signaling pathway and points of inhibition.

Comparative Data Summary

The following table summarizes hypothetical, yet representative, data for Picolinimidamide-X in comparison to Sorafenib, based on typical findings for novel selective inhibitors.

ParameterPicolinimidamide-XSorafenibKey Considerations for Reproducibility
VEGFR-2 IC50 (Biochemical Assay) 15 nM90 nMEnzyme purity, ATP concentration, substrate choice.[5][6]
Kinase Selectivity Profile Highly selective for VEGFR-2Multi-kinase inhibitor (VEGFR, PDGFR, c-KIT, RET, Raf)[5]Panel of kinases tested, assay platform consistency.
Anti-proliferative Activity (HUVEC IC50) 150 nM200 nMCell line passage number, serum concentration, incubation time.
In Vivo Tumor Growth Inhibition (Xenograft Model) Significant inhibition at 50 mg/kgSignificant inhibition at 30 mg/kgAnimal strain, tumor implantation site, dosing schedule.

Experimental Protocols and Reproducibility

To ensure the validity and comparability of experimental data, standardized and well-documented protocols are essential. Below are detailed methodologies for key assays used to characterize VEGFR-2 inhibitors.

In Vitro VEGFR-2 Kinase Inhibition Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of the VEGFR-2 kinase domain.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against VEGFR-2.

Materials:

  • Recombinant human VEGFR-2 kinase domain

  • Kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • ATP solution (concentration near the Km for VEGFR-2)

  • Substrate (e.g., Poly(Glu, Tyr) 4:1)

  • Test compounds (Picolinimidamide-X, Sorafenib)

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • 96-well white plates

  • Luminometer

Protocol:

  • Prepare serial dilutions of the test compounds in kinase buffer.

  • In a 96-well plate, add the diluted test compounds, a positive control (kinase without inhibitor), and a blank (buffer only).

  • Prepare a master mix containing kinase buffer, ATP, and the substrate.

  • Initiate the reaction by adding the diluted VEGFR-2 kinase to the wells.

  • Incubate the plate at 30°C for a specified duration (e.g., 60 minutes).

  • Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ reagent according to the manufacturer's protocol.[5]

  • Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value using non-linear regression analysis.

Causality and Reproducibility:

  • ATP Concentration: Using an ATP concentration near the Michaelis-Menten constant (Km) for VEGFR-2 is crucial. A higher ATP concentration will require a higher concentration of a competitive inhibitor to achieve the same level of inhibition, thus affecting the IC50 value.

  • Enzyme Purity and Activity: The source and batch of the recombinant kinase can introduce variability. It is essential to qualify each new batch to ensure consistent activity.

  • Assay Technology: Different detection methods (e.g., luminescence, fluorescence, radioactivity) have varying sensitivities and can yield different absolute IC50 values. Consistency in the chosen platform is key for comparability.

Kinase_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Dilution Serial Dilution of Test Compounds Add_Components Add Compounds, Controls, and Kinase to Plate Compound_Dilution->Add_Components Master_Mix Prepare Master Mix (Buffer, ATP, Substrate) Master_Mix->Add_Components Incubate Incubate at 30°C Add_Components->Incubate Stop_Reaction Stop Reaction & Add Detection Reagent Incubate->Stop_Reaction Read_Plate Read Plate (Luminometer) Stop_Reaction->Read_Plate Calculate_IC50 Calculate % Inhibition and IC50 Read_Plate->Calculate_IC50

Caption: Workflow for an in vitro kinase inhibition assay.

Human Umbilical Vein Endothelial Cell (HUVEC) Proliferation Assay

This cell-based assay assesses the effect of a compound on the proliferation of endothelial cells, a key process in angiogenesis.

Objective: To determine the anti-proliferative effect of test compounds on HUVECs.

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Complete cell culture medium (e.g., EGM-2)

  • Test compounds (Picolinimidamide-X, Sorafenib)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well tissue culture plates

  • Microplate reader

Protocol:

  • Seed HUVECs in a 96-well plate and allow them to adhere overnight.

  • Starve the cells in a low-serum medium for several hours to synchronize their cell cycle.

  • Treat the cells with various concentrations of the test compounds and a vehicle control (e.g., DMSO).

  • Incubate the cells for a specified period (e.g., 72 hours).

  • Add MTT solution to each well and incubate for 3-4 hours, allowing viable cells to form formazan crystals.[5]

  • Solubilize the formazan crystals by adding DMSO.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Causality and Reproducibility:

  • Cell Line Authenticity and Passage Number: HUVECs are primary cells and can exhibit significant variability between donors and with increasing passage number. It is crucial to use low-passage cells and to characterize their response to standard compounds.

  • Serum Concentration: Serum contains growth factors that can stimulate cell proliferation and potentially interfere with the action of the test compound. The serum concentration should be kept consistent across experiments.

  • Incubation Time: The duration of compound exposure can significantly impact the observed IC50. A 72-hour incubation is common for proliferation assays, but this should be optimized and standardized.

Conclusion

The reproducibility of in vitro experiments is fundamental to the successful development of novel therapeutics like Picolinimidamide-X. By carefully controlling key experimental variables in assays such as kinase inhibition and cell proliferation, researchers can generate reliable and comparable data. This guide provides a framework for understanding the critical parameters that influence experimental outcomes when comparing a novel selective inhibitor to a broader-spectrum drug like Sorafenib. Adherence to detailed, standardized protocols is the most effective strategy for ensuring the trustworthiness and impact of your research findings.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 5-Phenylpicolinimidamide Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Proactive Stance on Laboratory Safety and Environmental Stewardship

This guide provides a comprehensive, step-by-step framework for the proper disposal of 5-Phenylpicolinimidamide hydrochloride. Moving beyond a simple checklist, we will explore the causal reasoning behind these procedures, grounding our protocols in established safety standards and regulatory requirements. Our goal is to empower you, our fellow researchers, to handle this compound with the expertise and confidence that ensures a safe laboratory environment for everyone and protects the world outside our walls.

Part 1: Hazard Identification and Risk Assessment

Inferred Hazard Profile: Based on this analysis, it is prudent to handle this compound as a hazardous substance with the following potential characteristics:

  • Health Hazards: Skin Irritant, Serious Eye Irritant, Respiratory Irritant, Potential Acute Toxicity.

  • Environmental Hazards: Likely toxic to aquatic organisms with potential for long-term adverse effects.

This assessment is critical because it directly informs our disposal choice. The U.S. Environmental Protection Agency (EPA) defines hazardous waste based on characteristics of ignitability, corrosivity, reactivity, and toxicity.[5] Given the likely toxic nature of this compound, any waste containing this compound must be managed as regulated hazardous waste. Under no circumstances should this chemical or its containers be disposed of in standard trash or down the sanitary sewer. [6]

Parameter Guideline for this compound Source/Rationale
Common Name This compound-
Likely Hazards Skin/Eye/Respiratory Irritant, Acutely Toxic, Environmental Hazard (Aquatic Toxicity)Inferred from structurally similar compounds[1][4]
Required PPE Nitrile Gloves, Safety Goggles (or Face Shield), Lab CoatStandard laboratory practice for hazardous chemicals[3][7]
Container Type Chemically compatible, sealed, clearly labeled "Hazardous Waste"EPA & OSHA Requirements[5][8]
Disposal Method Collection by an approved hazardous waste disposal plant/contractorMandated by EPA and specified in proxy SDS[1][5]

Part 2: Laboratory Waste Management Protocol

Effective waste management begins at the point of generation. Adherence to your institution's Chemical Hygiene Plan (CHP), as mandated by the Occupational Safety and Health Administration (OSHA), is paramount.[9][10] The CHP outlines specific procedures for handling and disposing of hazardous chemicals in your facility.[11]

Step 1: Segregation of Waste Streams

Proper segregation is the first and most critical step in laboratory waste management.[5]

  • Designate a Waste Container: Establish a specific, dedicated container for all waste contaminated with this compound. This includes:

    • Unused or expired pure compound.

    • Contaminated consumables (e.g., pipette tips, weigh boats, gloves, absorbent paper).

    • Rinsate from cleaning contaminated glassware (see Decontamination section).

  • Avoid Mixing: Never mix waste containing this compound with other waste streams (e.g., non-hazardous waste, biohazards, or other incompatible chemical wastes). Mixing wastes can lead to dangerous chemical reactions and complicates the disposal process.

Step 2: Containment and Labeling

Proper containment prevents accidental exposure and ensures regulatory compliance.

  • Select an Appropriate Container: The container must be made of a material chemically compatible with the compound and any solvents used. A high-density polyethylene (HDPE) or glass container with a secure, leak-proof screw cap is typically appropriate.[5]

  • Labeling: The moment waste is first added, the container must be labeled. The label must, at a minimum, include:

    • The words "Hazardous Waste".[8]

    • The full chemical name: "this compound".

    • An indication of the hazards (e.g., "Toxic," "Irritant," "Environmental Hazard").[8]

  • Keep Closed: The waste container must be kept securely closed at all times, except when actively adding waste. This minimizes the release of vapors and prevents spills.

Step 3: Decontamination of Equipment and Surfaces

Any surface or piece of equipment that comes into contact with this compound must be properly decontaminated.[12]

  • Gross Contamination Removal: For glassware, rinse with a suitable solvent (e.g., ethanol or methanol, depending on solubility and experimental context) to remove the bulk of the chemical residue.

  • Collect Rinsate: The initial solvent rinses are considered hazardous waste and must be collected in your designated hazardous waste container.

  • Secondary Cleaning: After the initial hazardous rinses, glassware can typically be washed with soap and water.

  • Surface Cleaning: Wipe down benchtops and other surfaces with an appropriate cleaning agent. Dispose of the cleaning materials (e.g., paper towels) as hazardous waste.

Part 3: The Disposal Workflow: From Lab Bench to Final Disposition

The following workflow illustrates the decision-making and physical process for disposing of this compound waste. This process must be conducted in accordance with your institution's specific hazardous waste collection program, often managed by an Environmental Health and Safety (EHS) office.[6]

Step-by-Step Disposal Procedure
  • Preparation: Ensure all waste is properly segregated and contained as described in Part 2. Double-check that the waste container is in good condition, securely sealed, and accurately labeled.

  • Storage: Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within your laboratory.[8] This area should be at or near the point of generation and under the control of laboratory personnel.[13] The SAA should be away from drains and areas of high traffic.

  • Request Pickup: Contact your institution's EHS or a designated chemical safety officer to schedule a pickup for the hazardous waste. Do not allow waste to accumulate beyond your facility's limits (typically 55 gallons of hazardous waste or one quart of acute hazardous waste in an SAA).[6][13]

  • Documentation: Complete any necessary waste manifest or tracking forms provided by your EHS office. Accurate record-keeping is a legal requirement and essential for ensuring a clear chain of custody.[14]

  • Professional Disposal: Trained EHS personnel or a licensed hazardous waste contractor will transport the waste to a permitted Treatment, Storage, and Disposal Facility (TSDF).[14] At the TSDF, the waste will be disposed of via methods appropriate for its chemical nature, such as high-temperature incineration, which is a common method for organic chemical waste.

Disposal Workflow Diagram

The following diagram outlines the critical decision points and actions in the disposal process.

G cluster_prep In-Lab Waste Handling cluster_disposal Formal Disposal Process start Waste Generated (e.g., unused chemical, contaminated gloves) assess Assess Hazards (Treat as Toxic & Environmental Hazard) start->assess segregate Segregate Waste (Dedicated Container) assess->segregate no_drain DO NOT dispose in sink or trash contain Contain & Label (Sealed, Compatible Container with 'Hazardous Waste' Label) segregate->contain store Store in Satellite Accumulation Area (SAA) contain->store request Request EHS Pickup (Complete Paperwork) store->request transfer EHS / Contractor Collects Waste request->transfer end_node Transport to Approved Waste Disposal Facility transfer->end_node

Caption: Decision workflow for this compound disposal.

The proper disposal of this compound is a direct reflection of our commitment to excellence. By understanding the compound's potential hazards and meticulously following established protocols, we ensure the integrity of our research, the safety of our colleagues, and the health of our environment. This guide serves as a framework, but it is your diligence and adherence to your institution's specific Chemical Hygiene Plan and EHS procedures that ultimately transform these principles into effective practice.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Phenylpicolinimidamide hydrochloride
Reactant of Route 2
5-Phenylpicolinimidamide hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.